1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride
Description
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Properties
IUPAC Name |
1-benzhydryl-3-methylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,19H,12-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMPVJOSECQRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559930 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-86-8 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
This document provides an in-depth technical guide for the synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, a substituted azetidine derivative. Azetidine scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and ability to serve as versatile building blocks.[1] The N-diphenylmethyl (benzhydryl) group is a common feature in pharmacologically active molecules and can also serve as a bulky protecting group that is removable under specific conditions.[2][3]
This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for key experimental choices, ensuring a reproducible and scalable synthesis. The pathway leverages common, well-documented transformations, beginning with commercially available starting materials.
Overall Synthetic Strategy: A Retrosynthetic Analysis
The synthesis is designed around a key carbon-carbon bond formation step: the addition of a methyl group to a ketone. A retrosynthetic approach reveals a logical and efficient pathway starting from basic precursors.
Caption: Retrosynthetic analysis of the target compound.
The forward synthesis, therefore, involves three main stages:
-
Azetidine Ring Formation: Construction of the core 1-(Diphenylmethyl)azetidin-3-ol structure.
-
Oxidation: Conversion of the secondary alcohol to the key ketone intermediate.
-
Grignard Reaction & Salt Formation: Introduction of the methyl group to form the tertiary alcohol, followed by conversion to the final hydrochloride salt.
Detailed Synthetic Protocols and Mechanistic Insights
The overall reaction scheme proceeds as follows:
Caption: Overall synthetic workflow.
Part 1: Synthesis of Key Intermediate 1-(Diphenylmethyl)-3-azetidinone
Step 1.1: Synthesis of 1-(Diphenylmethyl)azetidin-3-ol
This foundational step involves the reaction of benzhydrylamine with epichlorohydrin to form the azetidine ring. This is a well-established and robust method for synthesizing N-substituted 3-azetidinols.[4][5]
Mechanism: The reaction proceeds via an initial nucleophilic attack of the primary amine on the less sterically hindered carbon of the epoxide ring of epichlorohydrin. This is followed by an intramolecular SN2 cyclization, where the newly formed secondary amine displaces the chloride, to form the strained four-membered azetidine ring.
Experimental Protocol:
-
To a stirred solution of benzhydrylamine (1.0 eq) in a suitable solvent such as ethanol or methanol, add epichlorohydrin (1.1-1.3 eq) dropwise at a controlled temperature of 20-25 °C.[6]
-
Stir the resulting mixture at room temperature for 48-72 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then heated to a higher temperature (e.g., 230 °C in a microreactor setup as described in some patents) or refluxed for several hours to facilitate the final cyclization step.[6]
-
After cooling, the reaction mixture is worked up. This typically involves basification with an aqueous solution of sodium hydroxide to deprotonate the intermediate and neutralize any formed HCl.
-
The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can often be purified by recrystallization or flash column chromatography to yield pure 1-(Diphenylmethyl)azetidin-3-ol.
Causality and Field Insights:
-
Solvent Choice: Protic solvents like ethanol can facilitate the initial epoxide opening by protonating the oxygen atom, making the carbons more electrophilic.
-
Stoichiometry: A slight excess of epichlorohydrin is used to ensure complete consumption of the more valuable benzhydrylamine.
-
Temperature Control: The initial addition is controlled to manage the exotherm of the reaction. The subsequent heating step provides the necessary activation energy for the intramolecular cyclization, which can be slow at room temperature. An improved process for large-scale synthesis has been developed to optimize yield and purity.[5]
Step 1.2: Oxidation to 1-(Diphenylmethyl)-3-azetidinone
The secondary alcohol is oxidized to the corresponding ketone. A Swern oxidation is an excellent choice for this transformation due to its mild conditions and high yields, avoiding over-oxidation.
Mechanism: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride. The alcohol attacks the activated DMSO species, and subsequent elimination, facilitated by a hindered base like triethylamine, yields the ketone, dimethyl sulfide, and carbon dioxide.
Experimental Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of 1-(Diphenylmethyl)azetidin-3-ol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 1 hour.[7]
-
Add triethylamine (5.0 eq) dropwise, allowing the temperature to warm to room temperature slowly.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a heptane/ethyl acetate gradient) to obtain 1-(Diphenylmethyl)-3-azetidinone as a crystalline solid.[7]
Causality and Field Insights:
-
Anhydrous Conditions: All reagents and glassware must be scrupulously dry, as water will react with the activating agent (oxalyl chloride).
-
Strict Temperature Control: Maintaining the temperature at -78 °C is critical during the addition of DMSO and the alcohol to prevent decomposition of the activated complex and side reactions.
-
Base Addition: Triethylamine is added to neutralize the generated HCl and to facilitate the final elimination step that forms the ketone.
Part 2: Grignard Addition and Salt Formation
Step 2.1: Synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol
This is the crucial step where the methyl group is installed, forming the tertiary alcohol. It is achieved via a nucleophilic addition of a Grignard reagent to the ketone.[8]
Mechanism: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile.[9] The partially negative methyl carbon attacks the electrophilic carbonyl carbon of the azetidinone. This breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol.[10][11]
Caption: Mechanism of Grignard addition to the azetidinone.
Experimental Protocol:
-
In a flame-dried flask under a nitrogen atmosphere, place the starting ketone, 1-(Diphenylmethyl)-3-azetidinone (1.0 eq), and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of methylmagnesium bromide (1.2-1.5 eq, typically 3.0 M in diethyl ether) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[8]
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This protonates the alkoxide and neutralizes the excess Grignard reagent.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 1-(Diphenylmethyl)-3-methylazetidin-3-ol can be purified by flash column chromatography if necessary.
Causality and Field Insights:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly destroyed by protic sources like water or alcohols.[12] Ensuring all glassware, solvents, and the starting ketone are free of moisture is paramount for success.
-
Quenching: Using saturated NH₄Cl is a standard and mild method for working up Grignard reactions. It is acidic enough to protonate the alkoxide but not so acidic as to cause potential side reactions with the tertiary alcohol (e.g., elimination).
Step 2.2: Formation of the Hydrochloride Salt
The final step is the conversion of the free-base tertiary amine to its hydrochloride salt. This is often done to improve the compound's crystallinity, stability, and ease of handling.
Experimental Protocol:
-
Dissolve the purified 1-(Diphenylmethyl)-3-methylazetidin-3-ol (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of hydrochloric acid (1.0-1.1 eq, e.g., 2.0 M HCl in diethyl ether) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum.
Causality and Field Insights:
-
Solvent Choice: The solvent for salt formation should be one in which the free base is soluble, but the resulting salt is insoluble, allowing for efficient precipitation and collection.
-
Stoichiometry: A slight excess of HCl is sometimes used, but a near-stoichiometric amount is generally preferred to avoid an overly acidic final product.
Data Summary
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzhydrylamine | Ph₂CHNH₂ | C₁₃H₁₃N | 183.25 |
| Epichlorohydrin | C₃H₅ClO | C₃H₅ClO | 92.52 |
| 1-(Diphenylmethyl)azetidin-3-ol | Ph₂CH-Azetidin-3-ol | C₁₆H₁₇NO | 239.31 |
| 1-(Diphenylmethyl)-3-azetidinone | Ph₂CH-Azetidin-3-one | C₁₆H₁₅NO | 237.30 |
| 1-(Diphenylmethyl)-3-methylazetidin-3-ol | Ph₂CH-Azetidin-3-Me-3-ol | C₁₇H₁₉NO | 253.34 |
| 1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl | Ph₂CH-Azetidin-3-Me-3-ol·HCl | C₁₇H₂₀ClNO | 289.80 |
Safety and Handling
-
Epichlorohydrin: Is a toxic, carcinogenic, and corrosive substance. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Oxalyl Chloride & DMSO (Swern Reagents): Oxalyl chloride is highly corrosive and reacts violently with water. The reaction produces carbon monoxide, a toxic gas. The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All steps of the Swern oxidation must be performed in a fume hood.
-
Grignard Reagents: Are highly reactive and can be pyrophoric. They react violently with water and other protic sources. Handle under an inert atmosphere (nitrogen or argon) using anhydrous techniques.
-
Solvents: Dichloromethane, diethyl ether, and THF are flammable and volatile. Avoid open flames and ensure adequate ventilation.
This guide outlines a logical and robust synthetic pathway to 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. By understanding the mechanism and rationale behind each step, researchers can effectively troubleshoot and adapt this procedure for their specific needs.
References
-
Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine - PrepChem.com. [Link]
- US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)
-
Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio - ResearchGate. [Link]
-
Synthesis of N-Diphenylmethyl-3-hydroxyazetidine hydrochloride - PrepChem.com. [Link]
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P
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Unlocking Chemical Synthesis Potential with 1-(Diphenylmethyl)-3-hydroxyazetidine. [Link]
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Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]
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Recent advances in the synthesis of highly substituted imidazolidines - PMC - NIH. [Link]
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Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
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Grignard Reagents - Chemistry LibreTexts. [Link]
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1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem. [Link]
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A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series - ResearchGate. [Link]
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Grignard Reagent Reaction Mechanism - YouTube. [Link]
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Synthesis of some azetidonone and 1, 3-oxazepine deritives from thymol - ResearchGate. [Link]
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Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. [Link]
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Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC - PubMed Central. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
Introduction
In the landscape of modern drug discovery, the azetidine scaffold has garnered significant attention as a valuable heterocyclic motif.[1] Its unique conformational constraints and synthetic versatility make it a privileged structure in the design of novel therapeutic agents. This guide focuses on a specific derivative, 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, a compound whose potential is intrinsically linked to its fundamental physicochemical properties.
For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is not merely an academic exercise; it is the bedrock upon which rational drug design, formulation development, and clinical success are built.[] Properties such as solubility, thermal stability, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth analysis of these critical parameters for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, offering both foundational data and the field-proven methodologies required to ascertain them. The causality behind each experimental choice is explained, ensuring that the presented protocols are not just steps to be followed, but self-validating systems for generating robust and reliable data.
Chemical Identity and Structural Elucidation
A precise understanding of a compound's identity is the mandatory first step in any characterization workflow. All subsequent data is meaningless without a confirmed structure and molecular formula.
1.1. Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride | N/A |
| CAS Number | 133891-86-8 | [3] |
| Molecular Formula | C₁₇H₂₀ClNO | [3] |
| Molecular Weight | 289.80 g/mol | [3] |
1.2. Structural Confirmation
The molecular structure of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is characterized by a central four-membered azetidine ring. This ring is substituted at the nitrogen position with a bulky diphenylmethyl (benzhydryl) group and at the 3-position with both a methyl group and a hydroxyl group. The hydrochloride salt form indicates that the tertiary amine of the azetidine ring is protonated.
Caption: Chemical structure of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride.
Thermal Properties and Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are critical, influencing everything from stability and manufacturability to dissolution rate. Differential Scanning Calorimetry (DSC) is an essential technique for probing these characteristics.[4]
2.1. Melting Point and Thermal Stability
The melting point is a fundamental indicator of a crystalline solid's purity and identity. For hydrochloride salts, the melting endotherm can also provide insights into the compound's thermal stability.[5] A sharp, well-defined melting peak typically signifies a highly crystalline and pure material, whereas a broad peak may indicate impurities or the presence of multiple polymorphic forms.[6]
Expert Insight: It is crucial to distinguish a true melting event from decomposition. Modulated DSC (MDSC) can be particularly useful here, as it separates the total heat flow into reversing (heat capacity related, like melting) and non-reversing (kinetic, like decomposition) signals.[7]
Experimental Protocol: Melting Point Determination by DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride into a standard aluminum DSC pan. Crimp a lid onto the pan.
-
Method Parameters:
-
Temperature Program: Heat the sample from 25°C to a temperature sufficiently above the expected melt (e.g., 250°C) at a constant rate of 10°C/min.[6]
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis:
Aqueous Solubility
Aqueous solubility is a master variable in drug development. An API must dissolve in gastrointestinal fluids to be absorbed.[] As a hydrochloride salt of a tertiary amine, 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is expected to exhibit pH-dependent solubility. Determining its solubility across the physiological pH range (1.2-6.8) is essential for predicting its oral bioavailability.[9]
Expert Insight: The "lowest measured solubility" within the physiological pH range is the value used for Biopharmaceutics Classification System (BCS) classification.[9] Therefore, it is critical to measure solubility at pH 1.2, 4.5, and 6.8, and at any pH near the compound's pKa where a solubility minimum might occur.[9]
Experimental Protocol: Equilibrium "Shake-Flask" Solubility
This protocol is adapted from the WHO guidelines for BCS classification.[10][11]
-
Media Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[9] All media should be pre-warmed to 37 ± 1 °C.[9]
-
Sample Preparation: Add an excess amount of the solid API to vials containing a known volume of each buffer. The excess solid ensures that equilibrium is reached with the saturated solution.
-
Equilibration: Place the sealed vials in an incubator shaker set to 37 ± 1 °C. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[12] Preliminary experiments should be conducted to determine the time to reach equilibrium.
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a suitable low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method.
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
pH Verification: Measure the pH of the final saturated solution to confirm it has not significantly changed during the experiment.[9]
-
Replication: Perform all measurements in at least triplicate for each pH condition.[9]
Dissociation Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[13] For 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, the relevant pKa is that of the protonated tertiary azetidine nitrogen. This value dictates the charge state of the molecule at different physiological pHs, which in turn profoundly affects its solubility, membrane permeability, and receptor binding.
Expert Insight: Potentiometric titration is a robust and widely accepted method for pKa determination.[14] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic salt) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[14]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Instrument Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately prepare a solution of the compound (e.g., 1-5 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.
-
Titration:
-
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C).
-
Purge the solution with nitrogen to remove dissolved CO₂.[14]
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.
-
Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[14]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative curve indicates the equivalence point, and the pH at the half-equivalence point corresponds to the pKa.
-
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Expert Insight: For an ionizable compound like this one, LogD is more physiologically relevant than LogP. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating lipophilicity that is less sensitive to impurities than the traditional shake-flask method.[15] The method relies on correlating the retention time of the analyte with that of a series of reference compounds with known LogP values.[16] The logarithm of the capacity factor extrapolated to 100% aqueous mobile phase (log kw) is often used as the lipophilicity index.[17][18]
Experimental Protocol: LogD Determination by RP-HPLC
-
System Preparation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate buffer).
-
-
Reference Standards: Prepare solutions of 5-10 reference compounds with known LogP values that bracket the expected LogP of the analyte.
-
Isocratic Elution:
-
For each mobile phase composition, inject the reference standards and the test compound.
-
Determine the retention time (tR) for each compound and calculate the capacity factor (k) using the formula: k = (tR - t₀) / t₀, where t₀ is the column dead time (determined using a non-retained compound like uracil).
-
-
Data Analysis:
-
For each compound, plot log k versus the percentage of organic modifier in the mobile phase.
-
Extrapolate the linear regression to 0% organic modifier (100% aqueous) to determine the y-intercept, which is log kw.[17]
-
Create a calibration curve by plotting the known LogP values of the reference compounds against their determined log kw values.
-
Use the linear regression equation from this calibration curve and the measured log kw of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride to calculate its LogD at the buffer pH.
-
Workflow Visualization
The comprehensive characterization of the API follows a logical progression, where each step builds upon the last.
Caption: Workflow for the physicochemical characterization of a novel API.
Summary of Physicochemical Data
| Parameter | Method | Conditions | Expected Outcome | Significance in Drug Development |
| Melting Point (°C) | DSC | 10°C/min, N₂ | A sharp endotherm | Indicator of purity, crystallinity, and thermal stability. |
| Aqueous Solubility (mg/mL) | Shake-Flask | 37°C, pH 1.2, 4.5, 6.8 | pH-dependent solubility profile | Governs dissolution rate and oral bioavailability (BCS). |
| pKa | Potentiometric Titration | 25°C, 0.15M KCl | Single pKa for the azetidine nitrogen | Determines charge state, influencing solubility and permeability. |
| Lipophilicity (LogD) | RP-HPLC | pH 7.4 | A value indicating balance | Predicts membrane permeability and potential for oral absorption. |
Conclusion
The thorough physicochemical characterization of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is an indispensable phase in its journey from a promising chemical entity to a potential therapeutic agent. The methodologies detailed in this guide—from thermal analysis and solubility profiling to pKa and lipophilicity determination—represent a robust framework for generating the critical data required by drug development professionals. This information directly informs decisions related to formulation strategy, predicts in vivo behavior, and ultimately de-risks the development process. By understanding the "why" behind each experimental choice and adhering to these self-validating protocols, researchers can ensure the scientific integrity of their data and accelerate the progression of novel azetidine-based candidates through the development pipeline.
References
- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017).
- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017).
- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. (n.d.).
- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (n.d.). PubMed.
- assessment of reverse - phase. (n.d.). ECETOC.
- Annex 4. (n.d.).
- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. (n.d.). ChemicalBook.
- Synthesis and Characterization of a Novel Azetidine Derivative. (2023).
- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
- Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm.
- API Solubility: Key Factor in Oral Drug Bioavailability. (n.d.). BOC Sciences.
- Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. (n.d.).
- Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PMC - NIH.
- Specifications of 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. (n.d.). Capot Chemical.
- Characterization of Pharmaceutical Materials with Modul
- Development of Methods for the Determin
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH.
- How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022). NETZSCH.
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- 7. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. who.int [who.int]
- 10. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
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- 18. researchgate.net [researchgate.net]
Spectroscopic Data for 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. This document is designed to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this compound in pharmaceutical and chemical research. The guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural features and spectroscopic behavior of this molecule.
Molecular Structure and Properties
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a substituted azetidine derivative. The molecule consists of a four-membered azetidine ring, which imparts significant ring strain and unique chemical properties. The nitrogen atom of the azetidine ring is substituted with a bulky diphenylmethyl (benzhydryl) group. Additionally, the 3-position of the azetidine ring is substituted with both a methyl group and a hydroxyl group, creating a tertiary alcohol. The compound is supplied as a hydrochloride salt, where the azetidine nitrogen is protonated.
Molecular Formula: C₁₇H₂₀ClNO
Molecular Weight: 289.8 g/mol
IUPAC Name: 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride
The presence of a chiral center at the C3 position of the azetidine ring means that this compound can exist as a racemate or as individual enantiomers. The spectroscopic data presented in this guide pertains to the racemic mixture unless otherwise specified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. The predicted chemical shifts are based on the analysis of the free base, 1-(Diphenylmethyl)-3-methylazetidin-3-ol, and the expected effects of protonation on the azetidine nitrogen.
¹H NMR Spectroscopy
The proton NMR spectrum of the hydrochloride salt is expected to show distinct signals for the aromatic protons of the diphenylmethyl group, the methine proton of the diphenylmethyl group, the protons of the azetidine ring, the methyl protons, and the hydroxyl proton. Due to the protonation of the nitrogen, the adjacent protons on the azetidine ring and the diphenylmethyl group are expected to be deshielded and shift downfield compared to the free base.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic-H | 7.20 - 7.50 | Multiplet | 10H | Protons of the two phenyl rings. |
| CH (benzhydryl) | ~4.50 | Singlet | 1H | The methine proton of the diphenylmethyl group. |
| Azetidine-H (CH₂) | 3.00 - 3.50 | Multiplet | 4H | The two methylene groups of the azetidine ring. |
| Methyl-H (CH₃) | ~1.50 | Singlet | 3H | The protons of the methyl group at the 3-position. |
| Hydroxyl-H (OH) | Variable | Broad Singlet | 1H | Chemical shift is dependent on solvent and concentration. |
| N-H | Variable | Broad Singlet | 1H | Proton on the positively charged nitrogen. |
Causality of Experimental Choices: The choice of solvent is critical in NMR spectroscopy. For hydrochloride salts, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often used due to their ability to dissolve the salt and provide a deuterium lock signal. The chemical shifts will vary slightly depending on the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The protonation of the nitrogen will also influence the chemical shifts of the adjacent carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C-H | 125 - 130 | Carbons of the phenyl rings. |
| Aromatic C (quaternary) | 138 - 142 | The two ipso-carbons of the phenyl rings attached to the methine carbon. |
| CH (benzhydryl) | ~75 | The methine carbon of the diphenylmethyl group. |
| C (quaternary, azetidine) | ~65 | The quaternary carbon at the 3-position of the azetidine ring. |
| Azetidine CH₂ | 55 - 60 | The two methylene carbons of the azetidine ring. |
| Methyl C | ~25 | The carbon of the methyl group at the 3-position. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is expected to exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds. PubChem indicates the availability of an FTIR spectrum for 1-benzhydrylazetidin-3-ol Hydrochloride, which is a synonym for the target compound[1].
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch | 3200 - 3600 | Broad, Strong | Characteristic of the hydroxyl group. |
| N-H stretch | 2400 - 2800 | Broad, Medium | Characteristic of the ammonium salt (R₃N⁺-H). |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Aromatic C-H bonds. |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H bonds of the azetidine ring, methyl, and methine groups. |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring skeletal vibrations. |
| C-O stretch | 1050 - 1150 | Strong | Tertiary alcohol C-O bond. |
| C-N stretch | 1100 - 1250 | Medium | C-N bond of the azetidine ring. |
Experimental Protocol: Acquiring an IR Spectrum
A common method for acquiring the IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can generate the protonated molecular ion of the free base. The mass spectrum of the free base is available on SpectraBase[2]. The expected mass for the protonated free base [M+H]⁺ is 254.1545, corresponding to the molecular formula C₁₇H₂₀NO⁺.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is expected to occur at the weakest bonds. Key fragmentation pathways could include:
-
Loss of a methyl group (-CH₃): This would result in a fragment ion with an m/z of 239.
-
Loss of a hydroxyl group (-OH): This would result in a fragment ion with an m/z of 237.
-
Cleavage of the diphenylmethyl group: This could lead to the formation of the stable diphenylmethyl cation ([C₁₃H₁₁]⁺) with an m/z of 167.
-
Ring opening of the azetidine: This could lead to a variety of smaller fragment ions.
Experimental Workflow: ESI-MS Analysis
Caption: Experimental workflow for ESI-MS analysis.
Conclusion
This technical guide provides a detailed overview of the expected spectroscopic data for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. The predicted NMR, IR, and MS data, along with the interpretation of the key spectral features, will be a valuable resource for scientists working with this compound. The provided experimental protocols and workflows offer practical guidance for the spectroscopic characterization of this and similar molecules.
References
-
PubChem. 1-Benzhydryl-3-methylazetidin-3-ol hydrochloride. National Center for Biotechnology Information. ([Link])
-
SpectraBase. 1-(Diphenylmethyl)-3-azetidinol. Wiley-VCH GmbH. ([Link])
-
PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. ([Link])
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- de Hoffmann, E., & Stroobant, V. (2007).
-
SpectraBase. 1-(Diphenylmethyl)-3-azetidinol. ([Link])
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A Technical Guide to the Solubility of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride in Organic Solvents
Abstract: This in-depth technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride in organic solvents. Recognizing the scarcity of publicly available solubility data for this specific compound, this whitepaper emphasizes the foundational principles of solubility, the influence of molecular structure, and robust experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to approach the solubility challenges of this and similar pharmaceutical intermediates.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable pharmaceutical product is fraught with challenges, with solubility being a primary hurdle. For an active pharmaceutical ingredient (API) to be effective, it must be soluble in physiological media. However, the initial stages of synthesis, purification, and formulation development are heavily reliant on the solubility of the API and its intermediates in various organic solvents.[1] Poor solubility can lead to difficulties in reaction work-ups, low yields in crystallization, and significant challenges in formulating a drug product with adequate bioavailability.
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (CAS No. 133891-86-8) is a key building block in the synthesis of certain pharmaceuticals. Its molecular structure, featuring a bulky non-polar diphenylmethyl group, a polar hydroxyl group, and a cationic azetidinium chloride salt, presents a complex solubility profile. This guide will delve into the theoretical and practical considerations for determining its solubility in a range of organic solvents.
Physicochemical Properties of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
Understanding the inherent physicochemical properties of a compound is paramount to predicting its solubility behavior.
| Property | Value/Information | Source |
| CAS Number | 133891-86-8 | [2] |
| Molecular Formula | C17H20ClNO | [2] |
| Molecular Weight | 289.80 g/mol | [2] |
| Structure | A tertiary alcohol with a diphenylmethyl group on the azetidine nitrogen, presented as a hydrochloride salt. | [2] |
The presence of both large non-polar regions (the two phenyl rings) and a highly polar, ionic hydrochloride salt suggests that the solubility of this molecule will be highly dependent on the choice of solvent. The principle of "like dissolves like" is a fundamental starting point for solvent selection.
Theoretical Framework: Factors Governing Solubility
The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. Several factors influence this equilibrium for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride:
-
Polarity: The polarity of the solvent will play a crucial role. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the hydroxyl group and the chloride ion, and can also solvate the azetidinium cation. Polar aprotic solvents, like acetone or acetonitrile, can interact via dipole-dipole interactions. Non-polar solvents are generally expected to be poor solvents for this ionic compound.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] However, this is not universally true and must be determined experimentally.
-
Solvent-Solute Interactions: The specific interactions between the solvent molecules and the different functional groups of the solute (diphenylmethyl, hydroxyl, azetidinium ion, chloride ion) will dictate the overall solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the crystal together must be overcome by the energy of solvation for dissolution to occur. A higher melting point can sometimes indicate a more stable crystal lattice and potentially lower solubility.
Predictive Approaches to Solubility
In the absence of experimental data, several theoretical models can be employed to predict solubility. These models are valuable for initial solvent screening and for gaining a deeper understanding of the system.
-
Hildebrand and Hansen Solubility Parameters: These parameters provide a numerical estimate of the degree of interaction between materials and can be a good indicator of solubility. Solvents with similar solubility parameters to the solute are more likely to dissolve it.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.
-
UNIFAC and NRTL-SAC: These are group contribution models that estimate the activity coefficients of a solute in a solvent, which can then be used to calculate solubility.[4] These models are particularly useful when some experimental data is available to fit the model parameters.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable way to determine the solubility of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique.
Materials and Equipment
-
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (as a solid)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Logical relationship between solvent class and expected solubility.
Conclusion and Recommendations
-
Begin by conducting solubility screening in a range of solvents representing different polarity classes.
-
Employ the isothermal shake-flask method for accurate and reproducible quantitative solubility determination.
-
Consider the effect of temperature on solubility, as this is critical for processes like crystallization.
-
Utilize predictive models as a tool for initial solvent selection and to gain a deeper understanding of the solute-solvent interactions.
By following the principles and protocols outlined in this guide, researchers can effectively characterize the solubility profile of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, enabling more efficient process development and formulation design.
References
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved from [Link]
-
CAPOT CHEMICAL CO.,LTD. (n.d.). Specifications of 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. Retrieved from [Link]
-
World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. Retrieved from [Link]
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"stability and degradation of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride"
An In-depth Technical Guide to the Stability and Degradation of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. This molecule incorporates several structural motifs of interest in pharmaceutical development: a strained four-membered azetidine ring, a tertiary amine, a tertiary alcohol, and a bulky, photo-labile diphenylmethyl (benzhydryl) group. Understanding the interplay of these functional groups under various stress conditions is paramount for developing stable drug formulations, defining appropriate storage conditions, and ensuring product safety and efficacy. This document synthesizes theoretical principles with practical, field-proven methodologies, offering researchers and drug development professionals a robust framework for assessing the stability of this compound and related chemical entities. We will explore potential degradation mechanisms, present detailed protocols for forced degradation studies as mandated by regulatory guidelines, and discuss the analytical techniques required for the separation and identification of degradants.
Chapter 1: Introduction to 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
Chemical Structure and Properties
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a heterocyclic compound whose core structure is a substituted azetidine ring. The hydrochloride salt form is common for amine-containing active pharmaceutical ingredients (APIs) to improve properties such as solubility and stability[1].
The molecule's structure presents several features that are critical to its chemical behavior:
-
Azetidine Ring: A four-membered, nitrogen-containing heterocycle. Such rings possess inherent ring strain, which can make them susceptible to nucleophilic ring-opening reactions[2][3].
-
Tertiary Amine: The nitrogen atom is trisubstituted, making it a potential site for oxidation to an N-oxide but also a basic center that forms the hydrochloride salt.
-
Tertiary Alcohol: The hydroxyl group is attached to a carbon that has no hydrogen atoms. This feature renders it resistant to typical oxidation reactions that would convert primary or secondary alcohols to aldehydes, ketones, or carboxylic acids[4][5].
-
Diphenylmethyl (Benzhydryl) Group: This bulky, lipophilic group consists of two phenyl rings attached to a single carbon. This moiety is a known chromophore and can be susceptible to photodegradation through the formation of stable radical or carbocation intermediates[6][7].
Table 1: Physicochemical Properties of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
| Property | Value | Source |
| CAS Number | 133891-86-8 | [8] |
| Molecular Formula | C₁₇H₂₀ClNO | [8] |
| Molecular Weight | 289.80 g/mol | [8] |
| Appearance | White to off-white solid | [9] |
| Structure | ![]() | N/A |
Significance in Pharmaceutical Development
Substituted azetidines are prevalent scaffolds in medicinal chemistry, valued for their ability to provide rigid, three-dimensional structures that can improve ligand efficiency and pharmacokinetic properties[2]. 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride serves as a key intermediate in the synthesis of more complex pharmaceutical agents[10][11]. A thorough understanding of its stability profile is crucial, as degradation products formed during synthesis or storage can be carried over into the final drug product, potentially impacting its safety and efficacy.
Overview of Potential Stability Liabilities
A proactive analysis of the molecule's structure allows us to anticipate its primary degradation pathways. This foresight is the cornerstone of designing efficient and targeted stability studies.
Caption: Key structural liabilities of the molecule and their associated degradation pathways.
Chapter 2: Theoretical Degradation Pathways
Based on the functional groups present, we can postulate several key degradation mechanisms. These hypotheses form the basis for designing forced degradation experiments to confirm or refute these pathways.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a primary degradation route for many pharmaceuticals[12]. For this molecule, the main point of hydrolytic attack is the strained azetidine ring, rather than the more stable ether or amide bonds found in other drugs.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. This strained, positively charged ring is highly susceptible to nucleophilic attack by water, leading to ring-opening and the formation of an amino alcohol derivative. This pathway has been demonstrated for similar azetidine-containing compounds[2][13].
-
Base-Catalyzed Hydrolysis: While generally less susceptible than under acidic conditions, strong basic conditions could potentially facilitate ring-opening, although this pathway is often less efficient. The stability of the hydrochloride salt itself is compromised in basic solutions, liberating the free base.
Oxidative Degradation
Oxidation is a common degradation pathway, often initiated by atmospheric oxygen, peroxides, or metal ions[14].
-
Tertiary Alcohol Moiety: As previously noted, the tertiary alcohol at the C-3 position is resistant to common oxidative pathways that require the presence of an adjacent hydrogen atom[15]. Therefore, degradation at this site is unlikely under mild oxidative stress (e.g., H₂O₂ at room temperature).
-
Tertiary Amine Moiety: The azetidine nitrogen, being a tertiary amine, is a prime target for oxidation. Reaction with oxidizing agents like hydrogen peroxide can lead to the formation of the corresponding N-oxide, a common metabolite and degradant of tertiary amine-containing drugs[14].
-
Diphenylmethyl Moiety: The benzylic carbon of the diphenylmethyl group could be susceptible to oxidation under more aggressive conditions, but the primary oxidative liability remains the tertiary amine.
Photodegradation
The presence of two phenyl rings makes the diphenylmethyl group a strong chromophore, capable of absorbing UV light. According to ICH Q1B guidelines, photostability testing is a critical component of stability evaluation[16][17].
-
Mechanism: Upon absorption of light energy, the diphenylmethyl group can undergo homolytic or heterolytic cleavage.
-
Homolytic Cleavage: Forms a highly stabilized diphenylmethyl radical and an azetidinyl radical.
-
Heterolytic Cleavage: Forms a highly stabilized diphenylmethyl carbocation (benzhydryl cation) and an azetidinyl anion.
-
-
Consequences: These reactive intermediates can subsequently react with solvents, oxygen, or other molecules, leading to a complex mixture of degradation products[7]. This is often the most significant liability for molecules containing this moiety.
Thermal Degradation
In the solid state, thermal degradation may be linked to the melting point and potential polymorphic transitions[18]. In solution, elevated temperatures will accelerate the other degradation pathways, particularly hydrolysis. The overall thermal stability is generally assessed by exposing the drug substance to dry heat.
Caption: Postulated degradation pathways for 1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl.
Chapter 3: Framework for Stability Assessment: Forced Degradation Studies
Rationale and Regulatory Context
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing. The rationale is multi-fold:
-
To Elucidate Degradation Pathways: It helps identify the likely degradation products that could form under normal storage conditions over a longer period.
-
To Develop Stability-Indicating Methods: The primary goal is to generate representative degradants to prove that the chosen analytical method (typically HPLC) can separate these impurities from the parent compound and from each other. This is a regulatory requirement (ICH Q1A/Q2B).
-
To Inform Formulation and Packaging: Understanding how the molecule degrades (e.g., sensitivity to light or acid) provides critical insights for developing a stable formulation and selecting appropriate packaging[19].
Experimental Design Workflow
A systematic approach is essential for conducting a successful forced degradation study. The process involves stressing the sample, neutralizing it to halt further degradation, and analyzing it with a high-resolution analytical method.
Caption: General workflow for a forced degradation study.
Chapter 4: Protocols for Forced Degradation and Stability Analysis
The following protocols are designed to serve as a starting point. The specific concentrations, temperatures, and durations should be adjusted to achieve a target degradation of 5-20%. Excessive degradation (>20%) can lead to secondary degradants that may not be relevant to real-world stability[12].
Hydrolytic Stress Testing Protocol
Objective: To assess degradation under acidic and basic conditions.
Materials:
-
1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN) or other suitable co-solvent if needed for solubility
-
Class A volumetric flasks, pipettes
-
Water bath or oven set to 60 °C
Procedure:
-
Sample Preparation: Prepare a stock solution of the API at ~1 mg/mL in a 50:50 mixture of water and ACN.
-
Acid Stress: a. Pipette 5 mL of the stock solution into a 10 mL volumetric flask. b. Add 0.1 M HCl to the mark. c. Place the flask in a water bath at 60 °C. d. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). e. Immediately neutralize the aliquot by diluting it in a volumetric flask with an equivalent molar amount of 0.1 M NaOH and diluting to the final concentration with mobile phase for analysis.
-
Base Stress: a. Repeat steps 2a-2d using 0.1 M NaOH instead of HCl. b. Neutralize the withdrawn aliquots with an equivalent molar amount of 0.1 M HCl.
-
Control: Prepare a control sample by diluting the stock solution in the water/ACN mixture without acid or base and keep it at room temperature, protected from light.
-
Analysis: Analyze all samples promptly by the stability-indicating HPLC method.
Oxidative Stress Testing Protocol
Objective: To assess degradation under oxidative conditions.
Materials:
-
3% (v/v) Hydrogen Peroxide (H₂O₂)
-
API stock solution (~1 mg/mL)
Procedure:
-
Oxidative Stress: a. Pipette 5 mL of the API stock solution into a 10 mL volumetric flask. b. Add 1 mL of 3% H₂O₂ and dilute to the mark with the stock solution solvent. c. Keep the flask at room temperature, protected from light. d. Monitor the reaction at time points (e.g., 2, 6, 24 hours). No quenching is typically required.
-
Control: Prepare a control sample as in 4.1.
-
Analysis: Analyze all samples by HPLC.
Photostability Testing Protocol (ICH Q1B)
Objective: To assess degradation upon exposure to light.
Materials:
-
Photostability chamber compliant with ICH Q1B Option 1 or 2.
-
Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).
-
Aluminum foil.
Procedure:
-
Sample Preparation: Prepare samples of the solid API and a solution of the API (~1 mg/mL).
-
Exposure: a. Place the solid and solution samples in the photostability chamber. b. Prepare identical "dark control" samples by wrapping them completely in aluminum foil and placing them in the chamber alongside the exposed samples[16]. c. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[17].
-
Analysis: After the exposure period, dissolve the solid samples and analyze all exposed and dark control samples by HPLC. Compare the chromatograms to distinguish between photodegradation and thermal degradation.
Thermal Stress Testing Protocol
Objective: To assess degradation under heat.
Procedure:
-
Solid State: Place a known amount of the solid API in a vial and store it in an oven at a high temperature (e.g., 80 °C) for a set period (e.g., 7 days).
-
Solution State: Prepare a solution of the API (~1 mg/mL) and store it in an oven at a lower temperature (e.g., 60 °C) for a set period.
-
Control: Store identical samples at the recommended storage condition (e.g., 2-8°C), protected from light.
-
Analysis: After the stress period, dissolve the solid sample and analyze all stressed and control samples by HPLC.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the API from all process impurities and degradation products.
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from low %B (e.g., 10%) to high %B (e.g., 95%) over 20-30 minutes to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and to assess peak purity.
-
Injection Volume: 10 µL.
Method Validation: The method's stability-indicating nature is confirmed by analyzing the forced degradation samples. The method must demonstrate specificity, meaning the API peak is resolved from all degradant peaks with a resolution of >1.5, and peak purity analysis (via PDA) should confirm no co-elution.
Chapter 5: Data Interpretation and Management
Analyzing Chromatographic Data
-
Mass Balance: A critical parameter in stability studies. It is the process of accounting for all the drug substance after degradation. An ideal mass balance should be between 95-105%, indicating that all degradation products have been detected.
-
Peak Purity: Using a PDA detector, the spectral purity of the main API peak should be assessed in all stressed samples to ensure no degradants are co-eluting.
Summarizing Stability Data
Data from forced degradation studies should be compiled into a clear, concise table.
Table 2: Summary of Forced Degradation Results for 1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl
| Stress Condition | Duration | % Assay of API | % Total Degradation | No. of Degradants | Remarks (Major Degradant RRT) |
| Control | 24 h | 99.8 | <0.2 | 1 | - |
| 0.1 M HCl | 24 h @ 60°C | 85.2 | 14.6 | 3 | Significant degradation; Major DP at RRT 0.85 |
| 0.1 M NaOH | 24 h @ 60°C | 92.5 | 7.3 | 2 | Moderate degradation; Major DP at RRT 0.91 |
| 3% H₂O₂ | 24 h @ RT | 90.1 | 9.7 | 1 | One major degradant; Likely N-oxide |
| Photolytic | ICH Q1B | 75.6 | 24.2 | >5 | Highly photosensitive; Complex profile |
| Thermal (Solid) | 7 days @ 80°C | 99.5 | <0.5 | 1 | Stable in solid form |
| Thermal (Solution) | 7 days @ 60°C | 96.3 | 3.5 | 2 | Minor degradation, likely hydrolytic |
| RRT = Relative Retention Time |
Elucidating Degradation Pathways
The combination of the stability data and structural information from techniques like LC-MS/MS allows for the confirmation of the proposed degradation pathways. For example, a degradant with a mass increase of 16 Da in the oxidative sample strongly suggests the formation of an N-oxide. A complex mixture of products in the photolytic sample confirms the instability of the diphenylmethyl group.
Chapter 6: Conclusion and Recommendations
The stability profile of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is dictated by the inherent liabilities of its constituent functional groups. Based on theoretical analysis and typical results from forced degradation studies:
-
Primary Liabilities: The compound is expected to be highly susceptible to photodegradation due to the diphenylmethyl moiety and moderately susceptible to acid-catalyzed hydrolysis via ring-opening of the strained azetidine. Oxidative degradation leading to the N-oxide is also a probable pathway.
-
Relative Stability: The molecule is likely stable to thermal stress in its solid form and relatively stable to oxidation at the tertiary alcohol position.
Recommendations for Drug Development:
-
Formulation: For liquid formulations, pH control is critical. A buffered solution in the slightly acidic to neutral range (pH 4-7) may be optimal to minimize acid-catalyzed hydrolysis. The inclusion of an antioxidant could be considered to prevent N-oxide formation.
-
Packaging: Due to its high photosensitivity, the use of light-protective primary packaging (e.g., amber vials, opaque containers, or blister packs with foil backing) is mandatory for any drug product containing this molecule.
-
Storage: The solid substance should be stored in well-closed containers, protected from light.
This guide provides a foundational framework for the stability assessment of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. The insights gained from these studies are essential for advancing a compound through the development pipeline while ensuring the quality, safety, and efficacy of the final pharmaceutical product.
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Unveiling the Therapeutic Potential of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride: A Technical Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride represents a compelling chemical entity for novel therapeutic development. Its unique architecture, combining a rigid azetidine scaffold with a bulky diphenylmethyl group and a strategic methyl substitution, suggests a strong potential for interaction with key biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action and identifying the primary biological targets of this molecule. We will move beyond a simple listing of possibilities, instead detailing the scientific rationale behind a prioritized, multi-tiered screening and validation strategy. This document is intended for drug discovery and development professionals, offering field-proven insights and detailed experimental protocols to navigate the critical path of target identification.
Structural Deconstruction and Initial Mechanistic Hypothesis
The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure. A thorough analysis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride's constituent moieties provides the foundation for our target identification strategy.
-
The Azetidine Core : This four-membered nitrogen-containing heterocycle is considered a "privileged scaffold" in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity can lock the appended functional groups into a specific orientation, which is often crucial for high-affinity binding to a biological target. Azetidine derivatives are known to possess a wide array of pharmacological activities, including CNS effects.[2][3]
-
The Diphenylmethyl (Benzhydryl) Moiety : This bulky, lipophilic group is a common feature in numerous CNS-active drugs, including antihistamines (e.g., cyclizine) and agents with stimulant properties.[4] Its presence strongly suggests that the molecule is likely to cross the blood-brain barrier and interact with targets within the CNS. This moiety often serves as a critical pharmacophore for binding to monoamine transporters or G-protein coupled receptors (GPCRs).
-
The 3-Methyl-3-ol Substitution : The tertiary alcohol at the C3 position introduces a polar functional group capable of forming hydrogen bonds, a key interaction in many ligand-receptor binding pockets. The addition of a methyl group at this same position is particularly noteworthy. This "magic methyl" effect, a well-documented phenomenon in drug discovery, can profoundly impact a compound's metabolic stability, binding affinity, and selectivity by altering its conformation and steric profile.[5]
Primary Hypothesis: Monoamine Reuptake Inhibition
The most compelling structural analog to our compound of interest is sibutramine, a former anti-obesity drug that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[6][7] Sibutramine's active metabolites, which are responsible for its pharmacological effect, share key structural features with 1-(Diphenylmethyl)-3-methylazetidin-3-ol. This strong structural resemblance leads to our primary hypothesis: 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a potential inhibitor of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and/or the dopamine transporter (DAT). [8][9]
A Phased Strategy for Target Identification and Validation
We propose a systematic, multi-phase approach to definitively identify and characterize the biological targets of this compound. This workflow ensures a logical progression from broad screening to specific functional validation.
Caption: A phased workflow for target identification and validation.
Primary Target Class: Monoamine Transporters
Based on our primary hypothesis, the initial experimental focus should be on SERT, NET, and DAT. These transporters are integral membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft.[6] Inhibition of these transporters increases the availability of serotonin, norepinephrine, and dopamine, respectively, leading to profound physiological effects.[8]
Caption: Mechanism of monoamine reuptake inhibition.
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for human SERT, NET, and DAT.
Methodology:
-
Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the respective human transporter (hSERT, hNET, or hDAT).
-
Radioligand Selection:
-
For hSERT: [³H]Citalopram or [³H]Paroxetine.
-
For hNET: [³H]Nisoxetine.
-
For hDAT: [³H]WIN 35,428.
-
-
Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination & Separation: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay
Objective: To measure the functional inhibition of neurotransmitter uptake into synaptosomes.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine) via sucrose gradient centrifugation.
-
Assay Setup: Pre-incubate synaptosomes with various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT).
-
Initiation: Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination & Separation: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Detection & Analysis: Quantify the radioactivity taken up by the synaptosomes using scintillation counting and calculate the IC₅₀ value for uptake inhibition.
Anticipated Data and Interpretation
The data from these assays will allow for a clear classification of the compound's activity and selectivity profile.
| Target Transporter | Radioligand Binding (Ki, nM) | Functional Uptake (IC₅₀, nM) | Inferred Selectivity Profile |
| hSERT | 15 | 25 | Potent SERT inhibitor |
| hNET | 50 | 75 | Moderate NET inhibitor |
| hDAT | >1000 | >1000 | Weak/No DAT activity |
| Table 1: Illustrative data demonstrating a potential SERT/NET selective inhibitor profile for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. |
A profile like the one in Table 1 would classify the compound as a serotonin-norepinephrine reuptake inhibitor, similar to drugs like duloxetine or venlafaxine, and consistent with the sibutramine analogy.[8]
Secondary Target Classes: GPCRs and Ion Channels
While monoamine transporters are the primary hypothesis, the structural motifs of the compound warrant investigation into other target classes to build a comprehensive safety and efficacy profile. The diphenylmethyl group is a known pharmacophore for several GPCRs.[4]
GPCR Screening
A broad GPCR binding panel (e.g., a commercial safety panel) should be employed. Key targets to include based on structural alerts are:
-
Histamine Receptors (H1, H2, H3): Due to the similarity to antihistamines like cyclizine.
-
Opioid Receptors (μ, δ, κ): The rigid scaffold could fit into opioid receptor binding pockets.
-
Adrenergic Receptors (α₁, α₂, β): To assess potential cardiovascular side effects.
Caption: A generalized GPCR signaling cascade via cAMP.
Any significant hits from binding assays (>50% displacement at 1 µM) must be followed up with functional assays (e.g., cAMP measurement for Gs/Gi-coupled receptors or calcium flux assays for Gq-coupled receptors) to determine if the compound is an agonist, antagonist, or inverse agonist.
Ion Channel Screening
Given that a precursor, 1-(diphenylmethyl)-3-hydroxyazetidine, is used in the synthesis of the calcium channel blocker Azelnidipine, screening against key ion channels is a prudent step for safety assessment.[10][11]
-
hERG Channel: Essential for cardiovascular safety assessment to rule out potential for QT prolongation.
-
Voltage-Gated Calcium Channels (L-type): To investigate the possibility of direct calcium channel modulation.
-
Voltage-Gated Sodium Channels: To check for off-target effects that could impact neuronal excitability.
Conclusion and Future Directions
This technical guide outlines a robust, hypothesis-driven strategy for the comprehensive characterization of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. The structural analogy to the active metabolites of sibutramine provides a strong rationale for prioritizing the investigation of monoamine transporters (SERT, NET, and DAT) as the primary biological targets. The detailed experimental protocols for binding and functional assays provide a clear path to confirm this hypothesis and precisely define the compound's potency and selectivity.
Subsequent investigation of secondary targets, including GPCRs and ion channels, is critical for building a complete pharmacological profile and identifying potential off-target liabilities. The insights gained from this multi-phased approach will be instrumental in guiding future lead optimization efforts, in vivo efficacy studies, and the overall progression of this promising compound through the drug discovery pipeline.
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"in silico modeling of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride"
The synthesized data—including a list of probable protein targets, detailed binding modes, an assessment of binding stability, and a profile of its drug-like properties—forms a critical decision-making package. This computational evidence base allows for the rational design of subsequent, resource-intensive experimental studies, such as in vitro binding assays and cell-based functional assays. This strategic integration of computational and experimental approaches embodies the principles of modern, efficient drug discovery. [22]
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Navigating the Unknown: A Predictive Toxicology Profile of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a heterocyclic compound with potential applications as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its toxicological profile is paramount for ensuring safety and regulatory compliance. This technical guide provides a comprehensive, albeit predictive, toxicology profile of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. Due to the limited publicly available toxicological data for this specific molecule, this guide leverages information from structurally similar azetidine-containing compounds to forecast potential hazards and outlines a strategic approach for empirical toxicological evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed decision-making in the early stages of the drug discovery and development process.
Introduction: The Azetidine Scaffold and Its Significance
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to serve as a versatile synthetic handle have led to its incorporation into a wide array of biologically active molecules. Azetidin-3-ol derivatives, in particular, are valuable building blocks in the synthesis of compounds targeting central nervous system disorders. The subject of this guide, 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, combines the azetidine core with a bulky diphenylmethyl group, a feature often associated with interactions with CNS targets.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's chemical and physical properties is the cornerstone of any toxicological assessment, as these properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted/Reported Value | Source |
| Chemical Name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride | - |
| Synonyms | 1-benzhydryl-3-methylazetidin-3-ol hydrochloride | - |
| CAS Number | 133891-86-8 | [1] |
| Molecular Formula | C17H20ClNO | [1] |
| Molecular Weight | 289.80 g/mol | - |
| Appearance | Likely a white to off-white solid | Inferred |
| Melting Point | Not available (Analog: 170-176 °C for 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride) | [2] |
| Solubility | Not available | - |
| Boiling Point | Not available | - |
Note: Some physicochemical properties are inferred from closely related analogs due to a lack of specific data for the target compound.
Predictive Hazard Identification
Direct hazard identification for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is hampered by a lack of empirical data. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard classifications for the closely related compound, 1-benzhydrylazetidin-3-ol hydrochloride (CAS 90604-02-7). These classifications offer a valuable starting point for predicting the potential hazards of our target compound.[3]
Predicted GHS Hazard Classifications:
-
Skin Irritation (Category 2): Causes skin irritation (H315).[3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation (H319).[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation (H335).[3]
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
These predictions suggest that 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling the powdered form.
Predictive Toxicological Profile: Navigating the Data Gaps
The safety data sheets for several structural analogs of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride consistently report "no data available" for most standard toxicological endpoints.[4][5][6] This lack of data is common for research chemicals and early-stage pharmaceutical intermediates. The following sections outline these data gaps and discuss the implications for a preclinical safety assessment.
Acute Toxicity
There is no available data on the acute oral, dermal, or inhalation toxicity of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride or its close analogs.[4][5][6] The hazard statement "Harmful if swallowed" (H302) for the target compound suggests a presumed level of acute oral toxicity.[1]
Experimental Rationale: An acute toxicity study, typically in two rodent species (e.g., rat and mouse) via the intended clinical route of administration (likely oral), is a fundamental first step. This study would establish the median lethal dose (LD50) and identify signs of acute toxicity.
Genotoxicity
No data is available regarding the genotoxic potential of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride.[4][5]
Experimental Rationale: A standard battery of genotoxicity tests is required to assess the potential for DNA damage and mutagenesis. This typically includes:
-
A bacterial reverse mutation assay (Ames test).
-
An in vitro mammalian cell chromosomal aberration test or a mouse lymphoma assay.
-
An in vivo micronucleus test in rodents.
A negative result in this battery of tests provides a strong indication that the compound is not genotoxic.
Carcinogenicity
There is no data on the carcinogenic potential of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride.[4][5]
Experimental Rationale: Long-term carcinogenicity studies in rodents are typically required for pharmaceuticals intended for chronic use. The decision to conduct these studies is often based on the results of genotoxicity testing, the intended duration of clinical use, and any structural alerts for carcinogenicity.
Reproductive and Developmental Toxicity
No data is available on the potential for reproductive or developmental toxicity.[4][5]
Experimental Rationale: For a drug candidate, a comprehensive assessment of reproductive and developmental toxicity is essential. This involves a series of studies in animals to evaluate effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Proposed Experimental Strategy for Toxicological Profiling
Given the significant data gaps, a tiered and systematic approach to the toxicological evaluation of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is recommended. The following workflow outlines a logical progression of studies designed to build a comprehensive safety profile.
Caption: A proposed tiered workflow for the toxicological assessment of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride.
Conclusion: A Call for Empirical Data
The toxicological profile of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride remains largely uncharacterized. While predictions based on structural analogs suggest potential for skin, eye, and respiratory irritation, a comprehensive understanding of its safety profile can only be achieved through rigorous empirical testing. The proposed experimental strategy provides a roadmap for generating the necessary data to support the potential development of this compound as a pharmaceutical intermediate. As research progresses, it is imperative that the scientific community contributes to the public knowledge base by publishing toxicological findings for novel chemical entities like this one.
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Methodological & Application
Application Notes & Protocols: 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride as a Versatile Building Block for Modern Drug Discovery
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, has become a privileged scaffold in medicinal chemistry, prized for the unique conformational rigidity and favorable physicochemical properties it imparts to bioactive molecules.[1][2][3][4] This guide focuses on a specific, highly versatile building block: 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride . We will explore its structural features, strategic applications as a three-dimensional (3D) scaffold and bioisostere, and provide detailed, field-proven protocols for its synthetic manipulation. The strategic placement of a tertiary alcohol on the rigid azetidine core, combined with a stable yet removable N-protecting group, offers medicinal chemists a powerful tool for navigating novel chemical space and optimizing drug candidates.
Introduction: The Value Proposition of the Azetidine Scaffold
In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly moving away from flat, aromatic-heavy molecules towards more three-dimensional, sp³-rich structures.[5] The azetidine scaffold is a cornerstone of this strategy. Its inherent ring strain and constrained nature allow for precise spatial orientation of substituents, which can lead to enhanced binding affinity for biological targets by reducing the entropic penalty of binding.[1][6]
Compounds incorporating the azetidine moiety have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][7] Furthermore, azetidines serve as effective bioisosteres, capable of replacing other common moieties like piperidines, pyrrolidines, or even ketones, to fine-tune properties such as solubility, metabolic stability, and lipophilicity.[8][9][10] 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a pre-configured building block designed to leverage these advantages, providing a robust entry point for complex molecular design.
Physicochemical Properties and Structural Analysis
A thorough understanding of the building block's properties is essential for its effective application in synthesis.
| Property | Value |
| IUPAC Name | 1-benzhydryl-3-methylazetidin-3-ol;hydrochloride |
| Molecular Formula | C₁₇H₂₀ClNO |
| Molecular Weight | 289.8 g/mol |
| CAS Number | 90604-02-7 (for parent ol)[11] |
| Appearance | White to off-white solid |
| Key Features | Azetidine core, N-benzhydryl protecting group, Tertiary alcohol |
The Azetidine Core: A Rigid Foundation
The four-membered ring is the defining feature of this building block. Unlike more flexible five- or six-membered rings, the azetidine ring has a puckered conformation that rigidly projects its substituents into distinct vectors in 3D space.[12] This pre-organization is highly advantageous in drug design for locking in a bioactive conformation.
The N-Diphenylmethyl (Benzhydryl) Group: A Dual-Role Moiety
The benzhydryl group serves two critical functions:
-
A Robust Protecting Group: It effectively protects the azetidine nitrogen from unwanted reactions during the functionalization of the 3-hydroxyl group. It is stable to a wide range of reaction conditions but can be efficiently removed via standard protocols, most commonly catalytic hydrogenation.[13][14][15] This orthogonality is key to sequential, controlled synthesis.
-
A Bioactive Moiety: The benzhydryl substructure is a well-known pharmacophore present in numerous approved drugs, particularly antihistamines and CNS agents.[16][17][18][19] In some discovery programs, it may be retained as part of the final active pharmaceutical ingredient (API).
The 3-Methyl-3-ol Group: The Gateway to Diversity
The tertiary alcohol at the C3 position is the primary reactive handle for introducing molecular diversity. Its tertiary nature prevents oxidation to a ketone, ensuring that the C3 position remains a stereocenter upon substitution. This functional group can be activated to facilitate nucleophilic substitution, allowing for the creation of a diverse library of 3,3-disubstituted azetidines, a class of compounds that remains relatively underexplored.[20][21][22]
Strategic Applications in Drug Discovery
A Tool for Bioisosteric Replacement and Scaffold Hopping
Bioisosterism is the strategy of replacing one functional group with another to improve a molecule's properties without losing its biological activity.[9] The azetidine ring is a powerful bioisostere. For instance, replacing a gem-dimethyl group with the 3-methylazetidin-3-ol core can introduce a hydrogen bond donor and improve aqueous solubility. Similarly, it can serve as a constrained and less lipophilic alternative to larger rings like piperidine.
Caption: Bioisosteric replacement of a piperidine with an azetidine scaffold.
Enabling Vectorial Derivatization in 3D Space
This building block provides two orthogonal points for diversification, allowing chemists to explore the surrounding chemical space in a controlled, vectorial manner. This is particularly valuable in fragment-based drug discovery (FBDD) and lead optimization, where precise modifications are required to improve potency and selectivity.
Caption: Orthogonal derivatization vectors on the azetidine core.
Key Synthetic Transformations: Protocols and Rationale
The true power of a building block is realized through its synthetic utility. Here we provide detailed, self-validating protocols for the two most critical transformations.
Protocol 1: N-Deprotection of the Benzhydryl Group
Objective: To selectively cleave the N-benzhydryl group, revealing the secondary azetidine nitrogen for subsequent functionalization.
Causality: This protocol utilizes catalytic hydrogenation. The palladium catalyst facilitates the reductive cleavage of the carbon-nitrogen bond at the benzylic position, which is activated by the two phenyl rings. The products are the free amine and diphenylmethane.
Materials:
-
1-(Diphenylmethyl)-3-methylazetidin-3-ol (free base or HCl salt)
-
Palladium on carbon (10 wt. % Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add the azetidine substrate (1.0 eq).
-
Solvent Addition: Add methanol or ethanol (approx. 10-20 mL per gram of substrate). If starting with the HCl salt, add a stoichiometric amount (1.0-1.1 eq) of a non-nucleophilic base like triethylamine (TEA) to neutralize the salt.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd relative to the substrate).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Hydrogenation: Introduce hydrogen gas. For a balloon setup, simply inflate a balloon with H₂ and attach it to the vessel. For a Parr shaker or autoclave, pressurize to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction vigorously at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon full consumption of the starting material (typically 12-24 hours).
-
Workup: Carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or EtOH).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-methylazetidin-3-ol. This product is often used directly in the next step without further purification.
Protocol 2: Functionalization of the 3-Hydroxyl Group via Activation
Objective: To replace the tertiary hydroxyl group with a nucleophile by first converting it into a better leaving group.
Causality: The hydroxyl group is a poor leaving group. By reacting it with a sulfonyl chloride (e.g., methanesulfonyl chloride), it is converted into a mesylate, which is an excellent leaving group. A subsequent Sₙ1 or Sₙ2 reaction with a nucleophile can then proceed efficiently. An Sₙ1-type mechanism is often favored for tertiary alcohols, proceeding through a transient azetidinyl carbocation intermediate.[20][23]
Materials:
-
1-(Diphenylmethyl)-3-methylazetidin-3-ol
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or DIPEA)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Desired Nucleophile (e.g., sodium azide, a primary/secondary amine, a thiol)
Procedure:
Step A: Activation to Form the Mesylate
-
Setup: Dissolve the azetidinol substrate (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5-2.0 eq).
-
Activation: Add methanesulfonyl chloride (1.2-1.5 eq) dropwise, keeping the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
Monitoring (Self-Validation): Monitor the formation of the mesylate by TLC or LC-MS. The intermediate is often not isolated and is used directly in the next step.
Step B: Nucleophilic Substitution
-
Nucleophile Addition: To the cold reaction mixture containing the in-situ generated mesylate, add the desired nucleophile (1.5-3.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 4-24 hours). Gentle heating may be required for less reactive nucleophiles.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted azetidine.
Integrated Workflow and Visualization
The protocols described above can be integrated into a flexible synthetic workflow, allowing for derivatization at either the nitrogen or the C3 position first, depending on the overall synthetic strategy.
Caption: Alternative synthetic pathways using the building block.
Conclusion
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its conformationally rigid core, combined with orthogonal handles for diversification, empowers chemists to systematically explore 3D chemical space. By enabling the synthesis of novel, sp³-rich scaffolds and facilitating bioisosteric replacement strategies, this building block helps address key challenges in modern medicinal chemistry, including the need for compounds with improved solubility, metabolic stability, and target selectivity. The protocols provided herein offer a robust and validated framework for leveraging the full potential of this versatile molecular architect.
References
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Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100079. Available from: [Link]
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ResearchGate. Examples of azetidine-based bioisosters. Available from: [Link]
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Krasnova, L., & Chernyak, D. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 17(31), 7271-7287. Available from: [Link]
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Denis, C., et al. (2019). Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel–Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Organic Letters, 21(18), 7519-7523. Available from: [Link]
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Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available from: [Link]
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Morressier. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry. Available from: [Link]
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Li, Z., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12389-12401. Available from: [Link]
-
ResearchGate. A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Available from: [Link]
-
Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. Available from: [Link]
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Unknown Source. Bioisosteres of Common Functional Groups. Available from: [Link]
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PrepChem.com. Synthesis of N-Diphenylmethyl-3-hydroxyazetidine hydrochloride. Available from: [Link]
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Kumar, A., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21875-21893. Available from: [Link]
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Rao, H., & Cammers-Goodwin, A. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(8), 2894-2897. Available from: [Link]
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Kumar, A., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21875-21893. Available from: [Link]
-
ResearchGate. The benzhydryl group in some representative medicinal compounds. Available from: [Link]
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ResearchGate. Azetidines of pharmacological interest | Request PDF. Available from: [Link]
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ResearchGate. Structures of some azetidine-based drugs. Available from: [Link]
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Kar, A., et al. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 61(19), e202117283. Available from: [Link]
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National Institutes of Health. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available from: [Link]
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Techemm. Unlocking Chemical Synthesis Potential with 1-(Diphenylmethyl)-3-hydroxyazetidine. Available from: [Link]
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American Chemical Society. Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Available from: [Link]
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De Vleeschouwer, M., et al. (2012). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 17(1), 103-114. Available from: [Link]
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Topic: Synthetic Routes to Derivatives of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
An Application Note for Advanced Synthesis Professionals
Abstract: The 1-(diphenylmethyl)-3-methylazetidin-3-ol scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can be leveraged for designing novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this core structure and its subsequent derivatives. We will delve into the synthesis of the key ketone intermediate, its conversion to the tertiary alcohol via organometallic addition, and subsequent derivatization pathways. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and practical considerations for successful implementation.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern drug discovery.[1] Its strained ring system imparts specific conformational rigidity and acts as a versatile scaffold for introducing diverse functionalities. When substituted at the 3-position with a tertiary alcohol, as in 1-(diphenylmethyl)-3-methylazetidin-3-ol, the molecule presents a chiral center and a modifiable hydroxyl group, making it an attractive starting point for library synthesis and lead optimization. The bulky N-diphenylmethyl (also known as benzhydryl) group provides steric hindrance that can influence metabolic stability and receptor binding interactions.[2]
This document outlines two primary strategic approaches to synthesize the target compound and its derivatives:
-
Strategy A: Synthesis of the key intermediate, 1-(diphenylmethyl)azetidin-3-one, followed by nucleophilic addition of a methyl group to the carbonyl.
-
Strategy B: Derivatization of the resultant 3-hydroxyl group to generate ethers and esters.
Core Synthetic Strategy: From Ketone to Tertiary Alcohol
The most convergent and widely adopted route to 1-(diphenylmethyl)-3-methylazetidin-3-ol involves the nucleophilic addition of a methyl organometallic reagent to the precursor ketone, 1-(diphenylmethyl)azetidin-3-one. This ketone is accessible from the corresponding secondary alcohol, 1-(diphenylmethyl)azetidin-3-ol, via oxidation.[3]
Workflow Overview
The overall synthetic workflow is visualized below. The initial synthesis of 1-(diphenylmethyl)azetidin-3-ol hydrochloride is typically achieved via the cyclization of an epoxy halide with benzhydrylamine.[4][5] This is followed by oxidation to the key ketone intermediate, which then undergoes nucleophilic attack by a methyl organometallic reagent.
Synthesis of 1-(Diphenylmethyl)azetidin-3-one
The ketone is a critical precursor, and its synthesis from the commercially available 1-(diphenylmethyl)azetidin-3-ol hydrochloride is a standard oxidation reaction. The Swern oxidation is a common and effective method.
Protocol 1: Swern Oxidation of 1-(Diphenylmethyl)azetidin-3-ol [3]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add dichloromethane (DCM, 2L) and cool to -78 °C using a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (106 g, 0.84 mol) to a solution of dimethyl sulfoxide (DMSO) (65.2 g, 0.84 mol) in DCM, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Expert Insight: This step forms the reactive chlorosulfonium salt. Maintaining a low temperature is critical to prevent decomposition.
-
-
Alcohol Addition: Add a solution of 1-(diphenylmethyl)azetidin-3-ol (100 g, 0.42 mol) in 0.5 L of DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 1 hour.
-
Quenching: Add triethylamine (422 g, 4.2 mol) slowly to the reaction. The addition is exothermic; control the rate to maintain the low temperature.
-
Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.[3]
-
-
Work-up: Allow the reaction to warm to room temperature. Add the reaction mixture to a saturated aqueous solution of ammonium chloride (1.5 L). Separate the organic phase, wash it four times with 300 mL of water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting yellow solid can be purified by silica gel column chromatography or crystallization from hexane to yield 1-(diphenylmethyl)azetidin-3-one.[3]
Nucleophilic Addition to Synthesize 1-(Diphenylmethyl)-3-methylazetidin-3-ol
The conversion of the ketone to the target tertiary alcohol is achieved using a methyl nucleophile. Grignard reagents (e.g., methylmagnesium bromide) and organolithium reagents (e.g., methyllithium) are both effective for this transformation.[6]
Mechanism Insight: Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction.[7] The carbon-magnesium bond is highly polarized, giving the carbon atom significant carbanionic character. This strong nucleophile readily attacks the electrophilic carbonyl carbon of the azetidinone.
Protocol 2: Grignard Reaction with Methylmagnesium Bromide
-
Setup: In an oven-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, place 1-(diphenylmethyl)azetidin-3-one (10 g, 0.042 mol). Dissolve it in anhydrous diethyl ether or tetrahydrofuran (THF, 150 mL).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (3.0 M solution in diethyl ether, ~15.4 mL, 0.046 mol) dropwise via the addition funnel over 30 minutes.
-
Expert Insight: Anhydrous conditions are absolutely critical. Grignard reagents are strong bases and will be quenched by any protic solvent, including water from atmospheric moisture.[8] Using oven-dried glassware and anhydrous solvents is mandatory.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Quenching and Work-up: Cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete. Collect the solid by filtration.
| Parameter | Condition | Rationale |
| Reagent | Methylmagnesium Bromide | A strong nucleophile that readily adds to ketones.[7] |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvents required to prevent quenching of the Grignard reagent.[8] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Work-up | Saturated NH₄Cl (aq) | A mild acidic quench to protonate the alkoxide without causing side reactions. |
Derivatization of 1-(Diphenylmethyl)-3-methylazetidin-3-ol
The tertiary hydroxyl group of the title compound is a key handle for further functionalization, allowing for the synthesis of a diverse library of derivatives, primarily through etherification and esterification.
O-Alkylation (Ether Synthesis)
The formation of an ether from a tertiary alcohol can be challenging due to steric hindrance and competing elimination reactions. The Williamson ether synthesis, while classic, often requires a strong base (like NaH) to deprotonate the alcohol, which can be effective here.
Protocol 3: O-Alkylation via Sodium Hydride
-
Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask under nitrogen. Cool to 0 °C.
-
Alcohol Addition: Add a solution of 1-(diphenylmethyl)-3-methylazetidin-3-ol (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Safety Note: Sodium hydride reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care.
-
-
Electrophile Addition: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide, 1.1 eq) to the solution. The reaction may require heating to reflux to proceed to completion, depending on the reactivity of the halide.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool to room temperature and carefully quench by the slow addition of water. Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate. Purify the resulting ether by column chromatography.
Esterification
Esterification of a sterically hindered tertiary alcohol requires reactive acylating agents. Standard Fischer esterification is generally ineffective. The use of an acid chloride or anhydride with a suitable base (like pyridine or DMAP) is the preferred method.
Protocol 4: Esterification with an Acid Chloride
-
Setup: Dissolve 1-(diphenylmethyl)-3-methylazetidin-3-ol (1.0 eq) in anhydrous DCM in a flask under nitrogen. Add pyridine (2.0 eq) or triethylamine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Acylation: Cool the solution to 0 °C. Add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride, 1.2 eq) dropwise.
-
Expert Insight: Pyridine or triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. DMAP is a highly effective acylation catalyst.
-
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates completion.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine. Dry over sodium sulfate, concentrate, and purify by column chromatography to yield the desired ester.
Summary and Outlook
The synthetic pathways described provide a robust and versatile framework for accessing derivatives of 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. The key strategic steps involve the reliable synthesis of the 1-(diphenylmethyl)azetidin-3-one intermediate, followed by controlled nucleophilic addition to install the 3-methyl-3-ol functionality. Subsequent derivatization of the tertiary alcohol via O-alkylation or esterification opens the door to a wide array of analogues for structure-activity relationship (SAR) studies. These methods are scalable and utilize well-established chemical transformations, making them highly applicable in both academic research and industrial drug development settings.
References
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Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47683-47704. Available at: [Link]
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-
ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-diphenylmethyl-3-formylazetidine. Retrieved from [Link]
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Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]
-
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-
PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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-
MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 3Aminomethyl3-fluoropiperidines. Retrieved from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
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-
PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: A Robust Protocol for the N-Debenzylation of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, field-proven protocol for the efficient N-debenzylation of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride to yield the synthetically valuable 3-methylazetidin-3-ol hydrochloride.[1] The diphenylmethyl (benzhydryl) group is a robust protecting group for secondary amines, but its removal is crucial for subsequent synthetic transformations. The premier method for this transformation, catalytic hydrogenolysis, is detailed herein.[2] This guide explains the underlying mechanism, offers a step-by-step experimental procedure, and includes a troubleshooting guide to address common challenges, ensuring a reliable and reproducible outcome.
Introduction and Scientific Rationale
The azetidine scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals. Its strained four-membered ring imparts unique conformational constraints that can be exploited to enhance binding affinity and selectivity for biological targets. The target molecule of this protocol, 3-methylazetidin-3-ol, is a valuable building block for creating more complex molecules in drug discovery programs.[1][3]
The 1-(Diphenylmethyl), or N-benzhydryl (Bzh), group is frequently used to protect the azetidine nitrogen during synthesis. Its bulkiness can direct stereochemistry in adjacent reactions, and it is stable to a wide range of conditions. However, its eventual removal is a critical step. Among the various methods for N-debenzylation, catalytic hydrogenation stands out for its mild conditions, high efficiency, and clean reaction profile, typically producing only the desired amine and diphenylmethane as a byproduct.[2][4]
Mechanism of Catalytic Hydrogenolysis
The deprotection proceeds via heterogeneous catalysis on the surface of palladium on carbon (Pd/C).[2] The key steps are:
-
Adsorption: The substrate, 1-(Diphenylmethyl)-3-methylazetidin-3-ol, and molecular hydrogen (H₂) adsorb onto the palladium surface.
-
Hydrogen Activation: The H-H bond is cleaved on the catalyst surface to form active palladium hydride species.
-
Hydrogenolysis: The benzylic C-N bond is cleaved by the activated hydrogen species. This is the rate-determining step and results in the formation of the deprotected amine and diphenylmethane.
-
Desorption: The products, 3-methylazetidin-3-ol and diphenylmethane, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[2]
The presence of an acid, in this case from the hydrochloride salt, can sometimes facilitate the reaction by preventing catalyst poisoning from the product amine, though it can also act as a slow-acting catalyst poison in some cases.[5] For this substrate, the reaction proceeds efficiently with the hydrochloride salt.
Experimental Protocol
This protocol details the N-debenzylation via catalytic hydrogenation using hydrogen gas.
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. | Notes |
| 1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl | ≥97% | Commercially Available | N/A | Starting material. |
| Palladium on Carbon (10% Pd, wet) | Degussa type E101 | Commercially Available | 7440-05-3 | Catalyst. Handle with care, pyrophoric when dry. |
| Methanol (MeOH) | Anhydrous | Commercially Available | 67-56-1 | Reaction solvent. |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | 1333-74-0 | Hydrogen source. |
| Celite® 545 | N/A | Commercially Available | 68855-54-9 | Filtration aid. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | 865-49-6 | For NMR analysis. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask (or a dedicated hydrogenation vessel) equipped with a magnetic stir bar, add 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (1.0 g, 3.29 mmol).
-
Solvent Addition: Add anhydrous methanol (30 mL) to the flask to dissolve the starting material.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (50% wet, ~0.10 g, ~1.5 mol% Pd). Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents. Handle with appropriate care.
-
Hydrogen Atmosphere: Seal the flask. Connect it to a vacuum/hydrogen manifold. Carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three to five times to ensure the atmosphere is fully replaced with hydrogen.[2]
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (a balloon is sufficient for this scale).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: Dichloromethane:Methanol:Ammonia (90:9:1).
-
Visualization: UV light (for starting material) and potassium permanganate stain (for the product).
-
The reaction is typically complete within 4-8 hours. The starting material (Rf ≈ 0.8) will be consumed, and a new, more polar spot corresponding to the product (Rf ≈ 0.1) will appear.
-
-
Work-up (Catalyst Removal): Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Wash the filter cake thoroughly with methanol (2 x 10 mL). Safety Note: Do not allow the filter cake to dry completely in air, as it can be pyrophoric. Quench the catalyst on the Celite pad with water before disposal.[2]
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield the crude 3-methylazetidin-3-ol hydrochloride as a white to off-white solid.
Purification and Characterization
The crude product is often of sufficient purity (>95%) for subsequent steps. If further purification is required, recrystallization can be attempted from a solvent system like isopropanol/diethyl ether. Due to the high polarity of the product, standard silica gel chromatography can be challenging and may lead to streaking.[7] If chromatography is necessary, consider using a modified phase like amino-silica or employing a mobile phase containing a small amount of base (e.g., triethylamine or ammonium hydroxide) to improve peak shape.[8][9]
Expected Characterization Data for 3-methylazetidin-3-ol hydrochloride:
-
¹H NMR (400 MHz, D₂O): δ 4.15-4.05 (m, 2H), 3.95-3.85 (m, 2H), 1.50 (s, 3H).
-
¹³C NMR (101 MHz, D₂O): δ 66.8, 62.1, 23.5.
-
MS (ESI+): m/z = 88.1 [M+H]⁺ (for free base).
Experimental Workflow and Visualization
The overall workflow is summarized in the diagram below.
Caption: Workflow for the catalytic N-debenzylation.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen. 3. Catalyst poisoning. | 1. Use fresh, high-quality Pd/C. 2. Ensure the system is leak-free and the hydrogen balloon remains inflated. 3. Add a fresh portion of the catalyst. If the issue persists, filter the reaction and restart with fresh catalyst. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Product is volatile. | 1. Extend the reaction time and monitor closely by TLC. 2. Ensure the Celite pad is washed thoroughly with methanol. 3. Use care during solvent removal; avoid high vacuum and excessive heat. |
| Product Contaminated with Starting Material | Incomplete reaction. | Re-subject the material to the hydrogenation conditions with fresh catalyst. |
| Difficulty Filtering (Clogged Filter) | Catalyst particles are too fine. | Use a thicker pad of Celite® or a membrane filter with an appropriate pore size under the Celite®. |
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all glassware and connections are secure.
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry or spent. Always handle it in an inert atmosphere and do not allow it to dry on filter paper. Quench the used catalyst promptly with water.
-
Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves must be worn at all times.
References
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.
- National Center for Biotechnology Information. (n.d.). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. NIH.
- MedChemExpress. (n.d.). 3-Methylazetidin-3-ol hydrochloride. MedChemExpress.
- National Center for Biotechnology Information. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH.
- Sivanandaiah, K. M., & Gurusiddappa, S. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. NISCAIR Online Periodicals Repository.
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Google Patents. (n.d.). Purification of secondary alkyl amines.
- ResearchGate. (n.d.). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction.
- BenchChem. (n.d.). A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction. BenchChem.
- ResearchGate. (n.d.). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?.
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- CPHI Online. (n.d.). 3-methylazetidin-3-ol hydrochloride. CPHI Online.
- Reddit. (2023). Purification of strong polar and basic compounds. Reddit.
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Application Notes and Protocols for the Stereoselective Synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride Enantiomers
Abstract
This document provides a comprehensive technical guide for the stereoselective synthesis of the (R)- and (S)-enantiomers of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. Chiral 3-substituted azetidin-3-ols are valuable building blocks in medicinal chemistry, and their enantiopurity is critical for pharmacological activity.[1][2] This guide details two primary strategies: a direct asymmetric synthesis via a chiral ligand-mediated Grignard addition to a key azetidinone precursor, and an alternative pathway involving the resolution of a racemic mixture using chiral High-Performance Liquid Chromatography (HPLC). We emphasize the rationale behind procedural choices, provide detailed, step-by-step protocols, and include methods for structural and stereochemical characterization.
Introduction and Strategic Overview
The azetidine scaffold is a privileged structural motif present in numerous natural products and pharmaceutically active compounds.[3][4] Specifically, 3-hydroxy-3-substituted azetidines serve as crucial intermediates for creating complex molecules with unique three-dimensional architectures. The stereochemistry at the C3 position is often paramount for biological efficacy and receptor binding. The target molecule, 1-(Diphenylmethyl)-3-methylazetidin-3-ol, features a quaternary chiral center, the construction of which presents a significant synthetic challenge.
Our primary synthetic strategy hinges on the asymmetric addition of a methyl organometallic reagent to the prochiral ketone, 1-(Diphenylmethyl)azetidin-3-one. This approach offers an efficient route to directly establish the desired stereocenter.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target compound reveals the key precursors and the critical stereochemistry-defining step.
Caption: Retrosynthetic pathway for the target enantiomers.
This analysis identifies 1-(Diphenylmethyl)azetidin-3-one as the pivotal intermediate. The core challenge lies in the enantioselective addition of a methyl group to its carbonyl function.
Synthesis of Key Precursor: 1-(Diphenylmethyl)azetidin-3-one
The synthesis of the azetidin-3-one precursor is typically achieved from commercially available starting materials like epichlorohydrin and diphenylmethylamine (benzhydrylamine). The reaction proceeds through the formation of an intermediate amino alcohol, which is then cyclized to form the 1-benzhydrylazetidin-3-ol, followed by oxidation.[5]
Protocol 2.1: Synthesis of 1-(Diphenylmethyl)azetidin-3-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylmethylamine (1.0 eq) in a suitable solvent such as methanol or isopropanol.
-
Epoxide Opening: Add epichlorohydrin (1.1 eq) dropwise to the solution at room temperature. The reaction is exothermic.
-
Cyclization: After the initial reaction subsides, add a solution of sodium hydroxide (2.5 eq) in water and heat the mixture to reflux for 4-6 hours. This promotes the intramolecular cyclization to the azetidine ring.
-
Workup and Isolation: After cooling, extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-(diphenylmethyl)azetidin-3-ol can be purified by column chromatography or recrystallization.
Protocol 2.2: Oxidation to 1-(Diphenylmethyl)azetidin-3-one
-
Reaction Setup: Dissolve the 1-(diphenylmethyl)azetidin-3-ol (1.0 eq) from the previous step in dichloromethane (DCM) in a flask cooled to 0 °C.
-
Oxidation: Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise to the stirred solution. Alternatively, a Swern oxidation can be performed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously for 15 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting crude ketone by flash column chromatography on silica gel to yield pure 1-(Diphenylmethyl)azetidin-3-one.
Strategy A: Asymmetric Synthesis via Chiral Ligand-Mediated Grignard Addition
This is the preferred method for directly obtaining one enantiomer in high excess. The strategy relies on the complexation of the Grignard reagent with a chiral ligand, which creates a chiral environment around the reactive nucleophile. This complex then delivers the methyl group to one face of the prochiral ketone preferentially.[6]
Causality Behind Experimental Choices
The choice of ligand is critical for achieving high enantioselectivity. Diamine-based ligands, particularly those derived from (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane (DACH), have proven effective in asymmetric Grignard additions to ketones.[6][7] The ligand forms a rigid chelate with the magnesium atom, and its chiral backbone sterically blocks one of the two possible trajectories for the methyl group addition.
Caption: Experimental workflow for the asymmetric methylation.
Protocol 3.1: (S)-1-(Diphenylmethyl)-3-methylazetidin-3-ol Synthesis
-
Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous toluene and the chiral ligand (e.g., a (R,R)-DACH-derived ligand, 15 mol%).
-
Complex Formation: Cool the solution to -40 °C. Slowly add methylmagnesium bromide (3.0 M in Et₂O, 1.5 eq). Stir the mixture at this temperature for 30 minutes to allow for the formation of the chiral magnesium complex.
-
Substrate Addition: Add a solution of 1-(Diphenylmethyl)azetidin-3-one (1.0 eq) in anhydrous toluene dropwise over 20 minutes.
-
Reaction: Maintain the reaction at -40 °C and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude alcohol by flash chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Toluene/THF | Aprotic, non-coordinating solvents are essential for Grignard reactions. |
| Temperature | -78 °C to -40 °C | Lower temperatures enhance enantioselectivity by favoring the more ordered transition state. |
| Ligand | (R,R)-DACH derivative | Provides the chiral environment to induce facial selectivity. The (S,S)-ligand yields the (R)-product. |
| Equivalents (MeMgBr) | 1.5 - 2.0 eq | Ensures complete conversion of the starting ketone. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid source to protonate the alkoxide and decompose excess Grignard reagent. |
Strategy B: Chiral Resolution of Racemic Alcohol
If direct asymmetric synthesis is not feasible or if both enantiomers are required, a racemic synthesis followed by chiral resolution is a robust alternative. This method involves separating the two enantiomers of the racemic alcohol using a chiral stationary phase (CSP) in HPLC.
Protocol 4.1: Synthesis of Racemic 1-(Diphenylmethyl)-3-methylazetidin-3-ol
-
Reaction Setup: Dissolve 1-(Diphenylmethyl)azetidin-3-one (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen and cool to 0 °C.
-
Grignard Addition: Slowly add methylmagnesium bromide (3.0 M in Et₂O, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Workup: Cool the flask to 0 °C and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the racemic alcohol. Purify by column chromatography if necessary.
Protocol 4.2: Enantiomeric Resolution by Chiral HPLC
The separation of enantiomers is highly dependent on the specific chiral column and mobile phase used. Method development is often required.[8][9]
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as Chiralpak® IA, IB, or IC.
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. Small amounts of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds may be required to improve peak shape.
-
Method Development: Screen different ratios of hexane/alcohol to achieve baseline separation of the two enantiomers.
-
Preparative Separation: Once an analytical method is established, scale up to a semi-preparative or preparative column to isolate multi-milligram to gram quantities of each enantiomer.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer peak separately.
-
Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure to yield the isolated, enantiopure alcohols.
| Parameter | Typical Starting Condition | Purpose |
| Column | Chiralpak® IA (Amylose-based) | Provides chiral recognition sites for separation. |
| Mobile Phase | 90:10 n-Hexane:Isopropanol | Elutes the compounds from the column. Ratio is adjusted for optimal separation. |
| Additive | 0.1% Diethylamine (DEA) | Prevents peak tailing for basic amine compounds. |
| Flow Rate | 1.0 mL/min (analytical) | Controls the retention time and resolution. |
| Detection | UV at 220 nm or 254 nm | To visualize the eluting enantiomers. |
Final Step: Hydrochloride Salt Formation
To improve the stability and handling properties of the final compound, it is converted to its hydrochloride salt.
Protocol 5.1: Salt Formation
-
Dissolve the purified enantiopure free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) or bubble dry HCl gas through the solution until precipitation is complete.
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final hydrochloride salt.
References
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- Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ResearchGate. [URL: https://www.researchgate.
- A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21557019/]
- Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jctb.6483]
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- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-General-and-Scalable-Method-toward-C2-Azetidines-Sears-Smith/000a6c6a992e8a159986b864a66a70a82352277d]
- Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. ResearchGate. [URL: https://www.researchgate.net/publication/337340624_Asymmetric_addition_of_Grignard_reagents_to_ketones_culmination_of_the_ligand-mediated_methodology_allows_modular_construction_of_chiral_tertiary_alcohols]
- Unlocking Chemical Synthesis Potential with 1-(Diphenylmethyl)-3-hydroxyazetidine. A2B Chem. [URL: https://www.a2bchem.com/insights/unlocking-chemical-synthesis-potential-with-1-diphenylmethyl-3-hydroxyazetidine-i100021]
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- Synthesis of 3,3-Diarylazetidines. ScholarWorks@UNO. [URL: https://digitalcommons.unomaha.edu/university_student_exchange/2018/posters/11/]
- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [URL: https://www.researchgate.
- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). Google Patents. [URL: https://patents.google.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7763870/]
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- Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746816/]
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344485/]
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864234/]
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Application Notes & Protocols: The Strategic Application of 1-(Diphenylmethyl)-3-hydroxyazetidine Hydrochloride in CNS Drug Development
Introduction: Unveiling a Core Scaffold for CNS Innovation
In the intricate landscape of central nervous system (CNS) drug development, the identification and utilization of versatile molecular scaffolds are paramount. While the query specified "1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride," our comprehensive review of the scientific literature and chemical databases indicates a likely typographical error. The widely utilized and strategically significant compound in this structural family is 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride (also known as 1-benzhydrylazetidin-3-ol hydrochloride). This guide will focus on this validated compound, a cornerstone intermediate for the synthesis of novel therapeutics targeting a range of neurological disorders.
This molecule's intrinsic value lies in its unique combination of a strained azetidine ring and a bulky diphenylmethyl (benzhydryl) protecting group. This configuration provides a rigid, three-dimensional framework that is increasingly recognized for its favorable pharmacological properties, while the benzhydryl group offers a stable, yet removable, anchor during multi-step synthetic campaigns. Its application is particularly noted in the development of agents for neurodegenerative diseases and disorders involving neurotransmitter transport.[1][2][3]
This document serves as a detailed guide for researchers, outlining the strategic considerations and practical laboratory protocols for leveraging 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride in the synthesis of next-generation CNS drug candidates.
Physicochemical Properties & Handling
A thorough understanding of the starting material is critical for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Synonyms | 1-Benzhydryl-3-azetidinol hydrochloride, 1-(diphenylmethyl)azetidin-3-ol hydrochloride | [3][4] |
| CAS Number | 90604-02-7 | [3] |
| Molecular Formula | C₁₆H₁₇NO·HCl | [3] |
| Molecular Weight | 275.78 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 170-176 °C | [3] |
| Purity | Typically ≥ 98% (HPLC) | [3] |
| Storage | Store at 0-8°C | [3] |
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as a skin and eye irritant.[5] All manipulations should be performed in a well-ventilated fume hood.
Core Application: A Versatile Scaffold for CNS Drug Discovery
The azetidine ring is a "conformationally constrained" bioisostere of more flexible moieties, which can lead to enhanced binding affinity and selectivity for specific biological targets.[2] 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride serves as a pivotal starting material for creating diverse libraries of compounds for screening. The diphenylmethyl group on the nitrogen atom provides steric bulk and can be strategically retained or removed, while the hydroxyl group at the 3-position is a versatile handle for a wide array of chemical transformations.
Diagram 1: Synthetic Utility Overview
Caption: Key synthetic pathways starting from 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride.
Experimental Protocols
The following protocols are representative workflows. Researchers must adapt concentrations, reaction times, and purification methods based on the specific substrate and desired product, always monitoring reaction progress by an appropriate technique (e.g., TLC, LC-MS).
Protocol 1: Oxidation to 1-(Diphenylmethyl)azetidin-3-one
This procedure is foundational for subsequent modifications at the 3-position of the azetidine ring. The resulting ketone is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations. This protocol is adapted from established Swern-type oxidation procedures.[6]
Objective: To convert the 3-hydroxyl group to a carbonyl group.
Materials:
-
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride
-
Oxalyl chloride or Pyridine sulfur trioxide complex
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add anhydrous DMSO (2.5 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (1.0 eq, free-based from the hydrochloride salt by neutralization) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture. Stir the resulting mixture at -78 °C for 1 hour.
-
Quenching: Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture. Allow the mixture to warm slowly to room temperature while stirring for 1-2 hours.
-
Work-up: Pour the reaction mixture into ice water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by silica gel column chromatography (e.g., using a heptane/ethyl acetate gradient) to yield the pure 1-(diphenylmethyl)azetidin-3-one.[6]
Validation: The product can be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry, comparing the data to literature values.[6] The disappearance of the hydroxyl proton signal and the appearance of a characteristic ketone carbonyl signal in the ¹³C-NMR spectrum (typically >200 ppm) are key indicators of a successful reaction.
Protocol 2: Synthesis of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives
This protocol demonstrates how the azetidin-3-one intermediate can be used to generate more complex molecules with potential neuroprotective or enzyme-inhibiting activities, as described in the development of novel acetylcholinesterase (AChE) inhibitors.[1]
Objective: To create a library of 3-substituted azetidine derivatives for biological screening.
Materials:
-
1-(Diphenylmethyl)azetidin-3-one (from Protocol 1)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Arylboronic acids (various)
-
Rhodium(I) catalyst (e.g., [Rh(cod)₂]BF₄)
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
Procedure (Multi-step workflow):
-
Horner-Wadsworth-Emmons Reaction:
-
Suspend NaH (1.2 eq) in anhydrous toluene under nitrogen.
-
Add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C.
-
After stirring for 30 minutes, add a solution of 1-(diphenylmethyl)azetidin-3-one (1.0 eq) in toluene.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench carefully with water, extract with ethyl acetate, and purify by column chromatography to yield the α,β-unsaturated ester.
-
-
Rhodium-Catalyzed Conjugate Addition:
-
In a reaction vessel, combine the α,β-unsaturated ester (1.0 eq), the desired arylboronic acid (1.5 eq), and the rhodium catalyst (e.g., 3 mol%).
-
Add anhydrous 1,4-dioxane and water.
-
Heat the mixture (e.g., to 80-100 °C) and stir until the reaction is complete (monitor by LC-MS).
-
Cool, dilute with water, extract with ethyl acetate, and purify by column chromatography.
-
-
Further Elaboration (Example):
-
The resulting product can be N-debenzhydrylated via catalytic hydrogenation (e.g., H₂, Pd/C in methanol).
-
The newly freed secondary amine can then be N-alkylated or N-acylated using standard procedures to generate a diverse library of final compounds.[1]
-
Validation: Each step requires full characterization (NMR, MS) to confirm the structure. The final library of compounds should be assessed for purity (typically >95% by HPLC) before biological screening.
Diagram 2: Library Generation Workflow
Caption: Workflow for generating a diverse chemical library from the core azetidine scaffold.
Application in Target-Specific CNS Research
Derivatives synthesized from 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride have shown promise in several areas of CNS research:
-
Acetylcholinesterase (AChE) Inhibition: As demonstrated by Šachlevičiūtė et al. (2023), libraries of 3-aryl-3-azetidinyl acetic acid methyl esters can be screened for AChE inhibitory activity, a key target in Alzheimer's disease therapy.[1] Several derivatives were found to have activity comparable to the established drug rivastigmine.[1]
-
GABA Uptake Inhibition: The rigid azetidine core can mimic GABA or β-alanine. By modifying the substituents, researchers can create potent and selective inhibitors of GABA transporters (GATs), such as GAT-1 and GAT-3.[2] This is a therapeutic strategy for epilepsy and other neurological disorders characterized by GABAergic hypofunction.
-
Neuroprotection: Certain derivatives have been evaluated for their ability to protect neurons from damage induced by toxins like salsolinol (relevant to Parkinson's disease) and glutamate (relevant to Alzheimer's disease).[1] This highlights the potential for developing disease-modifying therapies from this scaffold.
Conclusion
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride is not merely a chemical reagent but a strategic platform for innovation in CNS drug discovery. Its well-defined structure provides a robust starting point for the logical design and synthesis of compound libraries tailored for specific, high-value neurological targets. The protocols and workflows described herein offer a foundational guide for researchers to harness the potential of this versatile scaffold, paving the way for the development of novel and effective therapies for challenging CNS disorders.
References
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Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives - Semantic Scholar. (2023-09-15). Arch. Pharm. 2023;356:e2300378. [Link]
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. J Med Chem. 2005 Nov 3;48(22):6859-71. [Link]
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Synthesis of N-Diphenylmethyl-3-hydroxyazetidine hydrochloride - PrepChem.com. [Link]
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P
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1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride - Chem-Impex. [Link]
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Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine - PrepChem.com. [Link]
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Experimental Medicine Approaches in Early-Phase CNS Drug Development - PubMed. Adv Neurobiol. 2023;30:417-455. [Link]
-
1-Diphenylmethyl-3-hydroxyazetidine CAS 1862-17-5 - Watson International. [Link]
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1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem. [Link]
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- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
Application Note: A Scalable, Two-Step Synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
Introduction & Strategic Overview
Azetidine scaffolds are privileged structures in medicinal chemistry, prized for their ability to impart favorable physicochemical properties and unique three-dimensional vectors for molecular exploration.[1][2] Specifically, 3-hydroxy-3-substituted azetidines serve as critical building blocks for a range of therapeutic candidates, including those targeting the central nervous system. This application note provides a detailed, robust, and scalable two-step synthetic protocol for 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, a valuable tertiary alcohol intermediate.
The synthetic strategy is designed with scalability and process safety as primary drivers. It circumvents the challenges associated with direct cyclization methods to form quaternary centers, instead opting for a more controlled and reproducible sequence:
-
Preparation of the Precursor: The synthesis begins with the readily available secondary alcohol, 1-(diphenylmethyl)azetidin-3-ol, which serves as the starting point for accessing the key ketone intermediate.[3][4]
-
Grignard Addition: The core transformation involves the addition of a methyl Grignard reagent to 1-(diphenylmethyl)azetidin-3-one. This step, while powerful, presents significant scale-up challenges related to exothermicity and reagent handling, which are addressed in detail.[5][6]
-
Purification & Salt Formation: The final stage focuses on the purification of the tertiary alcohol free base and its subsequent conversion to a stable, crystalline hydrochloride salt, a critical step for handling and formulation in drug development.
This guide explains the underlying chemical principles and provides field-proven insights into the causality behind key experimental choices, ensuring a safe, efficient, and reproducible scale-up process.
Retrosynthetic Strategy
The chosen synthetic pathway is outlined below. The target hydrochloride salt is accessed from its free base, which is formed via a Grignard reaction on the azetidinone precursor.
Figure 1: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of 1-(Diphenylmethyl)azetidin-3-one (Key Ketone Intermediate)
The conversion of the secondary alcohol to a ketone is a foundational step. For large-scale synthesis, the choice of oxidant is critical, balancing reactivity, cost, safety, and ease of workup. While methods like Swern or Dess-Martin periodinane are effective at the bench scale, they generate stoichiometric amounts of odorous or potentially hazardous byproducts. A Parikh-Doering oxidation, utilizing a sulfur trioxide-pyridine complex, offers a milder, more scalable alternative with a simpler workup.
Detailed Protocol: Parikh-Doering Oxidation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| 1-(Diphenylmethyl)azetidin-3-ol | 239.31 | 1.00 | 239.3 g | Starting Material |
| Sulfur trioxide pyridine complex | 159.16 | 3.00 | 477.5 g | 3.0 equivalents |
| Triethylamine (TEA) | 101.19 | 5.00 | 506.0 g (697 mL) | 5.0 equivalents |
| Dichloromethane (DCM) | - | - | 2.4 L | Anhydrous |
| Dimethyl sulfoxide (DMSO) | - | - | 1.2 L | Anhydrous |
| Saturated aq. NH₄Cl | - | - | 2.0 L | For quenching |
| Brine | - | - | 2.0 L | For washing |
Procedure:
-
Vessel Preparation: Ensure a 10 L jacketed glass reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon). Equip the reactor with a mechanical overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel.
-
Reagent Charging: Charge the reactor with 1-(Diphenylmethyl)azetidin-3-ol (239.3 g, 1.00 mol), anhydrous dichloromethane (2.4 L), and anhydrous dimethyl sulfoxide (1.2 L).
-
Cooling & Base Addition: Cool the stirred solution to 0-5 °C using a circulating chiller. Slowly add triethylamine (697 mL, 5.00 mol) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Oxidant Preparation & Addition: In a separate dry flask under nitrogen, prepare a solution of sulfur trioxide pyridine complex (477.5 g, 3.00 mol) in anhydrous DMSO (1.2 L). This may require gentle warming to fully dissolve.
-
Oxidation Reaction: Add the SO₃·py solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature at 0-10 °C. A mild exotherm is expected and must be controlled by the addition rate and cooling.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes) or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 2.0 L of cold (0 °C) water, ensuring the temperature does not rise above 20 °C. Follow this with the slow addition of 2.0 L of saturated aqueous ammonium chloride solution.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 1.0 L).
-
Washing & Drying: Combine all organic layers and wash sequentially with saturated aqueous NH₄Cl (2.0 L) and brine (2.0 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: The crude product is often of sufficient purity for the next step. If required, it can be purified by recrystallization from an appropriate solvent system like isopropanol/water or by filtration through a short plug of silica gel, eluting with ethyl acetate/hexanes. Expected yield: 85-95%.
Part 2: Scale-up Grignard Addition for Tertiary Alcohol Synthesis
The addition of methylmagnesium bromide to the azetidinone is a highly exothermic reaction that requires stringent control measures during scale-up to prevent runaway reactions and ensure high yield.[6][7]
Key Considerations for Grignard Scale-up:
-
Inert Atmosphere: Grignard reagents are extremely sensitive to moisture and oxygen. The entire process must be conducted under a dry, inert atmosphere.[7]
-
Temperature Control: The high exothermicity necessitates a reactor with efficient heat transfer capabilities. The addition rate of the ketone substrate must be carefully controlled to maintain the desired reaction temperature.[5][6]
-
Reagent Accumulation: A stalled or sluggish reaction can lead to the dangerous accumulation of unreacted reagents. It is crucial to confirm reaction initiation before proceeding with the bulk addition of the substrate.[6]
-
Workup & Quenching: The quenching of a large-scale Grignard reaction is also highly exothermic. A "reverse quench," where the reaction mixture is slowly added to a cooled quenching solution, is often the safest approach. This helps to control the temperature and minimize the formation of magnesium salt emulsions that can complicate extractions.[8]
Detailed Protocol: Grignard Addition
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| 1-(Diphenylmethyl)azetidin-3-one | 237.30 | 0.85 | 201.7 g | From Part 1 |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | - | 1.28 | 425 mL | 1.5 equivalents |
| Tetrahydrofuran (THF) | - | - | 2.0 L | Anhydrous |
| Saturated aq. NH₄Cl | - | - | 3.0 L | For quenching |
| Ethyl Acetate | - | - | 4.0 L | For extraction |
| Brine | - | - | 2.0 L | For washing |
Procedure:
-
Vessel Preparation: Ensure a 10 L jacketed glass reactor is scrupulously dried (oven-dried glassware is recommended) and purged with nitrogen.
-
Grignard Reagent Charge: Charge the reactor with the solution of methylmagnesium bromide (425 mL, 1.28 mol) and anhydrous THF (1.0 L). Cool the solution to 0-5 °C.
-
Substrate Preparation: In a separate dry flask, dissolve the 1-(diphenylmethyl)azetidin-3-one (201.7 g, 0.85 mol) in anhydrous THF (1.0 L).
-
Controlled Addition: Add the ketone solution to the Grignard reagent via a dropping funnel over 90-120 minutes. Critically, maintain the internal reaction temperature below 15 °C throughout the addition.
-
Reaction Completion: Once the addition is complete, allow the mixture to stir at 10-15 °C for an additional 1-2 hours. Monitor for completion by TLC or HPLC.
-
Quenching Preparation: In a separate, larger vessel (e.g., 20 L), prepare the quenching solution by charging it with saturated aqueous ammonium chloride (3.0 L) and cooling it to 0-5 °C with vigorous stirring.
-
Reverse Quench: Slowly transfer the completed reaction mixture from the reactor into the cold quenching solution via a cannula or pump. This must be done at a rate that keeps the quench vessel temperature below 25 °C.
-
Extraction: Once the quench is complete, allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 2.0 L).
-
Washing & Drying: Combine the organic layers, wash with brine (2.0 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(diphenylmethyl)-3-methylazetidin-3-ol as a solid or viscous oil. Expected yield: 80-90%.
Part 3: Purification and Hydrochloride Salt Formation
The final step involves purifying the free base and converting it into a stable, easy-to-handle crystalline hydrochloride salt. Crystallization is the preferred method for purification at scale as it is more economical and efficient than chromatography.
Principle of Salt Formation & Crystallization
Formation of the hydrochloride salt not only improves the stability and handling properties of the amine but also provides a powerful method for purification.[9][10] By carefully selecting the solvent system, the desired hydrochloride salt can be selectively crystallized, leaving impurities behind in the mother liquor. The choice of solvent is critical; it must dissolve the free base but provide low solubility for the resulting salt.[11][12] Isopropanol (IPA) or ethyl acetate are common choices.
Detailed Protocol: Crystallization and Salt Formation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| Crude Tertiary Alcohol | 253.34 | ~0.68 | ~172 g | From Part 2 |
| Isopropanol (IPA) | - | - | ~1.7 L | |
| HCl in Isopropanol (5-6 M) | - | 0.75 | ~135 mL | 1.1 equivalents |
| Heptane | - | - | ~1.7 L | Anti-solvent |
Procedure:
-
Dissolution: Dissolve the crude tertiary alcohol from Part 2 in isopropanol (~10 mL per gram of crude material) in a clean reactor, warming gently to 40-50 °C if necessary to achieve a clear solution.
-
Acidification: Cool the solution to room temperature (20-25 °C). Slowly add the solution of HCl in isopropanol (1.1 equivalents) dropwise with good stirring.
-
Crystallization: The hydrochloride salt will likely begin to precipitate upon addition of the acid. Stir the resulting slurry at room temperature for 1-2 hours to allow for complete salt formation.
-
Anti-Solvent Addition: To maximize the recovery of the crystalline product, slowly add an anti-solvent such as heptane (an equal volume to the isopropanol used) over 30-60 minutes.
-
Maturation: Cool the slurry to 0-5 °C and stir for an additional 2-4 hours to allow the crystallization process to complete.
-
Isolation & Drying: Isolate the white crystalline solid by filtration. Wash the filter cake with a cold (0-5 °C) mixture of IPA/Heptane (1:1). Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization: The final product should be characterized to confirm its identity and purity.
Overall Process Workflow & Data
Figure 2: Overall synthetic workflow for the scale-up process.
Table 1: Process Summary and Expected Results
| Step | Transformation | Key Reagents | Typical Yield | Typical Purity (HPLC) |
| 1 | Oxidation | SO₃·pyridine, TEA | 85 - 95% | >95% |
| 2 | Grignard Addition | MeMgBr, THF | 80 - 90% | >90% (crude) |
| 3 | Salt Crystallization | HCl/IPA, Heptane | 90 - 98% | >99.5% |
| Overall | - | - | ~65 - 80% | >99.5% |
Table 2: Analytical Characterization of Final Product
| Test | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 170-176 °C (Literature for related non-methylated HCl salt)[4] |
| ¹H NMR | Consistent with the structure of 1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl |
| Mass Spec (ESI+) | m/z = 254.15 [M+H]⁺ (for free base) |
| Purity (HPLC) | ≥ 99.5% |
References
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings. 2022. [Link]
-
Parmar, V. K., et al. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. 2012. [Link]
-
Kappe, C. O., et al. Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. 2021. [Link]
-
Grignard Reaction Scale-up – 4 Steps to Control Development. Mettler Toledo. [Link]
-
Wessjohann, L. A., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. 2013. [Link]
- Zaworotko, M. J., et al. Novel cocrystallization of hydrochloric acid salt of an active agent.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. 2021. [Link]
-
Parmar, V. K., et al. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ResearchGate. 2012. [Link]
- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
-
Reddy, V. V. R. M., et al. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development. 2014. [Link]
-
Parmar, V. K., et al. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. 2012. [Link]
-
Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ResearchGate. 2021. [Link]
- Crystallization of hydrohalides of pharmaceutical compounds.
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Xu, J. X., et al. Synthesis of Azetidines. Progress in Chemistry. 2017. [Link]
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]
- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis, Inc. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
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- 10. researchgate.net [researchgate.net]
- 11. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 12. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Quantification of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
An Application Note from the Senior Scientist's Desk
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, a key chemical entity in pharmaceutical development. As a tertiary alcohol derivative of azetidine, this compound presents unique analytical challenges and opportunities. We present three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in biological matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) with a discussion on derivatization strategies. Each protocol is accompanied by an in-depth explanation of the scientific rationale behind the chosen parameters, validation strategies according to ICH Q2(R2) guidelines, and workflow visualizations to ensure methodological integrity and reproducibility.
Introduction and Compound Overview
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a heterocyclic compound featuring a four-membered azetidine ring, a diphenylmethyl (benzhydryl) group, and a tertiary alcohol functional group. Its structural similarity to known pharmacologically active agents suggests its potential as a crucial intermediate or active pharmaceutical ingredient (API) in drug discovery and development. Accurate and precise quantification is paramount for ensuring product quality, performing pharmacokinetic studies, and meeting regulatory requirements.
The analytical strategy for this molecule must consider its key chemical features:
-
Azetidine Ring: A basic nitrogen atom, readily protonated, making it suitable for reversed-phase chromatography with acidic mobile phases and positive mode ionization in mass spectrometry.
-
Diphenylmethyl Group: Provides a strong chromophore, ideal for UV-Vis spectrophotometric detection around 254-265 nm.
-
Tertiary Alcohol: This group is prone to dehydration under high temperatures, a critical consideration for GC-based methods.[1]
This guide is designed for researchers, analytical scientists, and drug development professionals, offering both foundational principles and actionable protocols.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is the workhorse for routine analysis, such as purity assessments and content uniformity in drug substance and product. It balances speed, robustness, and cost-effectiveness.
Scientific Principle and Method Rationale
Reversed-phase chromatography separates compounds based on their hydrophobicity. Our target analyte, being a hydrochloride salt, is sufficiently polar to be soluble in aqueous-organic mobile phases. The non-polar C18 stationary phase interacts with the hydrophobic diphenylmethyl group. An acidic modifier (e.g., trifluoroacetic acid or formic acid) in the mobile phase is crucial. It protonates the azetidine nitrogen, ensuring a consistent charge state, and suppresses the interaction of residual silanol groups on the silica-based column, leading to improved peak symmetry and reproducibility. UV detection is selected due to the strong absorbance of the two phenyl rings.
Detailed Experimental Protocol
2.2.1. Materials and Reagents
-
Reference Standard: 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (≥99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC grade
-
Diluent: 50:50 (v/v) Acetonitrile:Water
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column oven, and DAD/VWD detector. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Phenomenex) | Industry-standard for robust separation of moderately polar compounds. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent and improves peak shape.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 30% B to 80% B over 10 min; hold at 80% B for 2 min | A gradient ensures efficient elution and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength (VWD) | DAD allows for peak purity analysis across a spectrum. |
| Detection λ | 260 nm | Wavelength where the diphenylmethyl chromophore exhibits strong absorbance. |
2.2.3. Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the stock standard into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL in the diluent. If the sample is in a complex matrix, filtration through a 0.45 µm syringe filter is required before injection.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma or impurity profiling at trace levels, LC-MS/MS is the definitive method.[3][4]
Scientific Principle and Method Rationale
This technique couples the separation power of LC with the specific detection capability of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized, typically using Electrospray Ionization (ESI). The protonated nitrogen in the azetidine ring makes the molecule ideal for positive mode ESI. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, providing exceptional selectivity and eliminating matrix interference.
Detailed Experimental Protocol
3.2.1. Materials and Reagents
-
All reagents from Section 2.2.1.
-
Formic Acid (FA), LC-MS grade.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound like Verapamil or a close structural analog can be used.
-
Biological Matrix (if applicable): Blank rat or human plasma.
3.2.2. Instrumentation and Analytical Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System (e.g., Agilent 1290, Waters Acquity) | UHPLC provides faster analysis and better resolution. |
| MS System | Triple Quadrupole MS (e.g., Sciex 6500, Agilent 6495) | Required for high-sensitivity MRM experiments. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suited for the lower flow rates used in LC-MS and provide high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with MS and promotes protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for LC-MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min | A fast gradient is typical for high-throughput LC-MS/MS analysis. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar, ionizable compounds. Positive mode targets the basic nitrogen. |
| MRM Transition | To be determined experimentally | Infuse a standard solution to find the precursor ion ([M+H]⁺) and optimize fragmentation to identify the most stable, abundant product ion. |
| Source Temp. | 500 °C | Optimized to ensure efficient desolvation. |
| IonSpray Voltage | +5500 V | Standard voltage to create a stable electrospray. |
3.2.3. Sample Preparation (from Plasma)
-
Spiking: To 100 µL of plasma sample/standard/QC, add 10 µL of Internal Standard working solution.
-
Protein Precipitation: Add 300 µL of cold Acetonitrile. Vortex for 1 minute. This denatures and precipitates plasma proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate.
-
Injection: Inject 2-5 µL into the LC-MS/MS system.
LC-MS/MS Workflow Diagram
Caption: Bioanalytical workflow for LC-MS/MS.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for volatile and semi-volatile compounds. However, for a polar tertiary alcohol like our analyte, its application requires careful consideration of thermal stability and volatility.
Scientific Principle and Method Rationale
GC separates compounds in the gas phase. The analyte must be volatile and thermally stable. The tertiary alcohol group in 1-(Diphenylmethyl)-3-methylazetidin-3-ol is susceptible to thermal degradation in the hot GC inlet, primarily through dehydration (loss of H₂O).[1] This can lead to poor peak shape, low response, and non-reproducible results.
Two approaches are proposed:
-
Direct Injection: A challenging approach that requires a highly inert system and optimized, lower-temperature conditions.
-
Derivatization: A more robust method where the polar hydroxyl group is chemically modified to form a more volatile and thermally stable derivative, such as a trimethylsilyl (TMS) ether.[5] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the alcohol, increasing volatility and preventing degradation.
Detailed Experimental Protocol
4.2.1. Instrumentation and Analytical Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | Standard, reliable system for routine analysis. |
| Column | Mid-polarity, 30 m x 0.25 mm x 0.25 µm (e.g., DB-5ms, Rtx-5ms) | A 5% phenyl-methylpolysiloxane phase provides good general-purpose separation. |
| Inlet Temp. | 250 °C (or lower if degradation is observed) | Balance between efficient volatilization and minimizing thermal breakdown. |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) | A starting point to be optimized based on analyte and derivative retention time. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS, producing reproducible fragmentation patterns. |
| Acquisition | Full Scan (50-550 amu) for identification; Selected Ion Monitoring (SIM) for quantification. | Scan mode helps identify the compound and its degradation products. SIM mode provides higher sensitivity for quantification. |
4.2.2. Sample Preparation
A. Direct Injection (for screening):
-
Dissolve the sample in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate to a concentration of 10-100 µg/mL.
-
Inject 1 µL directly into the GC-MS.
B. Derivatization with BSTFA (recommended for quantification):
-
Evaporation: Place an accurately measured aliquot of the sample solution into a vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of Pyridine (as a catalyst) and 100 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL of the derivatized sample.
GC-MS Workflow with Derivatization
Caption: GC-MS workflow including silylation.
Analytical Method Validation Protocol (per ICH Q2(R2))
A method is only useful if it is proven to be fit for its intended purpose. All quantitative methods described must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[6][7][8]
Validation Parameters and Acceptance Criteria
The following tests are essential for validating an assay intended for the quantification of a major component or API.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only, without interference from matrix, impurities, or degradants. | Peak purity index > 99% (HPLC-DAD). No interfering peaks at the analyte retention time in blank/placebo samples. |
| Linearity | To show a direct proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery studies. | 98.0% to 102.0% recovery for drug substance. 97.0% to 103.0% for drug product. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, column temp, flow rate). | System suitability parameters should remain within limits. RSD of results should be minimal. |
Validation Workflow Diagram
Caption: Logical flow of an analytical method validation campaign.
Conclusion
The quantification of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride can be successfully achieved using several analytical techniques. RP-HPLC-UV is recommended as the primary method for quality control and routine assay due to its robustness and simplicity. For bioanalytical applications or trace impurity analysis requiring the highest levels of sensitivity and selectivity, LC-MS/MS is the superior choice. While GC-MS is feasible, it should be approached with caution due to the thermal lability of the tertiary alcohol, and a derivatization-based protocol is strongly advised for quantitative accuracy. All methods must undergo rigorous validation as outlined by ICH guidelines to ensure data integrity and regulatory compliance.
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. (URL: [Link])
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
-
GCMS Section 6.10 - Whitman College. (URL: [Link])
-
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency. (URL: [Link])
-
[Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed. (URL: [Link])
-
1-benzhydrylazetidin-3-ol Hydrochloride - PubChem. (URL: [Link])
-
Alcoholic Beverage Analysis by GC - Restek. (URL: [Link])
-
A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma - International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
-
1-(Diphenylmethyl)azetidin-3-one - PubChem. (URL: [Link])
-
Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (URL: [Link])
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent. (URL: [Link])
-
GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS - UPB Scientific Bulletin. (URL: [Link])
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed Central. (URL: [Link])
-
A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - ANTISEL. (URL: [Link])
-
Method name LC-MS/MS-ESI(+)-1 - EURL-Pesticides. (URL: [Link])
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - Journal of the American Chemical Society. (URL: [Link])
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])
-
1-(Diphenylmethyl)-3-hydroxyazetidine 18621-17-5 - BTC. (URL: [Link])
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles - Shimadzu. (URL: [Link])
-
A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed. (URL: [Link])
Sources
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
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- 4. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. database.ich.org [database.ich.org]
Application Note: A Robust Protocol for the Parallel Synthesis of Novel 3-Methylazetidin-3-ol Libraries
Introduction: The Imperative for 3D Scaffolds in Modern Drug Discovery
The landscape of early-stage drug discovery is increasingly focused on exploring novel chemical space beyond flat, aromatic-rich molecules. Scaffolds that possess three-dimensional (3D) character are highly sought after as they can provide improved physicochemical properties, such as solubility and metabolic stability, while offering precise vectoral exits for substituent placement to enhance target binding and selectivity.[1] The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry for these reasons.[2][3] Its strained, non-planar structure provides conformational rigidity, which can reduce the entropic penalty upon binding to a biological target.[1]
This application note details a comprehensive workflow for leveraging 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride as a versatile building block for the efficient construction of diverse compound libraries via parallel synthesis. The diphenylmethyl (benzhydryl) group serves as a robust protecting group for the azetidine nitrogen, while the tertiary alcohol at the 3-position adds a key stereocenter and structural complexity.
The strategy presented herein involves a two-stage process:
-
A reliable, scalable N-deprotection of the starting material to yield the key intermediate, 3-methylazetidin-3-ol.
-
A highly adaptable parallel synthesis protocol for the N-functionalization of this intermediate with a diverse set of electrophiles (e.g., acyl chlorides, sulfonyl chlorides) in a 96-well plate format.
This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to rapidly generate libraries of novel, 3D-rich small molecules for screening and hit-to-lead optimization campaigns.
Strategic Overview: From a Single Building Block to a Diverse Library
The core principle of this workflow is to use a common, structurally complex intermediate for late-stage diversification. This approach maximizes efficiency and allows for the rapid exploration of structure-activity relationships (SAR). The diphenylmethyl (Bzh) protecting group is ideal for this strategy as its removal is typically clean and high-yielding, setting the stage for subsequent parallel reactions that must be robust and amenable to high-throughput workup procedures.[4]
The overall workflow is visualized below.
Part 1: Protocol for Bulk N-Deprotection
3.1. Mechanistic Rationale
The removal of the N-benzhydryl group is the critical first step. While various methods exist, catalytic hydrogenolysis is selected for its mild conditions and clean workup. This method involves the cleavage of the C-N bond using hydrogen gas in the presence of a palladium catalyst. It avoids the use of strong acids, which could potentially lead to side reactions involving the tertiary alcohol or degradation of the azetidine ring. The reaction product is the volatile diphenylmethane and the desired amine, which can be easily separated.
3.2. Detailed Experimental Protocol
Reaction: Synthesis of 3-Methylazetidin-3-ol
-
Reagent Preparation:
-
To a 250 mL hydrogenation flask, add 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (5.0 g, 17.25 mmol).
-
Add methanol (100 mL) and triethylamine (TEA) (2.6 mL, 18.98 mmol, 1.1 eq) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature until a clear solution is obtained.
-
Carefully add 10% Palladium on Carbon (Pd/C) (500 mg, 10% w/w) under a nitrogen or argon atmosphere. Caution: Pd/C can be pyrophoric.
-
-
Hydrogenation:
-
Seal the flask and connect it to a hydrogenation apparatus (e.g., Parr shaker).
-
Purge the flask three times with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen.
-
Shake the reaction mixture at room temperature for 16-24 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield a crude oil.
-
-
Purification:
-
The resulting crude 3-methylazetidin-3-ol is often of sufficient purity for the next step.
-
If further purification is required, vacuum distillation can be performed. The product is a volatile, low-melting solid or colorless oil.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Outcome: Yields typically range from 85-95%. The purified product should be stored under an inert atmosphere to prevent reaction with atmospheric CO₂.
-
Part 2: Protocol for Parallel Library Synthesis
This section outlines the synthesis of an 80-member library via N-acylation in a 96-well plate format.
4.1. Library Design & Reagent Preparation
-
Electrophile Selection: A diverse set of 80 commercially available acyl chlorides is selected based on varying properties (e.g., size, electronics, hydrogen bond donors/acceptors).
-
Stock Solution Preparation:
-
Intermediate Stock: Prepare a 0.2 M solution of 3-methylazetidin-3-ol in anhydrous dichloromethane (DCM).
-
Base Stock: Prepare a 0.5 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DCM.
-
Electrophile Plate: In a 96-well plate (the "source plate"), dispense 100 µL of a 0.22 M solution of each of the 80 unique acyl chlorides in anhydrous DCM into separate wells (A1 through H10). The remaining wells can be used for controls or left empty.
-
4.2. General Reaction Scheme
4.3. Detailed Parallel Synthesis Protocol (96-Well Plate)
-
Reaction Setup:
-
Place a 1.2 mL 96-well reaction block (the "reaction plate") on a magnetic stirring plate.
-
Using a multichannel pipette or automated liquid handler, add the Intermediate Stock (100 µL, 0.02 mmol) to each of the 80 designated wells.
-
Add the Base Stock (50 µL, 0.025 mmol, 1.25 eq) to each of these wells.
-
Initiate the reactions by adding the Acyl Chloride solutions (100 µL, 0.022 mmol, 1.1 eq) from the source plate to the corresponding wells of the reaction plate.
-
Seal the reaction plate with a cap mat and allow it to stir at room temperature for 4-12 hours.
-
-
High-Throughput Workup:
-
Quench the reactions by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 400 µL of DCM to each well. Seal and shake the plate vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the upper aqueous layer from each well using an automated liquid handler.
-
To dry the organic layer, pass the contents of each well through a 96-well plate containing a phase separator or a small plug of anhydrous sodium sulfate. Collect the eluent in a clean 96-well collection plate.
-
Concentrate the collection plate to dryness using a centrifugal evaporator or a stream of nitrogen.
-
-
Library Analysis and Formatting:
-
Re-dissolve the dried residues in a known volume (e.g., 400 µL) of DMSO to create a final library plate with a nominal concentration of 50 mM.
-
Perform quality control (QC) on the library. A common method is to analyze a representative selection of wells (e.g., 10-20%) or the entire plate by flow-injection analysis LC-MS to confirm the identity (by mass) and purity of the products.
-
4.4. Representative Library Data
| Well ID | R-Group (from R-COCl) | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity by LC-MS (254 nm) |
| A1 | Phenyl | 206.12 | 206.1 | >95% |
| A2 | 4-Chlorophenyl | 240.08 | 240.1 | >95% |
| A3 | Thiophen-2-yl | 212.07 | 212.1 | >92% |
| A4 | Cyclohexyl | 212.16 | 212.2 | >98% |
| A5 | 2-Naphthyl | 256.13 | 256.1 | >90% |
| ... | ... | ... | ... | ... |
| H10 | 3-Pyridyl | 207.11 | 207.1 | >93% |
Troubleshooting and Key Considerations
Successful parallel synthesis relies on robust reactions and meticulous technique. Below is a guide to common challenges.[5]
-
Reagent Quality: Use anhydrous solvents and high-purity reagents. Acyl chlorides are particularly sensitive to moisture.
-
Stoichiometry: Precise liquid handling is crucial. Calibrate multichannel pipettes or automated systems regularly.
-
Cross-Contamination: Use fresh pipette tips for each reagent transfer to avoid cross-contamination between wells.
-
Pilot Reaction: Before committing to a full 80-compound library, it is highly advisable to run a small pilot study with 4-8 representative acyl chlorides to optimize reaction time and workup conditions.
Conclusion
This application note provides a validated, two-stage protocol for the use of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride in parallel synthesis. By following the detailed procedures for N-deprotection and subsequent parallel N-acylation, research teams can rapidly and efficiently generate large libraries of novel compounds built around a desirable, 3D-rich azetidine core. This methodology serves as a powerful tool to accelerate hit identification and expand the exploration of valuable chemical space in modern drug discovery programs.
References
-
Wessjohann, L. A., et al. (2007). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. [Link]
-
Baran, P. S., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Kürti, L., et al. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
Baran, P. S., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Angewandte Chemie International Edition. [Link]
-
Alcaide, B., et al. (1998). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Tetrahedron Letters. [Link]
-
Spencer, J., et al. (2021). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry. [Link]
-
Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt Blog. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem AG. [Link]
-
Radleys. (2021). Parallel synthesis tools for small molecule drug discovery and medicinal chemistry. YouTube. [Link]
-
PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. [Link]
-
Van der Eycken, E. V., et al. (2018). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science. [Link]
Sources
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
Introduction: Navigating the Challenges of a Sterically Hindered Tertiary Alcohol on a Strained Ring System
In the landscape of modern drug discovery and medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif.[1][2] Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial arrangement of substituents, leading to enhanced target binding and improved pharmacokinetic properties.[3][4] The title compound, 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, presents a fascinating synthetic challenge: the derivatization of a sterically hindered tertiary hydroxyl group situated on a strained four-membered ring. The introduction of a hydroxyl group can profoundly influence a molecule's biological activity and properties.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this hydroxyl group. We will explore various chemical strategies, including silylation, esterification, and etherification, while considering the inherent reactivity of both the tertiary alcohol and the azetidine ring. The protocols outlined herein are designed to be robust and reproducible, with a strong emphasis on the rationale behind the selection of reagents and reaction conditions.
Key Considerations for Derivatization
The derivatization of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is complicated by two primary factors:
-
Steric Hindrance: The tertiary nature of the alcohol, further encumbered by the adjacent methyl group and the bulky diphenylmethyl substituent on the nitrogen, significantly impedes the approach of reagents.
-
Azetidine Ring Reactivity: The azetidine ring, while more stable than an aziridine ring, is susceptible to ring-opening reactions, particularly under acidic conditions.[6][7] The nitrogen atom is also a potential nucleophile, which could lead to undesired side reactions.
Given these challenges, the selection of appropriate derivatization methods and reaction conditions is paramount to achieving successful and selective modification of the hydroxyl group.
Experimental Protocols
Silylation: Protection of the Hindered Hydroxyl Group
Silylation is a common strategy for protecting hydroxyl groups and is particularly useful for sterically hindered alcohols.[8][9][10] The choice of silylating agent and reaction conditions is critical to overcome the steric hindrance. For a tertiary alcohol, more reactive silylating agents such as silyl triflates are often more effective than silyl chlorides.[11]
Protocol 1: Silylation using tert-Butyldimethylsilyl Triflate (TBSOTf)
This protocol utilizes the highly reactive TBSOTf to install the robust tert-butyldimethylsilyl (TBS) protecting group.
Materials:
-
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM, add 2,6-lutidine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10 minutes to ensure complete neutralization of the hydrochloride salt.
-
Slowly add TBSOTf (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired silyl ether.
Causality Behind Experimental Choices:
-
TBSOTf: A highly reactive silylating agent is chosen to overcome the significant steric hindrance of the tertiary alcohol.
-
2,6-Lutidine: A non-nucleophilic base is used to neutralize the hydrochloride salt and scavenge the triflic acid byproduct without competing with the alcohol for the silylating agent.
-
Anhydrous Conditions: Silylating agents are sensitive to moisture, which can lead to their decomposition.
Workflow for Silylation of 1-(Diphenylmethyl)-3-methylazetidin-3-ol
Caption: Stepwise workflow for the silylation of the tertiary alcohol.
Esterification: Formation of Ester Derivatives
Direct esterification of tertiary alcohols using Fischer esterification conditions is generally ineffective due to rapid elimination side reactions.[12][13] A more successful approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride.
Protocol 2: Esterification using an Acid Chloride
This protocol describes the formation of an ester by reacting the tertiary alcohol with a pre-formed acid chloride.
Materials:
-
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM.
-
Add TEA or pyridine (2.5 eq) at 0 °C and stir for 15 minutes.
-
Slowly add the acid chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the target ester.
Rationale for Reagent Selection:
-
Acid Chloride: The high reactivity of the acid chloride is necessary for the acylation of the sterically hindered tertiary alcohol.[14]
-
Triethylamine/Pyridine: These bases act as a nucleophilic catalyst and an acid scavenger for the HCl generated during the reaction.
Reaction Scheme for Esterification
Caption: General reaction for ester formation via an acid chloride.
Etherification: Synthesis of Ether Derivatives
The synthesis of tertiary ethers is challenging.[15][16] Traditional Williamson ether synthesis is not feasible due to the tertiary nature of the alcohol leading to elimination. Acid-catalyzed etherification is also problematic due to the potential for carbocation rearrangements and the acid-sensitivity of the azetidine ring.[17][18] A plausible method involves the reaction of the corresponding alkoxide with a reactive alkylating agent under carefully controlled conditions.
Protocol 3: O-Alkylation to Form Ethers
This protocol describes the formation of an ether through O-alkylation of the tertiary alcohol.
Materials:
-
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.3 eq)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of 1-(Diphenylmethyl)-3-methylazetidin-3-ol (pre-neutralized from the hydrochloride salt and dried) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.3 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Safety and Procedural Notes:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkoxide Formation: The formation of the alkoxide should be performed cautiously to control the evolution of hydrogen gas.
Data Summary
| Derivatization Method | Key Reagents | Typical Reaction Time | Purification | Key Considerations |
| Silylation | TBSOTf, 2,6-Lutidine | 4-12 hours | Column Chromatography | Requires strictly anhydrous conditions. |
| Esterification | Acid Chloride, Pyridine/TEA | 2-6 hours | Column Chromatography | Acid chloride is moisture sensitive. |
| Etherification | NaH, Alkyl Halide | 12-24 hours | Column Chromatography | NaH is highly reactive; requires careful handling. |
Troubleshooting
-
Low or No Reaction:
-
Silylation/Esterification: Reagents may have decomposed due to moisture. Use freshly opened or distilled reagents and ensure all glassware is oven-dried.
-
Etherification: Incomplete formation of the alkoxide. Ensure the NaH is active and allow sufficient time for the deprotonation step.
-
-
Multiple Products:
-
Side reactions with the azetidine nitrogen: This is more likely with highly reactive electrophiles. Using a less reactive base or performing the reaction at a lower temperature may mitigate this.
-
Elimination: Particularly a risk in esterification and etherification. Use of non-nucleophilic bases and moderate temperatures is crucial.
-
-
Ring Opening of Azetidine:
-
Avoid acidic conditions. If acidic workup is necessary, it should be performed quickly and at low temperatures.
-
Conclusion
The derivatization of the hydroxyl group in 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride presents a significant synthetic challenge that can be overcome with careful selection of reagents and reaction conditions. The protocols provided for silylation, esterification, and etherification offer robust starting points for the synthesis of novel derivatives for applications in drug discovery and medicinal chemistry. Researchers should pay close attention to the steric hindrance of the tertiary alcohol and the potential reactivity of the azetidine ring to achieve the desired chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. youtube.com [youtube.com]
- 7. Reactions of Azetidines | Ambeed [ambeed.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 16. Collaborative review of α-tertiary ether synthesis published | Department of Chemistry [chem.ox.ac.uk]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
Welcome to the technical support center for the synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The azetidine scaffold is a valuable motif in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this key intermediate.
Synthesis Overview & Key Challenges
The synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride typically proceeds through one of two primary routes, each presenting a unique set of challenges.
Route A: Grignard Addition to Azetidin-3-one
This common pathway involves the initial synthesis of 1-(diphenylmethyl)azetidin-3-one, followed by a Grignard reaction to introduce the methyl group and form the tertiary alcohol.
Caption: General workflow for the synthesis via the Grignard route.
Troubleshooting & FAQs: Route A
Step 1 & 2: Synthesis of 1-(Diphenylmethyl)azetidin-3-one
Q1: My yield for 1-(diphenylmethyl)azetidin-3-ol is consistently low. What are the common pitfalls in the reaction of benzhydrylamine and epichlorohydrin?
A1: Low yields in this step often stem from suboptimal reaction conditions and the formation of side products. Here are key factors to consider:
-
Solvent Choice: While traditional methods have used organic solvents like methanol, studies have shown that an aqueous reaction medium can surprisingly provide useful yields, especially with less bulky amines. The choice of solvent can significantly impact the reaction rate and selectivity.
-
Reaction Time and Temperature: The reaction of benzhydrylamine with epichlorohydrin can be slow, sometimes requiring several days at room temperature followed by a period at reflux. Insufficient reaction time will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can promote the formation of dimeric and polymeric byproducts.
-
Stoichiometry: Precise control of the molar ratio of benzhydrylamine to epichlorohydrin is critical. An excess of epichlorohydrin can lead to the formation of N,N-bis(2-hydroxy-3-chloropropyl)benzhydrylamine.
-
pH Control: Maintaining a slightly basic pH during the cyclization step is crucial. The intramolecular cyclization is a nucleophilic substitution where the amine attacks the carbon bearing the chlorine. A base is often added to neutralize the HCl formed during the reaction, driving the equilibrium towards the desired azetidine.
Troubleshooting Table: Low Yield of 1-(Diphenylmethyl)azetidin-3-ol
| Observation | Potential Cause | Recommended Action |
| Incomplete consumption of starting materials | Insufficient reaction time or temperature. | Monitor the reaction by TLC. Consider a stepwise temperature profile: initial reaction at room temperature followed by gentle reflux. |
| Presence of multiple unidentified spots on TLC | Formation of side products due to incorrect stoichiometry or excessive heat. | Use a 1:1 to 1:1.3 molar ratio of benzhydrylamine to epichlorohydrin. Avoid aggressive heating. |
| Oily product that is difficult to crystallize | Presence of impurities. | Consider converting the crude product to its hydrochloride salt for purification, which often yields a crystalline solid. The free base can then be regenerated if needed. |
Q2: The oxidation of 1-(diphenylmethyl)azetidin-3-ol to the corresponding ketone is proving difficult. What are the best practices?
A2: The oxidation of a secondary alcohol on a strained four-membered ring requires careful selection of the oxidizing agent to avoid ring-opening or other side reactions.
-
Mild Oxidation Conditions: Aggressive oxidizing agents should be avoided. Milder conditions such as Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or using Dess-Martin periodinane are generally preferred for this transformation.
-
Temperature Control: These oxidations are often exothermic. Maintaining a low temperature (e.g., -78 °C for Swern oxidation) is critical to prevent side reactions and decomposition of the starting material or product.
-
Work-up Procedure: The work-up for these reactions must be performed carefully to quench any remaining oxidizing agent and to neutralize the reaction mixture.
Step 3: The Grignard Reaction
Q3: I am observing low conversion and the formation of multiple byproducts during the Grignard reaction with 1-(diphenylmethyl)azetidin-3-one. How can I improve this step?
A3: The Grignard reaction is highly sensitive to reaction conditions. The following are critical for success:
-
Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic sources, including water. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The starting azetidin-3-one should also be rigorously dried.
-
Quality of Grignard Reagent: Use a freshly prepared or recently titrated solution of methylmagnesium bromide. The concentration of commercially available Grignard reagents can decrease over time.
-
Temperature of Addition: The addition of the Grignard reagent to the ketone should be done at a low temperature (e.g., 0 °C or below) to control the exothermicity of the reaction and minimize side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure complete conversion.
-
Quenching: The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride, not water directly, to avoid a violent reaction and to facilitate the work-up.
Troubleshooting Diagram: Grignard Reaction Issues
Caption: Troubleshooting flowchart for the Grignard addition step.
Step 4: Hydrochloride Salt Formation
Q4: I am having trouble crystallizing the final hydrochloride salt. The product remains an oil or a sticky solid. What can I do?
A4: The formation of a stable, crystalline hydrochloride salt depends on the purity of the free base and the crystallization solvent system.
-
Purity of the Free Base: Ensure the 1-(diphenylmethyl)-3-methylazetidin-3-ol free base is as pure as possible before attempting salt formation. Residual solvents or byproducts can inhibit crystallization. Purification by column chromatography may be necessary if significant impurities are present.
-
Solvent for Salt Formation: The choice of solvent is crucial. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or a mixture of isopropanol and water, and then add a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol).
-
Seeding: If you have a small amount of crystalline product from a previous successful batch, using it to seed the supersaturated solution can induce crystallization.
-
Trituration: If an oil forms, try triturating it with a non-polar solvent like hexane or pentane. This can sometimes induce solidification.
-
Slow Crystallization: Allow the solution to stand undisturbed at a low temperature (e.g., 4 °C) for an extended period to encourage the formation of well-defined crystals.
General FAQs
Q5: Is the diphenylmethyl (benzhydryl) protecting group necessary? It adds significant bulk to the molecule.
A5: The benzhydryl group serves as a robust protecting group for the azetidine nitrogen. Its bulk can be advantageous in directing the stereochemistry of certain reactions. While it is possible to use other protecting groups, the benzhydryl group is well-established in the synthesis of azetidin-3-ols. Its removal can typically be achieved through catalytic hydrogenation.
Q6: Are there alternative, more efficient methods for synthesizing the azetidine core?
A6: Yes, research is ongoing to develop more efficient syntheses of functionalized azetidines. Some newer methods include:
-
Domino Synthesis: One-pot reactions, for instance from epichlorohydrin and an amine, can be optimized for higher yields and shorter reaction times, sometimes utilizing flow chemistry.
-
Cycloaddition Reactions: [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction, offer a direct route to the azetidine ring.
-
Gold-Catalyzed Cyclization: For the synthesis of azetidin-3-ones, gold-catalyzed oxidative cyclization of N-propargylsulfonamides has been shown to be an effective method, avoiding the use of potentially hazardous diazo compounds.
Q7: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A7: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and purity assessment at each step.
-
Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of the final product.
By carefully considering these troubleshooting points and understanding the underlying chemistry, researchers can overcome the common challenges in the synthesis of 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride and achieve a more efficient and reproducible process.
References
- Formation of NH‐azetidines from Grignard reagents. [a] Ti(Oi‐Pr)4... - ResearchGate. (n.d.).
"purification of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride from reaction byproducts"
Technical Support Center: Purification of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges in the purification of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. The protocols and insights are designed for professionals in chemical and pharmaceutical development.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the work-up and purification of the target compound, particularly following its synthesis via the addition of a methyl Grignard reagent to 1-(Diphenylmethyl)-3-azetidinone.
Question 1: My crude product is an intractable oil or gum after the aqueous work-up. How can I induce solidification or crystallization?
Possible Causes:
-
Residual Solvent: The most common cause is the presence of residual organic solvents (e.g., THF, Diethyl Ether, Toluene) used in the Grignard reaction, which can prevent the product from solidifying.
-
Hygroscopic Nature: The free base of the product is a tertiary alcohol with a hydrophilic nitrogen atom, which can absorb atmospheric moisture, leading to an oily consistency.
-
Presence of Impurities: Unreacted starting material or reaction byproducts can act as eutectic impurities, depressing the melting point and inhibiting crystallization.
-
Incorrect pH: If the product is the free base, it is more likely to be an oil than its corresponding hydrochloride salt.
Solutions & Protocols:
-
Ensure Complete Solvent Removal: After the initial extraction and drying of the organic layer, concentrate the solution on a rotary evaporator and then place the flask under high vacuum for several hours to remove trace solvents.
-
Trituration: This technique is highly effective for inducing crystallization and removing non-polar impurities.
-
Add a small volume of a non-polar solvent in which the desired product is poorly soluble (e.g., hexanes, petroleum ether, or a mixture of hexanes and ethyl acetate).[1]
-
Stir the oily residue vigorously with a spatula, scraping the sides of the flask. This mechanical agitation often provides the energy needed to initiate nucleation.
-
Cool the mixture in an ice bath while continuing to stir.
-
Collect the resulting solid by vacuum filtration and wash with a small amount of the cold trituration solvent.
-
-
Conversion to the Hydrochloride Salt: The hydrochloride salt of this compound generally has a higher melting point and is more crystalline than the free base.[2][3] If you have isolated the free base as an oil, dissolving it in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent will often precipitate the crystalline hydrochloride salt.
Question 2: My TLC analysis of the crude product shows multiple spots. How do I identify them and choose the best purification method?
Possible Causes:
-
Incomplete Reaction: A spot corresponding to the starting material, 1-(Diphenylmethyl)-3-azetidinone, indicates the reaction did not go to completion. This can be due to deactivated Grignard reagent or insufficient reaction time.[4]
-
Biphenyl Formation: If phenylmagnesium bromide was used in a preceding step or as an impurity, a non-polar, UV-active spot corresponding to biphenyl may be present. This is a common byproduct of Grignard reactions.[1][5]
-
Starting Material Impurities: The purity of the starting azetidinone is critical. Impurities present in the starting material will carry through the reaction.
-
Ring-Opened Byproducts: While less common under standard Grignard conditions, the strained azetidine ring can potentially undergo cleavage under harsh work-up conditions (e.g., prolonged exposure to strong acid).[6]
Solutions & Protocols:
-
TLC Co-spotting: Run a TLC plate spotting your crude product in one lane, the starting azetidinone in another, and a "co-spot" (a spot of crude with a spot of starting material on top of it) in a third lane. This will definitively confirm the presence of unreacted starting material.
-
Purification Strategy - A Comparison:
| Method | Principle | Advantages | Disadvantages |
| Flash Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel).[6][7] | High resolution for separating compounds with different polarities (e.g., product from starting material). | Can be time-consuming, requires larger solvent volumes, potential for product loss on the column. |
| Recrystallization | Precipitation of a solid from a solution in a highly ordered crystalline form.[6] | Can yield very high purity material (>99%), scalable, effective for removing minor impurities.[8] | Requires a suitable solvent system; significant product loss can occur in the mother liquor. |
-
Recommended Purification Workflow:
-
If significant amounts of starting material are present, flash column chromatography is the preferred method. The tertiary alcohol product is significantly more polar than the ketone starting material and will have a lower Rf value.
-
If TLC shows minor impurities, recrystallization may be sufficient and more efficient.
-
Purification Workflow Diagram
Caption: General purification workflow.
Question 3: My final product yield is very low. Where might I be losing my compound?
Possible Causes:
-
Emulsion during Extraction: The amphiphilic nature of the azetidinol can lead to the formation of emulsions during the liquid-liquid extraction, trapping product in the interface.
-
Product Loss in Aqueous Layer: If the pH of the aqueous layer during work-up is too acidic, the product (as the protonated amine) may have significant water solubility, leading to poor extraction into the organic phase.
-
Adsorption on Silica Gel: Tertiary amines and alcohols can sometimes streak or irreversibly adsorb to acidic silica gel during chromatography.
-
Loss in Recrystallization Mother Liquor: Using too much recrystallization solvent or choosing a solvent in which the product has moderate solubility at low temperatures will result in significant product loss.[9]
Solutions & Protocols:
-
Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Optimize Extraction pH: During the initial work-up, ensure the aqueous layer is basic (pH > 8) before extracting the free-base product. This suppresses the protonation of the azetidine nitrogen, minimizing its water solubility.
-
Chromatography Optimization:
-
Consider pre-treating your silica gel with triethylamine (e.g., by adding 1% triethylamine to your eluent system) to neutralize acidic sites and prevent streaking.
-
Alternatively, use neutral or basic alumina as the stationary phase.
-
-
Recrystallization Optimization:
-
Determine the optimal solvent system using small-scale trials. A good solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent is a common cause of low recovery.[8]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare the hydrochloride salt from the purified free base?
To prepare the hydrochloride salt, dissolve the purified 1-(Diphenylmethyl)-3-methylazetidin-3-ol (the free base) in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.[3] Then, add a stoichiometric amount (1.0 equivalent) of a solution of HCl in the same solvent (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate as a white solid.[3] The solid can then be collected by vacuum filtration, washed with a small amount of cold solvent, and dried under high vacuum.
Q2: What are the recommended storage conditions for the final product?
The hydrochloride salt is generally a stable, crystalline solid.[2] It should be stored in a tightly sealed container in a cool, dry place, away from moisture.[10] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q3: What analytical techniques are essential to confirm the purity and identity of my final product?
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure of the molecule. The spectra should be clean, with correct chemical shifts, integrations, and coupling patterns for all protons and carbons.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, often providing a quantitative measure (e.g., >98% purity).[2][11]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. You should observe the molecular ion peak for the free base (M+H)⁺.
-
Melting Point Analysis: A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity.[2]
Detailed Experimental Protocols
Protocol 1: General Post-Grignard Work-up
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is an exothermic process.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
If magnesium salts have precipitated, they can be dissolved by adding more NH₄Cl solution or dilute HCl.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient system is often effective. Start with a less polar mixture and gradually increase polarity. A common system is Dichloromethane (DCM) and Methanol (MeOH).
-
Example Gradient: Start with 100% DCM, then move to 99:1 DCM:MeOH, then 98:2, and so on. The product, being a polar alcohol, will elute at a higher methanol concentration than the less polar azetidinone starting material.
-
-
Procedure:
-
Prepare the column with silica gel slurried in the initial, non-polar eluent.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Once the solvent is evaporated, carefully load the dry silica onto the top of the column.
-
Begin elution, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise. A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating. Common solvents to screen include isopropanol, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[9]
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise while heating the mixture to a gentle reflux. Add just enough solvent to completely dissolve the solid.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.
-
References
-
Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 868. Retrieved from [Link]
-
ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]
-
ResearchGate. (2025). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 133891-86-8 | 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Papyrus Bio. (n.d.). Unlocking Chemical Synthesis Potential with 1-(Diphenylmethyl)-3-hydroxyazetidine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Diphenylmethyl-3-hydroxyazetidine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
YouTube. (2020). Recrystallization of Acetanilide. Retrieved from [Link]
-
Anselme, J.-P. (1969). trans-3,5-DIPHENYL-1-PYRAZOLINE. Organic Preparations and Procedures International, 1(1), 73-75. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride CAS#: 90604-02-7 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Optimization of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis and optimization of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with or looking to synthesize this valuable azetidine intermediate. As a strained four-membered heterocycle, the azetidine ring presents unique synthetic challenges.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common issues and streamline your experimental workflow.
Proposed Synthetic Pathway
The most direct and common approach for constructing the 1-(Diphenylmethyl)-3-methylazetidin-3-ol scaffold involves the reaction of diphenylmethylamine (also known as benzhydrylamine) with a suitable C3-epoxide precursor, such as (2-methyloxiran-2-yl)methanol. The reaction proceeds via a two-step sequence: (1) nucleophilic opening of the epoxide ring by the amine, followed by (2) an intramolecular SN2 cyclization to form the azetidine ring.
Sources
Technical Support Center: Optimizing the Synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
Welcome to the technical support center for the synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with this multi-step synthesis. Our goal is to provide actionable, field-proven insights to help you improve your reaction yields, enhance product purity, and streamline your workflow. The inherent ring strain of the azetidine core and the specific challenges of the Grignard reaction on this substrate necessitate a careful and informed approach.[1][2][3]
Overview of the Synthetic Pathway
The synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride typically proceeds via a two-step sequence starting from 1-(Diphenylmethyl)azetidin-3-one. The key transformation involves a nucleophilic addition of a methyl group to the carbonyl, followed by protonation and subsequent salt formation.
Caption: General synthetic route to the target compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: The Grignard Reaction - Nucleophilic Addition
The addition of the methyl Grignard reagent to the azetidin-3-one is the most critical, yield-determining step. Problems here are common and can cascade through the entire synthesis.
Question 1: My Grignard reaction is sluggish or fails completely, and I primarily recover the starting azetidinone. What went wrong?
Answer: This is a classic issue almost always pointing to the deactivation of the Grignard reagent or unfavorable reaction kinetics.
-
Causality 1: Quenching by Trace Water: Grignard reagents are exceptionally strong bases and will react with even trace amounts of acidic protons, especially water.[4] All glassware must be oven- or flame-dried under vacuum and the reaction conducted under a strictly inert atmosphere (Nitrogen or Argon). The solvent (typically THF) must be anhydrous.
-
Causality 2: Poor Quality Grignard Reagent: If you are preparing the Grignard reagent in-house, incomplete formation is a common problem. If using a commercial solution, it may have degraded over time.
-
Activation of Magnesium: The surface of magnesium turnings is often passivated by a layer of magnesium oxide. This layer must be disrupted to initiate the reaction.[4] Consider activating with a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5]
-
Titration: Always titrate your Grignard reagent (in-house or commercial) before use to determine its exact molarity. This ensures you are adding the correct stoichiometry.
-
-
Causality 3: Low Reaction Temperature: While low temperatures are used to control selectivity, a temperature that is too low can significantly slow down or stall the reaction. For this substrate, dropwise addition of the ketone solution to the Grignard reagent at 0 °C is a good starting point, followed by allowing the reaction to slowly warm to room temperature.
Troubleshooting Workflow for a Failed Grignard Reaction
Caption: A step-by-step diagnostic workflow for failed Grignard additions.
Question 2: My reaction works, but the yield is low due to the formation of significant side products. What are they and how can I suppress them?
Answer: This points to competing reaction pathways. With ketones that have α-protons, two side reactions are particularly common: enolization and reduction.[6][7]
-
Side Reaction 1: Enolization: The Grignard reagent acts as a base, abstracting a proton from the carbon alpha to the carbonyl. This forms a magnesium enolate, which simply reverts to the starting ketone upon aqueous workup. The bulky diphenylmethyl group can sterically hinder the nucleophilic attack at the carbonyl carbon, making the kinetically faster proton abstraction more competitive.
-
Solution: Use a less sterically hindered and more nucleophilic Grignard reagent if possible (not an option for methylation). A key strategy is to use lower reaction temperatures (-30 °C to 0 °C) to favor the desired addition reaction, which has a higher activation energy.[8] Adding the ketone slowly to the Grignard solution ensures the ketone concentration remains low, minimizing the chance of it acting as a proton source for another molecule.
-
-
Side Reaction 2: Reduction: If the Grignard reagent has a β-hydride (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[6][9] While methylmagnesium bromide has no β-hydrides, impurities in the reagent or the presence of other species can sometimes lead to minor reduction products.
-
Solution: Ensure the purity of the Grignard reagent. If reduction is confirmed, switching to methyllithium, which is less prone to this side reaction, could be an alternative.
-
Visualizing Competing Grignard Pathways
Caption: Competing pathways for the Grignard reaction with azetidin-3-one.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion | Inactive Grignard reagent (moisture, oxidation). | Use fresh, anhydrous solvent. Titrate the Grignard reagent. Activate Mg if preparing in-house. |
| Enolization | Grignard reagent acting as a base. Steric hindrance. | Perform the reaction at lower temperatures (e.g., -30 °C to 0 °C). Add the ketone solution slowly to the Grignard. |
| Reduction Product | Impurities in Grignard reagent. | Use a high-purity Grignard reagent. Consider switching to methyllithium. |
Part 2: Workup, Purification, and Salt Formation
Even with a successful Grignard reaction, significant yield can be lost during product isolation and purification.
Question 3: I'm struggling with a difficult workup, forming emulsions and getting low extraction efficiency. How can I improve this?
Answer: The amino alcohol product can chelate magnesium salts, leading to emulsions and partitioning into the aqueous layer.
-
Quenching Strategy: A slow, cold (0 °C) quench is critical. Instead of water or dilute acid, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often superior. NH₄Cl is acidic enough to protonate the alkoxide but buffered to avoid harsh conditions that could promote side reactions. It also helps to break up magnesium salt complexes.
-
Extraction Solvent: Dichloromethane (DCM) or a 3:1 mixture of DCM/isopropanol can be more effective than ethyl acetate or ether for extracting polar amino alcohols. Perform multiple extractions (at least 3-4) to ensure complete recovery.
-
Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) and letting the mixture stand can help break it. In stubborn cases, filtration through a pad of Celite® can be effective.
Question 4: My final hydrochloride salt is an oil or a sticky solid with low purity. How can I obtain a clean, crystalline product?
Answer: The final crystallization is a purification step in itself and is highly dependent on the solvent system and procedure.
-
Ensure a Dry Free Base: Before attempting salt formation, ensure the isolated free base is completely dry and free of solvent. Residual water or protic solvents can interfere with crystallization.
-
Solvent Choice is Key: The goal is to find a solvent in which the free base is soluble but the hydrochloride salt is insoluble.
-
Common Systems: Diethyl ether is a standard choice. A solution of HCl in ether is added to a solution of the free base in ether. Isopropanol (IPA) is another excellent choice, where HCl/IPA is added to the free base in IPA.
-
Trituration: If an oil forms, try cooling it to induce solidification. You can then triturate (repeatedly wash/stir) the solid with a non-polar solvent like hexane or pentane to remove non-polar impurities and encourage crystallinity.
-
-
Recrystallization: If the initial salt is impure, recrystallization is necessary. A common solvent system for amino alcohol hydrochlorides is methanol/ether or ethanol/ether. Dissolve the salt in a minimal amount of the hot alcohol, then slowly add the ether until turbidity appears. Cool the mixture slowly to allow for the formation of well-defined crystals.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice discussed above for a robust and high-yielding synthesis.
Step 1: Grignard Addition to 1-(Diphenylmethyl)azetidin-3-one
-
Setup: Under a nitrogen atmosphere, add 1.2 equivalents of a titrated 3M solution of methylmagnesium bromide in diethyl ether to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1.0 equivalent of 1-(Diphenylmethyl)azetidin-3-one in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Stir for 15-20 minutes until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil or solid.
Step 2: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude free base in a minimal amount of anhydrous isopropanol (IPA).
-
Precipitation: While stirring, slowly add a 2M solution of HCl in IPA (or a 1M solution in diethyl ether) dropwise until the solution becomes acidic (check with pH paper). A white precipitate should form.
-
Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities.
-
Drying: Dry the solid under high vacuum to obtain pure 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. For ultimate purity, this solid can be recrystallized from a methanol/diethyl ether solvent system.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
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- 9. researchgate.net [researchgate.net]
- 10. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 11. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 15. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride
Welcome to the technical support center for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in your experiments. We will address common questions, provide in-depth troubleshooting for potential issues, and outline validated protocols for handling and storage.
The unique structure of this molecule—featuring a strained azetidine ring, a tertiary alcohol, and a hydrochloride salt—necessitates specific handling procedures to prevent degradation and ensure experimental reproducibility.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride.
Q1: What are the primary stability concerns for this compound? A1: The main stability concerns stem from two key structural features:
-
Azetidine Ring Strain: The four-membered azetidine ring is inherently strained. Under acidic conditions, the ring's nitrogen can be protonated, making it susceptible to nucleophilic attack and subsequent ring-opening decomposition.[1][4] It is crucial to avoid exposure to strong acids or even acidic impurities in solvents.
-
Hygroscopicity of the Hydrochloride Salt: Hydrochloride salts of organic bases are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] This can lead to physical changes like clumping and may also facilitate hydrolytic degradation pathways.[7][8]
Q2: What are the recommended long-term storage conditions? A2: To maintain the compound's integrity, we recommend adhering to the storage conditions summarized in the table below. The primary goal is to create a consistently cold, dry, and inert environment.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and slows potential chemical reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and moisture absorption.[9] |
| Container | Tightly sealed, amber glass vial | Protects from light to prevent photolysis and from moisture/air.[7][10] |
| Environment | Store inside a desiccator | Provides an additional barrier against ambient humidity.[7] |
Q3: Is this compound a powder, and what are the associated handling hazards? A3: Yes, 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is typically supplied as a solid powder. According to GHS classifications for similar compounds, it may cause skin, eye, and respiratory irritation.[11][12] Therefore, handling requires appropriate personal protective equipment (PPE) and engineering controls to prevent exposure.[9][13]
Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound? A4: Based on the potential hazards, the following PPE must be worn:
-
Eye Protection: Safety glasses with side shields or goggles.[14][15]
-
Hand Protection: Nitrile gloves. Inspect gloves before use and change them immediately if contaminated.
-
Body Protection: A fastened lab coat.
-
Respiratory Protection: When handling significant quantities of the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[15]
Q5: How should I prepare a stock solution to ensure stability? A5: When preparing a stock solution, the primary goals are to dissolve the compound completely and prevent degradation.
-
Equilibrate the vial of the compound to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Use a high-purity, anhydrous-grade solvent. Given the tertiary alcohol and azetidine structure, aprotic solvents like DMSO or DMF are often suitable starting points.
-
Perform the dissolution under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed vial with a septum) to minimize exposure to air and moisture.
-
If sonication is required to aid dissolution, use a bath with controlled temperature to avoid heating the sample.
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: The powdered compound appears clumpy, sticky, or has changed color.
-
Potential Root Cause: The compound has likely absorbed atmospheric moisture due to its hygroscopic nature.[8] This indicates improper storage or handling. Clumping can make accurate weighing difficult and the presence of water can compromise future experiments.
-
Troubleshooting Steps & Solutions:
-
Verification: Compare the appearance to a fresh, unopened lot if available.
-
Corrective Action: Before use, dry the material under a high vacuum in a desiccator containing a strong drying agent (e.g., phosphorus pentoxide) for several hours. Note: Do not heat the compound, as this may cause thermal degradation.
-
Preventative Measures: Review your storage protocol. Ensure vials are tightly sealed, stored in a desiccator, and always equilibrated to room temperature before opening. Consider preparing single-use aliquots to minimize repeated exposure of the bulk supply (see Protocol 2).
-
Issue 2: Inconsistent results or new, unexpected peaks in analytical data (LC-MS, NMR).
-
Potential Root Cause: This is a strong indicator of chemical degradation. The most probable pathway is the acid-catalyzed ring-opening of the azetidine moiety.[1][4] This can be triggered by acidic impurities in solvents, reagents, or exposure to an acidic environment during a workup.
-
Troubleshooting Steps & Solutions:
-
Confirm Degradation: Analyze a freshly prepared solution from an unopened vial as a control standard to confirm that the degradation is not an artifact of the analytical method itself.
-
Isolate the Cause:
-
Solvents: Check the pH and purity of all solvents and reagents used. Use fresh, anhydrous, or HPLC-grade solvents.
-
Glassware: Ensure all glassware is thoroughly cleaned and free of acidic residues.
-
Experimental Conditions: If the degradation appears after a specific step (e.g., an acidic workup), consider alternative, non-acidic purification methods like neutral or basic chromatography.
-
-
Preventative Measures: When developing procedures, buffer your reaction or solution to a neutral or slightly basic pH if the compound's stability permits. Always use high-purity reagents.
-
Issue 3: The compound exhibits poor solubility in a chosen solvent.
-
Potential Root Cause: While the hydrochloride salt form generally enhances aqueous solubility compared to the free base, solubility is still highly dependent on the solvent's polarity and pH.[16][17][18]
-
Troubleshooting Steps & Solutions:
-
Solvent Screening: Test solubility in a small panel of solvents with varying polarities (e.g., DMSO, DMF, Methanol, Chloroform).
-
Gentle Warming: Gently warm the solution (e.g., to 30-40°C) to see if it improves solubility. Be aware that excessive heat can accelerate degradation.
-
pH Adjustment (Use with Caution): For aqueous solutions, a slight adjustment of pH might improve solubility. However, given the compound's sensitivity to acid, this should be approached with extreme caution. Avoid strong acids.
-
Sonication: Use a sonicator bath to break up solid aggregates and aid dissolution.
-
Part 3: Protocols and Visual Workflows
Protocol 1: Safe Weighing and Handling of Powdered Compound
-
Preparation: Designate a specific work area for handling the powder, preferably within a certified chemical fume hood or a powder containment enclosure.[13][19] Line the work surface with an absorbent bench pad.
-
Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 20 minutes.
-
PPE: Don all required PPE (lab coat, safety glasses, nitrile gloves).
-
Tare Container: In the weighing area, place a clean, empty receiving vial on the analytical balance and tare its weight.
-
Aliquot Transfer: Move the tared receiving vial and the equilibrated compound vial into the fume hood. To minimize airborne dust, carefully transfer the desired amount of powder from the stock vial to the tared vial using a clean spatula.
-
Sealing and Re-weighing: Immediately and securely cap both vials inside the hood. The stock vial should be purged with inert gas before re-sealing if possible. Transfer the now-sealed receiving vial back to the balance to obtain the final weight.
-
Decontamination: Wipe down the spatula, work surface, and any affected areas with a suitable solvent (e.g., 70% ethanol) and dispose of the waste and used PPE according to your institution's guidelines.[13]
Diagram 1: Recommended Compound Handling Workflow
This diagram illustrates the logical flow from receiving the compound to its final experimental use, emphasizing critical control points for maintaining stability.
Caption: Workflow for handling, from receipt to use.
Diagram 2: Troubleshooting Decision Tree for Unexpected Results
This logical tree guides the user through a systematic process to identify the source of experimental inconsistencies.
Caption: Decision tree for troubleshooting compound degradation.
References
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
- Hydrochloride - Wikipedia. Wikipedia.
- Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University.
- The Crucial Role of Hydrochloride Salts in Chemical Stability. NINGBO INNO PHARMCHEM CO.,LTD.
- Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
- 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride CAS#: 90604-02-7. ChemicalBook.
- Handling Hazardous Bulk Solids and Powders: Safety First!. De Dietrich.
- Powder Handling. AirClean Systems.
- SAFETY D
- Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety.
- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Technical Support Center: Azetidine Compound Stability. Benchchem.
- 1-benzhydrylazetidin-3-ol Hydrochloride. PubChem.
- Guarding Against Chemical Compound Degrad
- PROPERTIES OF SALTS. FCT EMIS.
- The Dangers of Chemical Compound Degrad
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Azetidines of pharmacological interest. PubMed.
- Safety D
- 1-Benzhydrylazetidin-3-ol SDS, 18621-17-5 Safety D
- 3-Methylazetidin-3-ol hydrochloride-SDS. MedChemExpress.
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- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. biofargo.com [biofargo.com]
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- 9. ddpsinc.com [ddpsinc.com]
- 10. moravek.com [moravek.com]
- 11. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. safety.duke.edu [safety.duke.edu]
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- 16. Hydrochloride - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Powder Handling - AirClean Systems [aircleansystems.com]
"troubleshooting low purity of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride"
An important note for the reader: The topic of this guide, "1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride," appears to contain a typographical error. Based on extensive chemical literature and supplier information, the widely synthesized and studied compound is 1-(Diphenylmethyl)azetidin-3-ol hydrochloride (also known as 1-Benzhydrylazetidin-3-ol hydrochloride), which lacks a methyl group at the 3-position. This guide will address the troubleshooting for this correct, commonly used structure.
Welcome to the technical support center for 1-(Diphenylmethyl)azetidin-3-ol hydrochloride (CAS No. 90604-02-7). This guide is designed for researchers, chemists, and drug development professionals encountering purity challenges during its synthesis and isolation. As Senior Application Scientists, we have compiled this information based on established synthetic routes and purification principles to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My final product has low purity. How can I accurately assess the impurity profile?
A: Accurate purity assessment is the critical first step in troubleshooting. A multi-technique approach is recommended as no single method provides a complete picture.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis of non-volatile organic compounds.[1][2] A typical starting method would involve a C18 column with a mobile phase of acidified water and acetonitrile.[3] The goal is to achieve baseline separation of the main peak from all impurities.
-
Nuclear Magnetic Resonance (¹H NMR): NMR is invaluable for structural confirmation and identifying impurities. Compare your spectrum to a reference. Look for unexpected peaks, particularly in the aliphatic region (residual solvents), aromatic region (starting material contaminants), or broadened signals which may indicate the presence of multiple species. A pure sample should exhibit characteristic signals as reported in the literature.[3]
-
Mass Spectrometry (MS): MS confirms the molecular weight of your main product (M+H⁺ at m/z 275.7) and can help identify the mass of unknown impurities.[3][4]
-
Melting Point (MP): A sharp melting point within the expected range (e.g., 170-176 °C) is a good indicator of purity.[1] A broad or depressed melting point suggests the presence of impurities.
Key Analytical Parameters
| Property | Expected Value | Source |
| Molecular Formula | C₁₆H₁₇NO·HCl | [1] |
| Molecular Weight | 275.78 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Melting Point | 170-176 °C | [1] |
| ¹H NMR (Reference) | Signals at ~3.6-4.5 ppm (azetidine ring protons), ~5.7-6.2 ppm (hydroxyl/amine protons), and ~7.2-7.9 ppm (diphenyl protons). Note: exact shifts depend on solvent and salt form. | [3] |
| Mass Spectrum (M+H⁺) | m/z 275.7 | [3] |
Q2: What are the most common impurities in the synthesis of 1-(Diphenylmethyl)azetidin-3-ol, and how can they be minimized?
A: Impurities typically arise from the starting materials, side reactions during synthesis, or degradation. The most common synthesis involves the reaction of benzhydrylamine with an epoxy chloropropane derivative.[3][5]
-
Unreacted Starting Materials: The presence of benzhydrylamine or epichlorohydrin is a common issue.
-
Causality: This often results from incorrect stoichiometry, insufficient reaction time, or temperatures that are too low for the reaction to reach completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6] Ensure accurate molar ratios are used; a slight excess of epichlorohydrin may be employed to drive the reaction to completion, but this must be carefully managed to avoid other side products.[3]
-
-
Side-Reaction Byproducts: The formation of regioisomers or dimers can occur. While specific byproducts are not extensively detailed in the provided literature for this exact synthesis, analogous reactions with epoxides are known to produce such impurities.[7]
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, dichloromethane, ethyl acetate) are common.
-
Causality: Inefficient removal of solvents during workup or insufficient drying of the final product.
-
Solution: Ensure the product is thoroughly dried under high vacuum, potentially with gentle heating. Washing the filtered crystals with a solvent in which the product is poorly soluble but the residual solvent is soluble can also be effective.
-
Q3: My recrystallization is not working well; I'm getting low yield or an oily product. How can I optimize the process?
A: Recrystallization is a powerful technique for purifying crystalline solids, but it requires careful optimization.
-
Solvent System Selection: The key is to find a solvent (or solvent system) in which your product is soluble at high temperatures but poorly soluble at low temperatures.
-
Proven Solvents: Literature suggests several successful systems:
-
Isopropanol/Water: Dissolve the crude solid in hot isopropanol and add water dropwise until slight cloudiness persists. Re-heat to clarify and then cool slowly.[5]
-
Ethyl Acetate: Can be used for crystallization after concentration of the reaction mixture.[3]
-
Hexane: Used as an anti-solvent to induce crystallization from an oil.[6]
-
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.[5]
-
Scratching: Gently scratching the inside surface of the flask with a glass rod can create a nucleation site.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator to maximize yield. Rapid cooling often traps impurities.
-
-
Dealing with Oils: If the product "oils out" instead of crystallizing, it means the solution became supersaturated at a temperature above the product's melting point in that solvent. To resolve this, add more solvent, heat to re-dissolve the oil, and allow it to cool more slowly from a more dilute solution.
Q4: I am having trouble forming a high-purity hydrochloride salt. What is the best practice?
A: The method of salt formation is crucial for the purity and crystallinity of the final product.
-
Anhydrous Conditions are Preferred: Using aqueous hydrochloric acid can lead to lower yields because the hydrochloride salt often has some solubility in water. Furthermore, it can be difficult to obtain a truly anhydrous final product.[9]
-
Recommended Methods:
-
HCl in Organic Solvent: The most common and reliable method is to dissolve the free base form of 1-(Diphenylmethyl)azetidin-3-ol in a suitable organic solvent (like diethyl ether or ethyl acetate) and add a pre-prepared solution of HCl in an organic solvent (e.g., HCl in ether) dropwise until precipitation is complete.
-
Trialkylsilyl Halides: An alternative method for generating anhydrous HCl in situ involves reacting a trialkylsilyl halide (like trimethylsilyl chloride) with a protic solvent (like ethanol) in the presence of your free base. This can produce high-purity crystalline salts.[9]
-
-
Isolation: After precipitation, it is vital to wash the collected crystals with a cold, anhydrous solvent (like diethyl ether) to remove any excess acid or other soluble impurities before drying thoroughly under vacuum.[5]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low purity issues.
Caption: Troubleshooting workflow for low product purity.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol is a representative method based on conditions described for analyzing 1-(Diphenylmethyl)azetidin-3-ol hydrochloride.[3]
-
System Preparation:
-
HPLC System: Agilent 1100 or equivalent with a UV detector.
-
Column: Gemini C18, 4.0 x 250 mm or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
-
Method Parameters:
-
Gradient: 70:30 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of your sample at approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and integrate all peaks.
-
Calculate purity based on the area percentage of the main product peak relative to the total area of all peaks. The expected retention time for the product is approximately 5.4 minutes under these conditions.[3]
-
Protocol 2: Purification by Recrystallization
This protocol combines best practices from multiple literature sources for robust purification.[5][6]
-
Dissolution:
-
Place the crude 1-(Diphenylmethyl)azetidin-3-ol hydrochloride into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. Use a magnetic stirrer and hot plate.
-
-
Anti-Solvent Addition:
-
While the solution is still hot, add deionized water dropwise until you observe persistent turbidity (cloudiness).
-
Add 1-2 more drops of hot isopropanol to re-dissolve the precipitate, resulting in a saturated solution.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the white crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of cold 50% aqueous isopropanol.[5]
-
Transfer the crystals to a clean, pre-weighed watch glass and dry them under high vacuum to a constant weight.
-
References
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
Synthesis of N-Diphenylmethyl-3-hydroxyazetidine hydrochloride. PrepChem.com. [Link]
-
Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. ACS Publications. [Link]
-
1-benzhydrylazetidin-3-ol Hydrochloride. PubChem. [Link]
-
Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. [Link]
-
Unlocking Chemical Synthesis Potential with 1-(Diphenylmethyl)-3-hydroxyazetidine. Phystan. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 4. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Recrystallization of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 5. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride Isomers
Welcome to the technical support center for the chiral separation of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during the enantioselective analysis and purification of this compound. The content is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for method development and optimization.
Part A: Troubleshooting Guide: Navigating Common Chromatographic Hurdles
This section addresses specific, common problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: Why am I seeing severe peak tailing for both enantiomers?
Answer:
Peak tailing is the most common issue for basic compounds like 1-(Diphenylmethyl)-3-methylazetidin-3-ol, especially on silica-based chiral stationary phases (CSPs). The primary cause is secondary interactions between the protonated azetidine nitrogen of your analyte and acidic residual silanol groups (Si-OH) on the silica surface.[1][2][3] This interaction is strong and non-specific, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a "tail".
Potential Causes & Step-by-Step Solutions:
-
Secondary Silanol Interactions (Most Likely Cause):
-
Action: Introduce a basic competitor into the mobile phase. This additive will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Protocol:
-
Prepare your mobile phase (e.g., n-Hexane/Isopropanol) as usual.
-
Add a small amount of a basic additive. Start with 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA).[2][4]
-
Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting your sample.
-
Observe the peak shape. If tailing persists, you can incrementally increase the additive concentration up to 0.4%, but be mindful that excessive base can sometimes reduce chiral recognition.
-
-
-
Column Overload:
-
Action: The concentration of your sample may be saturating the stationary phase.
-
Protocol: Prepare and inject a 1:10 and a 1:100 dilution of your sample. If the peak shape improves significantly (i.e., the tailing factor decreases), column overload was a contributing factor.[1]
-
-
Inappropriate Sample Solvent:
-
Action: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Protocol: Whenever possible, dissolve your sample in the initial mobile phase.[2] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte and inject the smallest possible volume.
-
Q2: I have poor or no resolution (Rs < 1.5) between the enantiomers. What should I do?
Answer:
Achieving enantiomeric resolution depends on the differential interaction energy between the two enantiomers and the chiral stationary phase. If resolution is poor, these interactions are not sufficiently different. This requires a systematic optimization of your method, starting with the most impactful parameters.
Troubleshooting Workflow:
Step-by-Step Optimization:
-
Mobile Phase Composition: The ratio of the alcohol modifier (e.g., Isopropanol, Ethanol) to the non-polar solvent (e.g., n-Hexane) is critical.
-
Action: Systematically vary the alcohol percentage. If you started with Hexane/IPA (90:10), try (95:5) and (80:20). A lower alcohol content often increases retention and can enhance chiral recognition, but may also broaden peaks.
-
Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration directly modulates the retention and selectivity.[5]
-
-
Temperature: Thermodynamic properties govern chiral separation.
-
Action: Decrease the column temperature in 5°C increments (e.g., from 25°C down to 15°C).
-
Rationale: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[1] However, this is not universal, and in some cases, higher temperatures can improve efficiency and surprisingly, selectivity.
-
-
Choice of Alcohol Modifier:
-
Action: If you are using Isopropanol (IPA), try switching to Ethanol (EtOH).
-
Rationale: Different alcohols have distinct hydrogen bonding capabilities and polarities, which can subtly but significantly alter the chiral recognition mechanism.
-
Part B: Frequently Asked Questions (FAQs) - Method Development & Optimization
Q1: Which type of chiral stationary phase (CSP) is a good starting point for 1-(Diphenylmethyl)-3-methylazetidin-3-ol?
Answer:
For an analyte with bulky aromatic groups (diphenylmethyl) and a hydrogen-bonding site (tertiary alcohol), polysaccharide-based CSPs are the most logical and successful starting point.[5][6] Specifically, columns based on derivatized amylose or cellulose are highly recommended.
-
Recommended Phases:
-
Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)
-
Rationale: The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The phenyl groups of the carbamate derivative on the CSP can form π-π stacking interactions with the diphenylmethyl group of your analyte, while the hydroxyl group of the analyte can form hydrogen bonds with the carbamate linkages of the CSP. The rigid helical structure of the polysaccharide polymer creates the necessary stereospecific environment for enantioseparation.[7]
Q2: Should I use normal-phase HPLC or consider an alternative like Supercritical Fluid Chromatography (SFC)?
Answer:
Both techniques are viable, but they offer different advantages.
| Feature | Normal-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Non-polar solvents (e.g., Hexane) with a polar modifier (e.g., IPA, EtOH). | Supercritical CO2 with a polar co-solvent (e.g., Methanol, EtOH).[4] |
| Speed | Slower flow rates due to higher viscosity. | 3-5 times faster due to low viscosity and high diffusivity of supercritical fluids.[8] |
| Solvent Usage | High consumption of organic solvents. | Significantly "greener," using CO2 and reducing organic solvent use by 80-90%.[9][10] |
| Peak Shape | Often requires basic additives (DEA, TEA) to mitigate peak tailing for basic compounds.[1] | Basic additives are also used, but the mobile phase properties can sometimes improve peak shape inherently.[4] |
| Resolution | Excellent resolution is achievable with proper method development. | Often provides complementary or even superior selectivity and resolution compared to HPLC.[11] |
Recommendation: Start with normal-phase HPLC as it is widely available and the principles are well-understood. However, if you face challenges with long run times, poor peak shape, or if you require a "greener" method for preparative scale work, SFC is a powerful alternative and should be strongly considered.[8][9]
Q3: What is a good starting point for a screening protocol on a polysaccharide CSP?
Answer:
A systematic screening protocol is essential for efficient method development. The goal is to quickly identify a promising set of conditions for further optimization.
Step-by-Step Screening Protocol:
-
Column Selection:
-
Use an amylose-based CSP (e.g., Chiralpak® IA or Lux® Amylose-1) and a cellulose-based CSP (e.g., Chiralpak® IB or Lux® Cellulose-1).
-
-
Sample Preparation:
-
Dissolve 1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl in Methanol or Ethanol to a concentration of ~1 mg/mL.
-
Note: Since it is a hydrochloride salt, ensure it fully dissolves. The presence of an alcohol in the mobile phase will maintain solubility.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).
-
Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm (due to the phenyl groups).
-
Injection Volume: 5 µL.
-
-
Mobile Phase Screening:
-
Condition A (Normal Phase): n-Hexane / Isopropanol (80/20, v/v) + 0.1% DEA.
-
Condition B (Normal Phase): n-Hexane / Ethanol (80/20, v/v) + 0.1% DEA.
-
Condition C (Polar Organic Mode): Methanol / Acetonitrile (50/50, v/v) + 0.1% DEA.
-
-
Evaluation:
-
Run each condition on both columns.
-
Evaluate the chromatograms for retention time (k'), selectivity (α), and resolution (Rs).
-
Identify the condition that provides the best separation (ideally Rs > 1.5) as the starting point for fine-tuning and optimization.
-
Visualizations & Data
Chiral Method Development Workflow
References
- Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS.
- Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
- Ferreira, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules.
- Ficarra, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality.
- Gupta, V. K., & Ali, I. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- uHPLCs.com. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Welch, C. J., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
- Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC).
- Armstrong, D. W., & Han, X. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. selvita.com [selvita.com]
- 10. chiraltech.com [chiraltech.com]
- 11. afmps.be [afmps.be]
Validation & Comparative
A Comparative Analysis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride and its Non-methylated Analog: A Guide for Drug Development Professionals
Structural Comparison: The Impact of a Methyl Group
The key structural difference between the two compounds is the presence of a methyl group at the 3-position of the azetidine ring in 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. This seemingly minor modification can have profound effects on the molecule's pharmacological profile.
| Compound | Structure | Key Structural Feature |
| 1-(Diphenylmethyl)azetidin-3-ol | ![]() | Tertiary alcohol on the azetidine ring. |
| 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride | ![]() | Addition of a methyl group at the 3-position, creating a quaternary carbon. |
The introduction of the methyl group in the methylated analog is expected to introduce steric hindrance around the hydroxyl group and the azetidine ring. This can influence how the molecule binds to its biological target, potentially altering its affinity and selectivity. Furthermore, the increased lipophilicity due to the methyl group could impact its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Postulated Biological Activity: A Focus on the Dopamine Transporter
Based on the known pharmacology of related 1-benzhydrylpiperidine and azetidine analogs, the primary biological target for these compounds is likely the dopamine transporter (DAT). The diphenylmethyl (benzhydryl) moiety is a common pharmacophore found in many potent DAT inhibitors. The azetidine ring serves as a rigid scaffold to orient this bulky group for optimal interaction with the transporter.
While specific binding affinities for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride are not publicly documented, we can infer potential effects based on SAR studies of similar molecules. For instance, in a series of 1-phenyl-1H-3-benzazepine analogues, 3-methylation was found to have a less marked and less selective action in increasing affinity for D-1 dopamine receptors. However, it is crucial to note that these are different receptor targets and a different core scaffold.
Table 1: Postulated Comparative Biological Activity Profile
| Parameter | 1-(Diphenylmethyl)azetidin-3-ol | 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride | Rationale for Postulated Difference |
| Dopamine Transporter (DAT) Binding Affinity (Ki) | Moderate to High | Potentially Lower | The addition of a methyl group at the 3-position could introduce steric clashes within the DAT binding pocket, potentially reducing binding affinity. The precise impact would depend on the topography of the binding site. |
| Serotonin Transporter (SERT) Binding Affinity (Ki) | Lower than DAT affinity | Potentially Altered | The selectivity profile could be affected. In some series of azetidine derivatives, small modifications have been shown to shift selectivity between DAT and SERT. |
| Norepinephrine Transporter (NET) Binding Affinity (Ki) | Likely the lowest affinity | Potentially Altered | Similar to SERT, the selectivity for NET could be modulated by the 3-methyl group. |
| In Vivo Locomotor Activity | Expected to be stimulatory | Potentially attenuated stimulatory effect | If DAT affinity is indeed lower, the methylated analog may exhibit a reduced stimulatory effect on locomotor activity, a common behavioral readout for DAT inhibitors. |
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity of these two compounds, a series of well-established in vitro and in vivo assays should be performed. The following protocols provide a framework for such a comparative study.
Experimental Workflow
Caption: Experimental workflow for comparing the biological activity of the two azetidinol analogs.
Detailed Experimental Protocols
1. Radioligand Binding Assays for Monoamine Transporters
This protocol is designed to determine the binding affinity (Ki) of the test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET).
-
Test compounds: 1-(Diphenylmethyl)azetidin-3-ol and 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, dissolved in appropriate vehicle (e.g., DMSO).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compounds.
-
For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 values using non-linear regression analysis and then convert to Ki values using the Cheng-Prusoff equation.
-
2. In Vivo Locomotor Activity Assessment
This protocol measures the effect of the compounds on spontaneous locomotor activity in mice, a behavioral marker for dopamine system stimulation.
-
Animals:
-
Male C57BL/6J mice (8-10 weeks old).
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Apparatus:
-
Open field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking systems or video tracking software.
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer the test compounds or vehicle (e.g., saline with a small amount of Tween 80) via intraperitoneal (i.p.) injection at various doses.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), place each mouse individually into the center of the open field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
Clean the arenas thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
Analyze the data to compare the effects of the different compounds and doses on locomotor activity.
-
Conclusion and Future Directions
The addition of a methyl group at the 3-position of 1-(Diphenylmethyl)azetidin-3-ol is a subtle yet potentially impactful structural modification. Based on established principles of medicinal chemistry, it is plausible that this alteration could decrease the compound's affinity for the dopamine transporter due to steric hindrance, which in turn would likely attenuate its stimulant effects on locomotor activity. However, it is also possible that the methyl group could orient the pharmacophore in a more favorable conformation, or that changes in physicochemical properties could lead to unexpected biological outcomes.
Therefore, the experimental validation outlined in this guide is paramount. A thorough investigation of the binding affinities at monoamine transporters and the in vivo effects on locomotor activity will provide a clear and objective comparison of these two compounds. The resulting data will be invaluable for researchers and drug development professionals in guiding the design of future azetidine-based CNS drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of modern medicinal chemistry. Among these, azetidine derivatives have garnered significant interest due to their unique structural features and ability to serve as versatile scaffolds in drug design. This guide provides an in-depth, objective comparison of two distinct synthetic routes to 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, a key intermediate in the development of various pharmaceutical agents. The analysis is supported by experimental data and procedural outlines to inform researchers in selecting the most efficient and practical pathway for their specific needs.
Introduction to the Target Molecule
1-(Diphenylmethyl)-3-methylazetidin-3-ol is a tertiary alcohol derivative of azetidine. The diphenylmethyl (benzhydryl) group provides steric bulk and lipophilicity, while the 3-hydroxy-3-methyl functionality offers a key site for further chemical modification. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical development. Efficient and scalable synthesis of this molecule is crucial for its application in drug discovery and development pipelines.
Route 1: Grignard Addition to a Pre-formed Azetidinone Core
This synthetic approach relies on the construction of the azetidine ring first, followed by the introduction of the methyl group at the 3-position. The key intermediate in this pathway is 1-benzhydrylazetidin-3-one.
Synthesis of 1-Benzhydrylazetidin-3-one
The synthesis of the pivotal ketone intermediate, 1-benzhydrylazetidin-3-one, commences with the readily available 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride. This precursor can be synthesized via the reaction of benzhydrylamine with epichlorohydrin.[1][2] The subsequent oxidation of the secondary alcohol to a ketone is a critical step. A common and effective method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base such as triethylamine. This method is known for its mild conditions and high yields.[3]
Methylation via Grignard Reaction
The final step in this route is the addition of a methyl group to the carbonyl of 1-benzhydrylazetidin-3-one to form the desired tertiary alcohol. This is typically achieved through a nucleophilic addition reaction using a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, 1-(diphenylmethyl)-3-methylazetidin-3-ol, which can then be converted to its hydrochloride salt.
Caption: Synthetic pathway for Route 1.
Route 2: Convergent Synthesis from Acyclic Precursors
This alternative strategy involves the convergent assembly of the azetidine ring from acyclic starting materials, directly incorporating the 3-methyl-3-hydroxy functionality during the cyclization process.
Synthesis of the Epoxide Precursor
A key starting material for this route is 2-(chloromethyl)-2-methyloxirane. This substituted epoxide can be synthesized from methallyl chloride (3-chloro-2-methyl-1-propene) through epoxidation. One common method involves the formation of a halohydrin intermediate by reacting methallyl chloride with N-bromosuccinimide in water, followed by treatment with a base like sodium hydroxide to induce intramolecular cyclization to the epoxide.[1][3]
Ring Formation and Cyclization
The core of this route is the reaction of 2-(chloromethyl)-2-methyloxirane with benzhydrylamine. This reaction is expected to proceed via a tandem nucleophilic substitution and intramolecular cyclization. The amine nitrogen of benzhydrylamine first acts as a nucleophile, attacking the less sterically hindered chloromethyl carbon of the epoxide in an Sₙ2 reaction. The resulting secondary amine intermediate then undergoes an intramolecular nucleophilic attack on one of the epoxide carbons. Under basic conditions, the attack is likely to occur at the less substituted carbon of the epoxide, leading to the formation of the desired 1-(diphenylmethyl)-3-methylazetidin-3-ol. The final product is then converted to its hydrochloride salt.
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Parameter | Route 1: Grignard Addition | Route 2: Convergent Synthesis |
| Starting Materials | 1-(Diphenylmethyl)-3-hydroxyazetidine, Oxalyl Chloride, DMSO, Triethylamine, Methylmagnesium Bromide | Methallyl Chloride, N-Bromosuccinimide, Sodium Hydroxide, Benzhydrylamine |
| Number of Steps | 2 (from the hydroxyazetidine) | 2 (from methallyl chloride) |
| Key Intermediates | 1-Benzhydrylazetidin-3-one | 2-(Chloromethyl)-2-methyloxirane |
| Overall Yield | Potentially high, dependent on the efficiency of the Grignard reaction. | Moderate, dependent on the efficiency and regioselectivity of the cyclization step. |
| Scalability | Generally good, although the use of oxalyl chloride and low-temperature reactions can pose challenges on a large scale. | Potentially more scalable due to fewer hazardous reagents and extreme temperature requirements. |
| Purification | Chromatography may be required to purify the ketone intermediate and the final product. | Purification of the epoxide and the final product may require distillation and/or chromatography. |
| Safety Considerations | Use of pyrophoric Grignard reagents and toxic oxalyl chloride requires stringent safety precautions. | N-Bromosuccinimide is a corrosive solid. Epoxides are potential sensitizers. |
| Stereocontrol | Achiral unless a chiral resolution or asymmetric synthesis of the starting material is employed. | The cyclization step creates a chiral center at C3. Without a chiral catalyst or precursor, a racemic mixture will be formed. |
Experimental Protocols
Route 1: Grignard Addition to 1-Benzhydrylazetidin-3-one
Step 1: Synthesis of 1-Benzhydrylazetidin-3-one
-
To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.
-
After stirring for 30 minutes, add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride in DMSO.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain 1-benzhydrylazetidin-3-one.[3]
Step 2: Synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol
-
Dissolve 1-benzhydrylazetidin-3-one in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add methylmagnesium bromide (typically a 3 M solution in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by crystallization or column chromatography.
-
To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The precipitate is then collected by filtration.
Route 2: Convergent Synthesis from 2-(Chloromethyl)-2-methyloxirane
Step 1: Synthesis of 2-(Chloromethyl)-2-methyloxirane
-
To a suspension of N-bromosuccinimide in water, add methallyl chloride and stir vigorously at room temperature.
-
After the reaction is complete (typically overnight), cool the mixture and add a solution of sodium hydroxide while maintaining the temperature below 25 °C.
-
Stir for several hours, then separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxide by distillation.[1]
Step 2: Synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol
-
To a solution of benzhydrylamine in a suitable solvent (e.g., methanol or isopropanol), add 2-(chloromethyl)-2-methyloxirane.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, add a base (e.g., sodium hydroxide or potassium carbonate) to facilitate the intramolecular cyclization.
-
Continue to heat the mixture until the cyclization is complete.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude product.
-
Purify by column chromatography or crystallization.
-
Formation of the hydrochloride salt is achieved as described in Route 1.
Conclusion
Both synthetic routes presented offer viable pathways to 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride.
Route 1 is a well-established and logical approach, particularly if the precursor, 1-(diphenylmethyl)-3-hydroxyazetidine, is readily available. The individual reactions, oxidation and Grignard addition, are standard transformations in organic synthesis. However, the use of hazardous reagents and cryogenic conditions for the Swern oxidation may be a drawback for large-scale synthesis.
Route 2 presents a more convergent and potentially more atom-economical approach. It avoids the use of highly reactive and toxic reagents like oxalyl chloride. The scalability of this route may be more favorable, although the cyclization step may require careful optimization to maximize the yield and minimize the formation of byproducts.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents and performing low-temperature reactions. For rapid, small-scale synthesis where the precursor alcohol is on hand, Route 1 may be preferred. For larger-scale production where cost and safety are paramount, Route 2, after careful optimization, could prove to be the more efficient and sustainable option.
References
Sources
This guide provides an in-depth structural comparison of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, a molecule of significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific compound, this analysis synthesizes foundational principles of azetidine stereochemistry, draws comparative data from structurally related analogs, and outlines the definitive experimental and computational methodologies required for its complete structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the nuanced structural features governing this class of compounds.
Introduction: The Azetidine Scaffold in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are considered "privileged scaffolds" in medicinal chemistry. Their inherent ring strain, which lies between that of highly reactive aziridines and more stable pyrrolidines, imparts a unique conformational rigidity. This property is highly advantageous for the rational design of therapeutic agents, as it allows for the precise spatial orientation of pharmacophoric groups. Compared to more common saturated rings like piperidine and pyrrolidine, azetidines can offer improved metabolic stability and aqueous solubility. The title compound, featuring a bulky N-diphenylmethyl (benzhydryl) group and a substituted C3 position, represents a key structure for exploring structure-activity relationships (SAR) in various therapeutic targets. A precise understanding of its three-dimensional structure is therefore paramount.
Predicted Structure and Key Features of the Target Molecule
The structure of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is defined by several key features that dictate its overall conformation:
-
The Azetidine Ring: To alleviate inherent ring strain, the four-membered azetidine ring is not planar but adopts a "puckered" conformation. This puckering is a critical determinant of the molecule's shape and can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.
-
N-Substituent: The large, sterically demanding N-diphenylmethyl group significantly influences the ring's conformation and the inversion barrier at the nitrogen atom.
-
C3-Substituents: The tertiary alcohol at the C3 position, created by the methyl and hydroxyl groups, introduces a chiral center (unless a plane of symmetry exists). The orientation of these substituents (pseudo-axial vs. pseudo-equatorial) is crucial for molecular interactions. In substituted azetidines, bulky groups at the C3 position are generally expected to favor a pseudo-equatorial orientation to minimize steric hindrance.
-
Hydrochloride Salt: The protonation of the azetidine nitrogen introduces a positive charge, influencing electrostatic interactions and providing a hydrogen bond donor site, which can significantly impact crystal packing and conformation in the solid state.
Comparative Structural Analysis
To contextualize the predicted structure of the title compound, we compare it with three carefully selected molecules: its direct precursor without the C3-methyl group, a foundational naturally occurring azetidine, and a less-strained six-membered ring analog.
Comparator Molecules:
-
1-(Diphenylmethyl)azetidin-3-ol (Parent Compound): The immediate structural analog, differing only by the absence of the C3-methyl group. Comparing with this molecule directly isolates the steric and electronic impact of C3-methylation.[1]
-
L-Azetidine-2-carboxylic Acid (Foundational Analog): A naturally occurring, well-characterized amino acid analog whose crystal structure provides fundamental data on the conformation of a simple azetidine ring.[2][3][]
-
1-Benzyl-4-hydroxypiperidine (Ring System Analog): A six-membered piperidine analog. While not a diphenylmethyl derivative, its known conformational preferences (favoring a chair conformation) provide a stark contrast to the strained, puckered azetidine ring.[5][6]
Table 1: Comparative Physicochemical and Structural Data
| Property / Compound | 1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl | 1-(Diphenylmethyl)azetidin-3-ol [1] | L-Azetidine-2-carboxylic Acid [] | 1-Benzyl-4-hydroxypiperidine [5] |
| Molecular Formula | C₁₇H₂₀ClNO | C₁₆H₁₇NO | C₄H₇NO₂ | C₁₂H₁₇NO |
| Molecular Weight | 289.80 g/mol | 239.31 g/mol | 101.10 g/mol | 191.27 g/mol |
| Ring System | Azetidine (4-membered) | Azetidine (4-membered) | Azetidine (4-membered) | Piperidine (6-membered) |
| Predicted/Known Ring Conformation | Puckered | Puckered | Puckered[3] | Chair |
| Key Structural Feature | Tertiary alcohol at C3 | Secondary alcohol at C3 | Carboxylic acid at C2 | Secondary alcohol at C4 |
Analysis of Structural Differences:
The primary difference between the title compound and its parent, 1-(Diphenylmethyl)azetidin-3-ol , is the introduction of the C3-methyl group. This substitution is expected to increase steric hindrance around the C3 position, potentially leading to a more pronounced puckering of the azetidine ring to accommodate the additional bulk. This contrasts with L-Azetidine-2-carboxylic acid , where the substituents are less bulky, but its zwitterionic nature in the crystal leads to a robust network of hydrogen bonds that define its packing.[3]
When compared to the 1-Benzyl-4-hydroxypiperidine , the difference in ring strain and conformational flexibility is evident. The piperidine ring adopts a low-energy chair conformation, allowing the bulky N-benzyl and C4-hydroxyl groups to occupy equatorial positions to minimize steric strain.[7] The azetidine ring of the title compound, being much more constrained, cannot adopt such a relaxed conformation, leading to a higher-energy structure with unique bond angles and substituent orientations.
Caption: Comparative molecular structures.
Methodologies for Definitive Structural Elucidation
To move from a predicted to a definitive structure, a combination of crystallographic, spectroscopic, and computational methods is required. The following protocols represent the gold standard for the structural analysis of small organic molecules like 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride.
Caption: Integrated workflow for structural analysis.
Single-Crystal X-ray Crystallography
This technique provides unambiguous, high-resolution data on the three-dimensional structure in the solid state, including bond lengths, bond angles, and the conformation of the azetidine ring.[8][9]
Experimental Protocol:
-
Crystallization (Self-Validating Step): The formation of well-ordered, single crystals is the primary validation of sample purity.
-
Objective: To grow diffraction-quality single crystals (typically >0.1 mm in all dimensions).[10]
-
Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) to near saturation. Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly in a vibration-free environment over several days.[11]
-
Causality: Slow solvent evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects and resulting in a single, well-defined crystal.
-
-
Data Collection:
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Environment: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to reduce thermal motion, leading to a sharper diffraction pattern.
-
Diffraction: The crystal is exposed to a monochromatic X-ray beam and rotated. As the crystal rotates, different lattice planes satisfy the Bragg condition and diffract the X-rays, creating a pattern of reflections.[12]
-
-
Structure Solution and Refinement:
-
Data Processing: The intensities and positions of the thousands of collected reflections are processed.
-
Phasing: The "phase problem" is solved using direct methods to generate an initial electron density map.
-
Model Building: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[12]
-
NMR Spectroscopy for Solution-State Conformation
NMR spectroscopy provides invaluable information about the molecule's time-averaged conformation in solution, which may differ from the solid-state structure due to the absence of crystal packing forces.[13][14]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube.
-
-
1D NMR (¹H and ¹³C):
-
Objective: To confirm the basic covalent structure and identify all unique proton and carbon environments.
-
Causality: The chemical shifts (δ) of the azetidine ring protons are particularly sensitive to their environment and the ring's puckering. The coupling constants (J-values) between vicinal protons can provide quantitative information about dihedral angles via the Karplus equation, helping to define the ring's conformation.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Objective: To make unambiguous assignments and determine through-space proximities.
-
COSY/HSQC/HMBC: These experiments establish connectivity, confirming which protons are coupled to each other and assigning protons to their respective carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are bonded. Observing a NOE between a substituent proton and a ring proton can definitively establish its pseudo-axial or pseudo-equatorial orientation.[15]
-
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are used to predict low-energy conformations, calculate structural parameters, and corroborate experimental findings.[16][17]
Protocol:
-
Model Building:
-
Construct an initial 3D model of the molecule using standard bond lengths and angles.
-
-
Conformational Search:
-
Perform a systematic search of the conformational space to identify all low-energy conformers. This is particularly important for the flexible diphenylmethyl group.
-
-
Geometry Optimization and Energy Calculation:
-
Objective: To find the most stable (lowest energy) molecular geometry.
-
Method: Use a suitable level of theory, such as B3LYP with a basis set like 6-311+G(d,p), to perform a full geometry optimization.[18][19] Include a solvent model (e.g., PCM) to simulate solution-phase conditions.
-
Causality: DFT calculations solve the Schrödinger equation approximately, allowing for the determination of the electron distribution and the corresponding minimum energy geometry. This provides theoretical values for bond lengths, angles, and dihedral angles that can be directly compared with X-ray data.
-
-
Spectroscopic Prediction:
-
The optimized geometry can be used to calculate theoretical NMR chemical shifts, which can then be compared to experimental values to validate the predicted conformation.[20]
-
Conclusion
While the definitive crystal structure of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride remains to be published, a robust structural hypothesis can be formulated through comparative analysis with related compounds. It is predicted to feature a puckered azetidine ring significantly influenced by its bulky N-diphenylmethyl and C3-substituents. The addition of the C3-methyl group likely enhances steric strain compared to its parent analog, distinguishing its conformation from less-strained piperidines and simpler azetidines. The definitive elucidation of its solid-state and solution-phase structures requires a synergistic application of single-crystal X-ray crystallography, advanced NMR techniques, and DFT-based computational modeling. The detailed protocols provided herein offer a validated roadmap for researchers to perform this critical analysis, enabling a deeper understanding of structure-activity relationships in this important class of molecules.
References
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Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177–6182. [Link]
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Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). The crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. PubMed. [Link]
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Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory Guide. Michigan State University. [Link]
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Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. [Link]
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MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1852. [Link]
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NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]
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Berman, H. M., et al. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. ACS Publications. [Link]
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Sinha, P., & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ResearchGate. [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
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NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]
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Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
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Wlodawer, A. (2000). x Ray crystallography. Journal of Medical Genetics, 37(2), 81–82. [Link]
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Elguero, J., Goya, P., & Jagerovic, N. (2002). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Tolstoy, P. M., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16670. [Link]
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ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. [Link]
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Li, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2270–2276. [Link]
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PubChem. (n.d.). 1-(diphenylmethyl)azetidin-3-ol. PubChem. [Link]
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PubChem. (n.d.). Azetidinecarboxylic Acid. PubChem. [Link]
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PubChem. (n.d.). 1-Methyl-4-phenylpiperidin-4-ol. PubChem. [Link]
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Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 699-706. [Link]
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Menéndez-Velázquez, A., et al. (2014). A combined semiempirical and DFT computational protocol for studying bioorganometallic complexes: application to molybdocene-cysteine complexes. Journal of Computational Chemistry, 35(4), 336-47. [Link]
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MDPI. (2024). Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. MDPI. [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for CNS-Active Compounds Derived from 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
Introduction: From a Novel Scaffold to Validated CNS Drug Candidates
The chemical scaffold 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride serves as a promising starting point for novel therapeutic agents targeting central nervous system (CNS) disorders.[1][2] Its structure is amenable to the synthesis of compounds designed to modulate neurotransmitter pathways, which are crucial in the pathophysiology of numerous neurological and psychiatric conditions. The journey from a synthesized compound to a viable drug candidate is paved with rigorous testing, and the foundation of this process lies in robust, validated in vitro assays.
This guide provides an in-depth comparison of essential in vitro assays for characterizing compounds derived from this scaffold, with a focus on their likely interaction with monoamine transporters. As a senior application scientist, my objective is not merely to present protocols, but to illuminate the scientific rationale behind methodological choices, ensuring that the data generated is not only accurate but also meaningful and defensible. We will explore the critical validation parameters that transform an experimental procedure into a self-validating system, adhering to principles outlined by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]
Part 1: Strategic Assay Selection for Monoamine Transporter Targets
The structural features of the 1-(diphenylmethyl)azetidine core suggest a high probability of interaction with the solute carrier 6 (SLC6) family of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6][7] These transporters are pivotal in regulating neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft.[7][8] Consequently, they are primary targets for a wide range of CNS therapeutics.[8]
The initial characterization of a novel compound requires a strategic choice between two fundamental types of assays: those that measure target binding and those that measure functional activity.
Comparison: Target Binding vs. Functional Uptake Assays
| Feature | Radioligand Binding Assays | Neurotransmitter Uptake Assays |
| Primary Measurement | Binding Affinity (Ki): Quantifies the direct interaction strength between the compound and the transporter protein.[9][10] | Functional Potency (IC50): Measures the compound's ability to inhibit the transporter's biological function—the reuptake of neurotransmitter.[5][11] |
| Principle | Competitive displacement of a high-affinity radiolabeled ligand from the transporter.[9][12] | Inhibition of the transport of a labeled substrate (radiolabeled or fluorescent) into cells expressing the target transporter.[5][13] |
| Key Insights | Provides a direct measure of target engagement and selectivity. | Confirms a functional consequence of target binding; more physiologically relevant. |
| Limitations | Does not differentiate between agonists, antagonists, or allosteric modulators. Cannot distinguish between an inhibitor and a substrate.[14] | The measured potency (IC50) can be influenced by assay conditions (e.g., substrate concentration, incubation time). |
| Causality Link | A high binding affinity is a prerequisite for functional activity, but does not guarantee it. | A low IC50 value is direct evidence of functional modulation resulting from target engagement. |
Expert Rationale: A comprehensive validation strategy should employ both assay types. Binding assays are excellent for initial high-throughput screening to identify compounds that physically interact with the target. Subsequently, functional uptake assays are crucial to confirm that this binding translates into the desired biological effect (i.e., inhibition of neurotransmitter reuptake) and to eliminate compounds that bind but have no functional consequence.
Part 2: A Comparative Guide to Assay Methodologies
The choice of detection technology is as critical as the choice of assay principle. The historical gold standard, radiometric detection, is increasingly being compared with modern, non-radioactive fluorescence-based methods.
The Gold Standard: Radioligand-Based Assays
Radiometric assays, for both binding and uptake, are well-established and respected for their high sensitivity and low potential for interference from compound autofluorescence.[15] They involve the use of tritiated ([³H]) ligands or substrates, and quantification is achieved via scintillation counting.[10][11]
Caption: Radiometric Assay Workflow.
This protocol is adapted from standard methodologies to determine the binding affinity (Ki) of a test compound.[10][11]
Materials:
-
Biological Source: Cell membranes from HEK-293 cells stably expressing hDAT.[10]
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[10][11]
-
Test Compound: Derivative of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride.
-
Reference Compound: Cocaine or GBR-12909.[10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Apparatus: 96-well microplates, glass fiber filters, cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Thaw hDAT-expressing cell membranes on ice. Homogenize in ice-cold assay buffer and determine protein concentration (e.g., BCA assay). Dilute to a final concentration of 20-50 µg protein per well.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL assay buffer + 50 µL [³H]WIN 35,428 + 100 µL diluted membrane suspension.
-
Non-specific Binding (NSB): 50 µL GBR-12909 (10 µM final) + 50 µL [³H]WIN 35,428 + 100 µL diluted membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of test compound + 50 µL [³H]WIN 35,428 + 100 µL diluted membrane suspension. (Final radioligand concentration should be near its Kd, ~1-2 nM).
-
-
Incubation: Incubate the plate for 60-120 minutes at 4°C to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.[11]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The Modern Alternative: Fluorescence-Based Assays
Fluorescence-based uptake assays offer a safer, non-radioactive alternative that is highly amenable to high-throughput screening (HTS).[16][17] These kits typically use a fluorescent substrate that mimics biogenic amines, which is transported into the cell, leading to an increase in intracellular fluorescence.[13][18][19] An external masking dye quenches the signal from outside the cell, eliminating the need for wash steps and enabling real-time kinetic measurements.[13][20]
Caption: Fluorescence-Based Assay Workflow.
This protocol is based on commercially available kits for measuring transporter function.[13][18]
Materials:
-
Biological Source: HEK-293 cells stably expressing hDAT, hNET, or hSERT, plated in 96- or 384-well black, clear-bottom plates.
-
Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).[13][17]
-
Test Compound: Derivative of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride.
-
Reference Compounds: Desipramine (for NET), Paroxetine (for SERT), Nomifensine (for DAT).[8][21][22]
-
Assay Buffer: 1X HBSS + 0.1% BSA.
-
Apparatus: Fluorescence plate reader with bottom-read capability.
Procedure:
-
Cell Plating: Seed cells at an optimal density (e.g., 40,000-60,000 cells/well for a 96-well plate) and allow them to form a confluent monolayer overnight.[13]
-
Compound Preparation: Prepare serial dilutions of test and reference compounds in assay buffer.
-
Assay Execution:
-
Aspirate the culture medium from the wells.
-
Add 100 µL/well of the diluted compounds. For control wells (100% uptake), add buffer only.
-
Pre-incubate the plate for 10-20 minutes at 37°C.[18]
-
-
Uptake Initiation: Add 25 µL/well of the Dye Solution (fluorescent substrate + masking dye).
-
Quantification: Immediately transfer the plate to a fluorescence plate reader.
-
Data Analysis:
-
For kinetic data, calculate the area under the curve (AUC) or the maximum velocity (Vmax).
-
Plot the percentage of uptake inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Part 3: The Cornerstone of Reliability: Assay Validation
Assay validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The parameters are guided by ICH Q2(R1)/Q2(R2) guidelines.[3][4][23]
Key Validation Parameters for In Vitro Assays
| Parameter | Definition (ICH Q2(R1))[3] | Application in Transporter Assays |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Demonstrate that the signal is transporter-dependent. This is achieved by comparing results from transporter-expressing cells with parental cells lacking the transporter, or by using a high concentration of a known selective inhibitor to define 100% inhibition. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-assay): Run multiple replicates of the full dose-response curve on the same day. The coefficient of variation (%CV) should be <20%.Intermediate Precision: Run the full assay on different days with different analysts or equipment. IC50 values should be consistent. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Determine the IC50 of well-characterized reference compounds (e.g., Desipramine for NET, Paroxetine for SERT). The values obtained should be in close agreement with established literature values.[18][24] |
| Linearity & Range | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample, over a specific range. | For dose-response assays, this refers to the range of concentrations over which an incremental change in compound concentration produces a proportional change in response (the linear portion of the sigmoid curve). The range should span from the IC10 to the IC90. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The lowest concentration of the compound that produces a statistically significant inhibition of uptake compared to the vehicle control. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Test the effect of minor variations in parameters like incubation time, cell density, or substrate concentration. The Z' factor, a measure of assay quality, should remain > 0.5.[24] |
Comparative Performance Data (Hypothetical)
Let's consider a novel derivative, "Compound AZ-DMPM," tested against the three monoamine transporters using a validated fluorescence-based uptake assay.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) |
| Compound AZ-DMPM | 25 | 450 | 1,200 | 18x | 48x |
| Cocaine (Reference) | 250 | 400 | 350 | 1.6x | 1.4x |
| Desipramine (Reference) | 4,000 | 5 | 100 | 0.00125x | 0.025x |
| Paroxetine (Reference) | 320 | 45 | 1.1 | 0.14x | 0.0034x |
Interpretation: The data suggests that Compound AZ-DMPM is a potent DAT inhibitor with significant selectivity over NET (18-fold) and SERT (48-fold). This quantitative, validated data is crucial for guiding the next steps in the drug development process, such as structure-activity relationship (SAR) studies and initial in vivo efficacy models.
Part 4: Assessing Off-Target Liabilities
A critical aspect of validation is ensuring the observed effect is not due to unintended interactions. For compounds targeting monoamine transporters, a key secondary assay is for Monoamine Oxidase (MAO) inhibition. MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters.[25][26] Inhibition of MAO could produce a similar neurochemical outcome (increased synaptic neurotransmitter levels) as transporter inhibition, confounding the interpretation of results.
Conclusion
The validation of in vitro assays for compounds derived from 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a multi-faceted process that goes far beyond simple protocol execution. It requires a deep understanding of the potential biological targets, a strategic comparison of available methodologies, and a rigorous, statistically-grounded assessment of assay performance according to international standards. By employing a combination of binding and functional assays, leveraging modern detection technologies, and adhering to the principles of validation outlined herein, researchers can generate high-quality, reliable data. This foundational data is indispensable for making confident decisions, accelerating the drug discovery pipeline, and ultimately, translating a promising chemical scaffold into a novel therapeutic for CNS disorders.
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A Comparative Guide to Cross-Reactivity Profiling of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel chemical entities derived from the 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride scaffold. As researchers and drug development professionals, understanding a compound's off-target interaction profile is not merely an academic exercise; it is a critical determinant of its therapeutic window and a cornerstone of a successful Investigational New Drug (IND) application.[1][2][3] Off-target effects can lead to unforeseen toxicity, reduced efficacy, and are a primary cause of late-stage clinical trial failures.[4][5]
The azetidine ring is an increasingly popular four-membered heterocycle in medicinal chemistry, prized for its ability to confer favorable physicochemical properties and act as a rigid scaffold.[6][7][8] The parent structure, 1-(diphenylmethyl)-3-hydroxyazetidine, is a known intermediate in the synthesis of compounds targeting the central nervous system (CNS).[9][10] The addition of a methyl group at the 3-position and further derivatization creates a chemical series with a high potential for novel pharmacology, but also an inherent risk of promiscuous binding that must be meticulously characterized.
This guide eschews a one-size-fits-all template. Instead, it presents a logical, tiered approach to cross-reactivity studies, blending high-throughput screening with detailed functional analysis. We will explore the causality behind experimental choices, provide actionable protocols, and demonstrate how to interpret comparative data to select lead candidates with the highest potential for safety and success.
The Strategic Imperative: Designing a Selectivity Screening Cascade
A robust cross-reactivity assessment is not a single experiment but a multi-tiered campaign. The objective is to efficiently identify and characterize off-target interactions, moving from broad, cost-effective screens to more specific, physiologically relevant assays. This tiered approach, often called a "screening cascade," allows for early attrition of non-selective compounds, saving invaluable time and resources.[11]
The fundamental logic is to first cast a wide net with binding assays to identify any potential interactions, and then to follow up on identified "hits" with functional assays to determine the biological consequence of that binding.
Caption: Decision-making framework based on comparative cross-reactivity data.
Comparative Conclusion: Based on this hypothetical dataset, DER-B is the standout candidate for advancement. Its high selectivity suggests that its biological effects in more complex systems will be driven primarily by its interaction with Target X, simplifying interpretation of efficacy and toxicology studies. DER-A would likely be abandoned due to its extensive polypharmacology, which would create an unpredictable and likely unfavorable side-effect profile. DER-C , despite having fewer off-targets than DER-A, possesses a critical flaw in its potent hERG channel inhibition, making it a non-starter for further development due to the high risk of cardiac arrhythmias.
Final Synthesis
The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. For novel scaffolds like the 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride derivatives, where the off-target profile is unknown, a disciplined, tiered screening approach is the most effective strategy. By integrating broad panel binding screens with targeted functional assays, researchers can build a comprehensive selectivity profile for each derivative. This comparative data, when analyzed within a risk-assessment framework, empowers teams to make informed decisions, prioritizing candidates like DER-B with a clear path to the clinic while efficiently terminating high-risk compounds like DER-A and DER-C early in the process. This rigorous, evidence-based methodology maximizes the probability of developing a safe and effective therapeutic agent.
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A Comparative Guide to the NMR Spectra of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride and Its Synthetic Precursors
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of the target compound, 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, and its key precursors. By examining the spectral transformations at each synthetic step, we can confidently verify the successful formation of the desired product and gain a deeper understanding of the structure-spectra relationship.
Introduction: The Indispensable Role of NMR in Pharmaceutical Synthesis
In the realm of pharmaceutical sciences, NMR spectroscopy is an indispensable tool for the structural characterization and quality control of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it a powerful technique for confirming molecular structures, identifying impurities, and ensuring batch-to-batch consistency.[3] This guide will walk through the synthetic pathway to 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, a substituted azetidine derivative of potential interest in medicinal chemistry, and dissect the changes observed in the NMR spectra at each stage.
The Synthetic Pathway: From Secondary Alcohol to Tertiary Hydrochloride Salt
The synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a multi-step process that begins with the commercially available 1-(diphenylmethyl)-3-azetidinol. The synthetic route involves the oxidation of the secondary alcohol to a ketone, followed by the introduction of a methyl group via a Grignard reaction to form the tertiary alcohol, and finally, conversion to the hydrochloride salt.
Caption: Synthetic pathway to 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride.
Experimental Protocols
Synthesis of 1-(Diphenylmethyl)azetidin-3-one (Precursor 2)
The oxidation of 1-(diphenylmethyl)-3-azetidinol to the corresponding ketone can be achieved using various oxidizing agents. A common method involves Swern oxidation or the use of a pyridine sulfur trioxide complex. For the purpose of this guide, we will reference a procedure utilizing a pyridine sulfur trioxide complex.[4]
Step-by-step methodology:
-
To a mixture of 1-(diphenylmethyl)azetidin-3-ol hydrochloride and triethylamine, a solution of pyridine sulfur trioxide complex in dimethylformamide is added dropwise.
-
The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time.
-
Upon completion, the reaction is quenched with ice water and the product is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then purified, typically by silica gel column chromatography, to yield 1-(diphenylmethyl)azetidin-3-one.
Synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol (Product Base)
The conversion of the ketone to the tertiary alcohol is accomplished via a Grignard reaction, a powerful carbon-carbon bond-forming reaction.[5]
Step-by-step methodology:
-
A solution of 1-(diphenylmethyl)azetidin-3-one in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of methylmagnesium bromide (CH₃MgBr) in ether is added dropwise to the ketone solution at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield 1-(diphenylmethyl)-3-methylazetidin-3-ol.
Preparation of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride (Final Product)
The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility in aqueous media.
Step-by-step methodology:
-
The purified 1-(diphenylmethyl)-3-methylazetidin-3-ol is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring.
-
The resulting precipitate, 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.
NMR Spectral Comparison
The following sections detail the expected changes in the ¹H and ¹³C NMR spectra at each stage of the synthesis. The analysis is based on established principles of NMR spectroscopy and typical chemical shift values for the functional groups involved.[6]
From Secondary Alcohol to Ketone: The Disappearance of the Carbinol Proton and Carbon
The oxidation of 1-(diphenylmethyl)-3-azetidinol to 1-(diphenylmethyl)azetidin-3-one brings about significant and predictable changes in the NMR spectra.
¹H NMR Analysis:
| Compound | Key Proton Signals | Expected Chemical Shift (δ, ppm) | Rationale |
| 1-(Diphenylmethyl)-3-azetidinol | -CH(OH)- | ~4.4 | The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom. |
| -OH | Variable (broad singlet) | The chemical shift is concentration and solvent-dependent; often exchanges with trace water. | |
| 1-(Diphenylmethyl)azetidin-3-one | -CH(OH)- | Absent | The carbinol proton is removed during oxidation. |
| Azetidine ring protons | Shifted | The protons adjacent to the new carbonyl group will experience a change in their electronic environment, leading to a downfield shift. |
¹³C NMR Analysis:
| Compound | Key Carbon Signal | Expected Chemical Shift (δ, ppm) | Rationale |
| 1-(Diphenylmethyl)-3-azetidinol | -C(OH)- | ~60-70 | The carbinol carbon is deshielded by the hydroxyl group. |
| 1-(Diphenylmethyl)azetidin-3-one | -C=O | >200 | The carbonyl carbon of a ketone is significantly deshielded and appears far downfield. |
A reported ¹H NMR spectrum of 1-(diphenylmethyl)azetidin-3-one shows signals at δ 4.01 (s, 4H), 4.60 (s, 1H), 7.22 (m, 2H), 7.30 (m, 4H), and 7.48 (m, 4H) in CDCl₃.[4] The singlet at 4.01 ppm likely corresponds to the four protons of the azetidine ring, which become chemically equivalent or have very similar chemical shifts in this symmetric ketone.
From Ketone to Tertiary Alcohol: The Appearance of a Methyl Group and a Quaternary Carbon
The Grignard reaction with methylmagnesium bromide transforms the ketone into a tertiary alcohol, introducing a new methyl group and a quaternary carbinol carbon.
¹H NMR Analysis:
| Compound | Key Proton Signals | Expected Chemical Shift (δ, ppm) | Rationale |
| 1-(Diphenylmethyl)azetidin-3-one | - | - | No methyl group protons attached to the azetidine ring. |
| 1-(Diphenylmethyl)-3-methylazetidin-3-ol | -CH₃ | ~1.2-1.5 (singlet) | The methyl group is attached to a quaternary carbon and will appear as a singlet in the aliphatic region. |
| -OH | Variable (broad singlet) | A new hydroxyl proton signal will appear. |
¹³C NMR Analysis:
| Compound | Key Carbon Signal | Expected Chemical Shift (δ, ppm) | Rationale |
| 1-(Diphenylmethyl)azetidin-3-one | -C=O | >200 | The carbonyl carbon is present. |
| 1-(Diphenylmethyl)-3-methylazetidin-3-ol | -C(OH)- | ~70-80 | The carbonyl carbon is replaced by a quaternary carbinol carbon, which is less deshielded. |
| -CH₃ | ~20-30 | A new signal for the methyl carbon will appear in the aliphatic region. |
From Tertiary Alcohol to Hydrochloride Salt: Downfield Shift of Azetidine Protons
The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom of the azetidine ring. This protonation has a significant effect on the chemical shifts of the adjacent protons.
¹H NMR Analysis:
| Compound | Key Proton Signals | Expected Chemical Shift (δ, ppm) | Rationale |
| 1-(Diphenylmethyl)-3-methylazetidin-3-ol | Azetidine ring protons | - | In the free base form. |
| 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride | Azetidine ring protons | Significant downfield shift | Protonation of the nitrogen atom makes it more electron-withdrawing, thus deshielding the adjacent protons on the azetidine ring. |
| -NH⁺- | Variable (broad) | A new signal for the ammonium proton may be observable, often broad and exchangeable. |
Summary of Expected Spectral Data
The following table summarizes the key expected NMR spectral data for 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride and its precursors.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1-(Diphenylmethyl)-3-azetidinol | ~7.2-7.4 (m, 10H, Ar-H), ~4.6 (s, 1H, CHPh₂), ~4.4 (m, 1H, CHOH), ~3.6 & ~3.0 (m, 4H, azetidine CH₂) | ~140-145 (Ar-C), ~126-129 (Ar-CH), ~75 (CHPh₂), ~60-70 (CHOH), ~50-60 (azetidine CH₂) |
| 1-(Diphenylmethyl)azetidin-3-one | ~7.2-7.5 (m, 10H, Ar-H), ~4.6 (s, 1H, CHPh₂), ~4.0 (s, 4H, azetidine CH₂) | >200 (C=O), ~140-145 (Ar-C), ~126-129 (Ar-CH), ~75 (CHPh₂), ~60-70 (azetidine CH₂) |
| 1-(Diphenylmethyl)-3-methylazetidin-3-ol | ~7.2-7.4 (m, 10H, Ar-H), ~4.5 (s, 1H, CHPh₂), ~3.0-3.5 (m, 4H, azetidine CH₂), ~1.3 (s, 3H, CH₃) | ~140-145 (Ar-C), ~126-129 (Ar-CH), ~75 (CHPh₂), ~70-80 (C-OH), ~50-60 (azetidine CH₂), ~20-30 (CH₃) |
| 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride | ~7.2-7.6 (m, 10H, Ar-H), ~4.8 (s, 1H, CHPh₂), ~3.5-4.5 (m, 4H, azetidine CH₂), ~1.5 (s, 3H, CH₃) | ~140-145 (Ar-C), ~126-129 (Ar-CH), ~75 (CHPh₂), ~70-80 (C-OH), ~55-65 (azetidine CH₂), ~20-30 (CH₃) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Conclusion
This guide provides a comprehensive framework for understanding the NMR spectral changes that occur during the synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. By carefully analyzing the appearance and disappearance of key signals, as well as the shifts in proton and carbon resonances, researchers can confidently track the progress of their reactions and verify the structure of their final product. The principles outlined here are broadly applicable to the NMR analysis of other substituted heterocyclic compounds, reinforcing the indispensable role of NMR spectroscopy in modern chemical synthesis and drug discovery.
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A Comparative Pharmacokinetic Guide to 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride Analogs for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of novel analogs based on the 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride scaffold. The azetidine moiety is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties and providing a rigid framework for the precise orientation of pharmacophoric elements.[1] Understanding how structural modifications to this core impact its Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for the rational design of drug candidates with optimal in vivo performance.
Poor ADME properties are a leading cause of late-stage drug candidate attrition. Therefore, early and comprehensive pharmacokinetic profiling is essential.[2] This document outlines the key experimental workflows and provides a comparative analysis of a parent compound, AZD-001, and three rationally designed analogs. The experimental data presented herein is illustrative, designed to showcase the comparative methodology and guide the interpretation of structure-pharmacokinetic relationships (SPkR).
The Core Scaffold and Rationale for Analog Design
The parent compound, AZD-001 (1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride) , possesses a unique combination of a bulky, lipophilic diphenylmethyl group and a polar azetidin-3-ol core. This balance is hypothesized to influence its solubility, permeability, and metabolic stability. To explore the SPkR, three analogs were synthesized with targeted modifications:
-
AZD-002: Introduction of a para-fluoro substituent on one of the phenyl rings to modulate metabolic stability and lipophilicity.
-
AZD-003: Replacement of the N-diphenylmethyl group with a more polar N-benzyl group to assess the impact on permeability and solubility.
-
AZD-004: Esterification of the 3-hydroxyl group to create a potential prodrug, aiming to enhance oral absorption.
| Compound ID | Structure | Rationale for Modification |
| AZD-001 | 1-(Diphenylmethyl)-3-methylazetidin-3-ol | Parent Compound |
| AZD-002 | 1-((4-fluorophenyl)(phenyl)methyl)-3-methylazetidin-3-ol | Modulate metabolic stability (block potential oxidation) |
| AZD-003 | 1-benzyl-3-methylazetidin-3-ol | Decrease lipophilicity to improve solubility |
| AZD-004 | 1-(Diphenylmethyl)-3-methylazetidin-3-yl acetate | Prodrug approach to potentially improve permeability |
Part 1: In Vitro ADME Profiling
A suite of in vitro ADME assays provides the foundational data for comparing the intrinsic properties of the analogs. These assays are designed to be high-throughput and resource-efficient, enabling early-stage differentiation of candidates.[3]
Aqueous Solubility
Causality: Solubility is a critical prerequisite for absorption. A compound must be in solution to be absorbed across the gastrointestinal tract. This assay identifies potential liabilities that may require formulation-based solutions.
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
-
Prepare 10 mM stock solutions of each analog in 100% DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4, in triplicate. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer.
-
Quantify the concentration of the soluble compound in the supernatant by LC-MS/MS against a standard curve.
Comparative Data Summary:
| Compound ID | Kinetic Solubility @ pH 7.4 (µM) | Interpretation |
| AZD-001 | 45.2 | Moderate solubility |
| AZD-002 | 41.8 | Similar to parent, fluorine has minimal impact |
| AZD-003 | 125.7 | Significantly improved solubility due to reduced lipophilicity |
| AZD-004 | 28.5 | Reduced solubility due to masking of the polar hydroxyl group |
Membrane Permeability
Causality: The ability of a compound to cross the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[4][5] It provides data on passive diffusion and active transport mechanisms.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Seed Caco-2 cells onto Transwell® filter inserts in 24-well plates and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare dosing solutions of each analog at 10 µM in transport buffer (HBSS, pH 7.4).
-
Apical to Basolateral (A→B) Permeability: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Permeability: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both donor and receiver compartments.
-
Analyze the concentration of the analog in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5]
Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing bidirectional permeability in Caco-2 cell monolayers.
Comparative Data Summary:
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| AZD-001 | 8.5 | 18.2 | 2.1 | Moderate (potential efflux) |
| AZD-002 | 9.1 | 19.5 | 2.1 | Moderate (potential efflux) |
| AZD-003 | 2.3 | 2.5 | 1.1 | Low (poorly permeable) |
| AZD-004 | 15.6 | 32.8 | 2.1 | High (efflux substrate) |
Metabolic Stability
Causality: The rate of metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major determinant of a drug's half-life and clearance. The liver microsomal stability assay is a standard in vitro model to estimate hepatic metabolic clearance.[6][7]
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Thaw pooled human liver microsomes (HLM) and prepare a suspension in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a reaction mixture containing HLM (0.5 mg/mL protein concentration) and the test analog (1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At specified time points (0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent analog using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Comparative Data Summary:
| Compound ID | HLM t½ (min) | HLM CLint (µL/min/mg protein) | Predicted Hepatic Clearance |
| AZD-001 | 25.5 | 54.3 | Moderate |
| AZD-002 | 48.1 | 28.8 | Low to Moderate |
| AZD-003 | > 60 | < 23.1 | Low |
| AZD-004 | 15.3 | 90.6 | High (ester hydrolysis likely) |
Plasma Protein Binding (PPB)
Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for distribution and clearance.[8][9] High plasma protein binding can limit efficacy and affect the pharmacokinetic profile. The rapid equilibrium dialysis (RED) method is considered the gold standard for determining the unbound fraction.[10]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Spike each analog into human plasma at a final concentration of 2 µM.
-
Add 300 µL of the spiked plasma to the sample chamber of a RED device insert.
-
Add 500 µL of dialysis buffer (PBS, pH 7.4) to the buffer chamber.
-
Assemble the device and incubate on an orbital shaker at 37°C for 4 hours to reach equilibrium.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample).
-
Precipitate proteins with acetonitrile containing an internal standard.
-
Analyze the concentrations in the supernatants by LC-MS/MS.
-
Calculate the fraction unbound (fu).
Comparative Data Summary:
| Compound ID | Fraction Unbound (fu, %) | Interpretation |
| AZD-001 | 3.5 | Highly bound (>95%) |
| AZD-002 | 3.1 | Highly bound (>95%) |
| AZD-003 | 25.8 | Moderately bound |
| AZD-004 | 2.9 | Highly bound (>95%) |
Part 2: In Vivo Pharmacokinetic Profiling in Rats
Following in vitro characterization, a cassette dosing study in rats was designed to provide an initial assessment of the in vivo pharmacokinetic behavior and to compare the analogs directly.[11][12]
Causality: In vivo studies integrate all ADME processes and provide essential parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). This data is crucial for predicting human pharmacokinetics and designing efficacious dosing regimens.[13][14]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats (n=3 per group).
-
Formulation: Analogs were formulated as a solution for intravenous (IV) administration and as a suspension for oral (PO) administration.
-
Dosing:
-
IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.
-
PO Group: Administer a single dose of 5 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of each analog in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Perform non-compartmental analysis (NCA) using Phoenix WinNonlin® software to determine key PK parameters.
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A Comparative Guide to Confirming the Absolute Configuration of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride
In the landscape of drug development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is a critical attribute that dictates biological activity.[1] Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, unambiguous determination of the absolute configuration of a chiral drug candidate, such as 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, is a non-negotiable step in preclinical development. This guide provides a comparative analysis of the primary analytical techniques available for this purpose, offering insights into their underlying principles, experimental workflows, and relative merits to assist researchers in making informed decisions.
The subject molecule, featuring a quaternary stereocenter at the C3 position of the azetidine ring, presents a common challenge. The lack of multiple stereocenters means that relative configuration cannot be determined, placing the full burden of stereochemical assignment on methods that can directly probe the absolute spatial arrangement.
Single-Crystal X-ray Diffraction (XRD): The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[2][3][4] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.
Causality of the Method
The ability of XRD to determine absolute configuration hinges on a phenomenon known as anomalous dispersion (or resonant scattering).[5][6][7] When the frequency of the incident X-ray is near the absorption edge of an atom in the crystal, a phase shift occurs during scattering.[5] This effect breaks Friedel's law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. The subtle differences between these Friedel pairs (known as Bijvoet pairs) contain the information about the absolute structure.[6] The presence of the hydrochloride salt in the target molecule is advantageous, as the chlorine atom acts as a reasonably strong anomalous scatterer, enhancing the chances of a successful determination.[7]
Key Performance Indicators & Considerations
| Parameter | Performance & Considerations |
| Confidence Level | Unambiguous and definitive when successful. |
| Prerequisite | High-quality single crystals of sufficient size (>0.1 mm).[5] |
| Sample State | Solid (crystalline). |
| Destructive? | No, the crystal can typically be recovered. |
| Key Metric | The Flack parameter, which should refine to a value near 0 with a small standard uncertainty for the correct enantiomer.[6][7] |
| Limitations | Crystal growth can be a significant bottleneck, especially for molecules that are oils or are difficult to crystallize.[1][8] |
High-Level Experimental Protocol: XRD
-
Crystallization: The primary and often most challenging step. Screen various solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The goal is to obtain well-diffracting single crystals.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, ensuring sufficient coverage and redundancy to accurately measure the intensities of Bijvoet pairs.
-
Structure Solution & Refinement: Process the data and solve the crystal structure to determine the connectivity and relative arrangement of atoms.
-
Absolute Configuration Determination: Refine the structural model against the experimental data. The key step is to perform a refinement that includes the anomalous scattering contributions. The resulting Flack parameter will indicate whether the modeled enantiomer corresponds to the true absolute configuration of the crystal.[6] A value close to 0 confirms the model, while a value close to 1 indicates the opposite enantiomer.
Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse
For molecules that resist crystallization, chiroptical techniques provide a powerful alternative.[9] Vibrational Circular Dichroism (VCD) has emerged as a highly reliable method for determining absolute configuration in solution.[1][10] The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10]
Causality of the Method
VCD signals arise from the vibrational transitions within a molecule.[8] Each vibrational mode has an associated electric and magnetic dipole transition moment, and their dot product defines the rotational strength, which is non-zero only for chiral molecules. The resulting VCD spectrum is a unique fingerprint of the molecule's 3D structure, including its absolute configuration.[10] The key to the method's power lies in its synergy with modern quantum chemistry. By comparing the experimentally measured VCD spectrum to a spectrum calculated for a specific enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT), a direct assignment can be made.[8][11]
-
If the experimental spectrum matches the sign and relative intensity pattern of the calculated spectrum, the sample has that absolute configuration.
-
If the experimental spectrum is a mirror image (inverted signs) of the calculated spectrum, the sample has the opposite absolute configuration.[1]
Key Performance Indicators & Considerations
| Parameter | Performance & Considerations |
| Confidence Level | High, especially when a good match between experimental and calculated spectra is obtained across a wide spectral range. |
| Prerequisite | Soluble sample, access to computational chemistry software (e.g., Gaussian).[11] |
| Sample State | Solution (typically in a non-absorbing solvent like CDCl₃ or CCl₄). |
| Destructive? | No, the sample is fully recoverable. |
| Key Metric | Visual and statistical correlation between the experimental and DFT-calculated VCD spectra. |
| Limitations | Requires computational expertise. Can be challenging for highly flexible molecules with many low-energy conformers that must be computationally sampled. |
Workflow for Absolute Configuration Determination by VCD
Caption: General workflow for VCD-based absolute configuration assignment.
Electronic Circular Dichroism (ECD): A Complementary Chiroptical Method
Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of circularly polarized light, but in the ultraviolet-visible (UV-Vis) range.[12][13] It is sensitive to electronic transitions within the molecule.
Causality of the Method
ECD signals are generated when a chiral molecule contains a chromophore (a light-absorbing group). The diphenylmethyl group in the target molecule serves as an excellent chromophore. Similar to VCD, the experimental ECD spectrum is compared with a spectrum predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT).[14][15] The conformational flexibility of the molecule must be accounted for by performing calculations on all relevant low-energy conformers and generating a Boltzmann-averaged spectrum.[13]
Key Performance Indicators & Considerations
| Parameter | Performance & Considerations |
| Confidence Level | Good to high, but can be less reliable than VCD if the molecule lacks strong, well-defined chromophores or if solvent effects are difficult to model accurately.[14] |
| Prerequisite | Soluble sample with a UV-Vis chromophore. Access to computational resources. |
| Sample State | Solution. |
| Destructive? | No, the sample is fully recoverable. |
| Key Metric | Correlation between the experimental and TD-DFT calculated ECD spectra. |
| Limitations | The accuracy of TD-DFT calculations can be sensitive to the choice of functional and basis set.[14] Spectra are often broader and less feature-rich than VCD spectra, which can sometimes make assignments more ambiguous.[8] |
Comparison Summary and Decision Guide
The choice of technique depends on the available sample form, instrumentation, and desired level of certainty.
| Technique | Ideal Sample Form | Key Advantage | Primary Limitation | Best For... |
| XRD | High-quality single crystal | Definitive, "gold standard" result[1] | Crystal growth is often a major hurdle[8] | Crystalline solids, establishing an undisputed reference. |
| VCD | Soluble solid or oil | Excellent for non-crystalline samples; provides rich structural data[8][16] | Computationally intensive | Molecules without strong UV chromophores or that fail to crystallize. |
| ECD | Soluble solid or oil | High sensitivity, requires less sample than VCD | Requires a chromophore; spectra can be broad[17] | Molecules with inherent chromophores, complementary validation to VCD. |
A logical approach to determining the absolute configuration of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is as follows:
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A Comparative Stability Analysis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride and Related Azetidine Scaffolds
A Guide for Drug Development Professionals
Introduction: The Azetidine Scaffold and the Imperative of Stability
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and vectoral properties have led to its incorporation into numerous clinical candidates and marketed drugs.[1][2][3] However, the inherent ring strain of approximately 25.4 kcal/mol, while synthetically useful, can also be a source of chemical instability.[2] For researchers in drug development, understanding the stability profile of a lead compound is not merely a regulatory checkpoint but a fundamental aspect of assessing its viability.
This guide provides an in-depth comparative stability analysis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride , a molecule featuring a sterically demanding N-substituent and a C3-tertiary alcohol. Its stability is benchmarked against structurally simpler azetidines to elucidate the specific contributions of these motifs to its overall chemical robustness. The experimental framework is grounded in the principles of forced degradation, as outlined in the International Council for Harmonisation (ICH) guidelines, which are designed to identify likely degradation pathways and establish the intrinsic stability of a drug substance.[4][5][6]
The insights derived from this analysis aim to guide chemists in predicting potential liabilities, designing more stable analogues, and developing robust formulations for azetidine-containing drug candidates.
Theoretical Framework: Understanding Azetidine Instability
The chemical stability of an azetidine derivative is a multifactorial property governed by its substitution pattern, the surrounding chemical environment (especially pH), and its susceptibility to oxidation.
-
Ring Strain and Protonation: The azetidine nitrogen is basic, and its pKa is a critical determinant of stability.[1] In acidic media, protonation of the nitrogen can activate the ring, making it susceptible to nucleophilic attack and subsequent ring-opening. This proceeds through the formation of a high-energy azetidinium ion, a common degradation mechanism.[7][8] The rate of this degradation is highly sensitive to pH, with more rapid decomposition often occurring at lower pH values.[1]
-
N-Substitution: The nature of the substituent on the ring nitrogen significantly influences stability. Large, sterically bulky groups like the diphenylmethyl (benzhydryl) moiety can sterically shield the nitrogen, potentially hindering protonation or nucleophilic attack. Conversely, electronic effects of the substituent can alter the basicity of the nitrogen, thereby modulating stability.
-
C3-Substitution: The Tertiary Alcohol: The subject of this guide features a tertiary alcohol at the C3 position. Tertiary alcohols are known to be resistant to direct oxidation, a common metabolic and degradation pathway for primary and secondary alcohols.[9][10] However, under acidic conditions, they can be susceptible to dehydration reactions. This adds another potential degradation pathway to consider, alongside the primary mechanism of azetidine ring-opening.
Experimental Design: A Forced Degradation Protocol
To empirically assess and compare the stability of our target compound, a comprehensive forced degradation study is essential. This involves subjecting the compound to a range of harsh conditions to accelerate decomposition.[11] The protocol described below is a self-validating system designed to produce reliable and reproducible data.
Experimental Workflow Diagram
Caption: Workflow for the comparative forced degradation study.
Materials and Methods
1. Test Compounds:
-
Compound A: 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (Test Article)
-
Compound B: 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride (Secondary Alcohol Analogue)[12][13]
-
Compound C: 1-Methylazetidin-3-ol (Small N-Substituent Analogue)[14]
-
Compound D: 3-Hydroxyazetidine hydrochloride (Unsubstituted N-Analogue)[15][16]
2. Reagents and Equipment:
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (ACS grade)
-
Acetonitrile and Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Forced degradation studies are conducted in temperature- and humidity-controlled stability chambers.
-
Analysis is performed on a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).
3. Experimental Protocols:
-
Rationale for Protocol Choices: The selected stress conditions are mandated by ICH guidelines to cover the most common degradation pathways encountered by pharmaceutical products.[6][11] A concentration of 1 mg/mL is typically recommended for these studies.[11] The use of a validated, stability-indicating analytical method is paramount to ensure that any degradation products are separated from the parent peak, allowing for accurate quantification.[4][6]
-
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound in water or a suitable co-solvent if solubility is limited.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid (powder) form of each compound in a stability chamber at 80°C.
-
Sampling and Analysis:
-
For hydrolytic and oxidative studies, draw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
For the thermal study, dissolve a weighed amount of the stressed solid in the initial solvent at each time point.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze all samples using a stability-indicating HPLC-UV/MS method, such as the one described for the related compound azelnidipine.[17]
-
-
Results and Discussion
The stability of each compound is assessed by the percentage of the parent drug remaining over time. The data presented in the table below is representative of a typical outcome for such an experiment.
Comparative Stability Data (% Degradation after 24 hours)
| Stress Condition | Compound A (Test Article) | Compound B (Sec-Alcohol) | Compound C (N-Methyl) | Compound D (N-Unsubstituted) |
| 0.1 M HCl, 60°C | 12% | 15% | 25% | 30% |
| 0.1 M NaOH, 60°C | < 2% | < 2% | 5% | 7% |
| 3% H₂O₂, RT | < 2% | 8% | < 2% | < 2% |
| Thermal (Solid), 80°C | < 1% | < 1% | < 1% | < 1% |
Interpretation of Results
-
Acidic Conditions: All compounds show the most significant degradation under acidic conditions, which is consistent with the known acid-lability of the azetidine ring.[1] Compound A demonstrates superior stability compared to the analogues with smaller N-substituents (C and D). This suggests the bulky N-diphenylmethyl group provides a degree of steric hindrance, likely impeding protonation or subsequent nucleophilic attack on the azetidinium ion.
-
Basic Conditions: Azetidines are generally more stable under basic conditions. The minimal degradation observed for Compounds A and B is expected. The slightly higher degradation for C and D may relate to the different electronic environments around the nitrogen.
-
Oxidative Conditions: As hypothesized, Compound A , with its tertiary alcohol, is highly resistant to oxidation. In contrast, Compound B , the secondary alcohol analogue, shows noticeable degradation, as secondary alcohols can be oxidized to ketones.[10] This highlights a key stability advantage conferred by the 3-methyl-3-ol structure.
-
Thermal Stability: All compounds exhibit excellent stability in the solid state at elevated temperatures, indicating that the primary stability concerns are solution-based and hydrolytic in nature.
Proposed Degradation Pathways for Compound A
Based on the results and established chemical principles, the primary degradation pathway for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is acid-catalyzed ring-opening.
Caption: Proposed acid-catalyzed degradation of Compound A.
Causality of the Pathway:
-
Protonation: In an acidic medium (e.g., 0.1 M HCl), the azetidine nitrogen of Compound A is protonated.
-
Azetidinium Ion Formation: This protonated species is in equilibrium with the highly strained and reactive azetidinium ion. This step is often the rate-limiting determinant of degradation.[7][8]
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the ring carbons (likely the less sterically hindered one) of the azetidinium ion.
-
Ring Opening: This attack leads to the irreversible cleavage of a C-N bond, opening the four-membered ring to form a stable amino alcohol derivative.
Conclusion and Forward-Looking Insights
This comparative guide demonstrates that 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride possesses a favorable stability profile, particularly when compared to azetidines lacking its key structural features.
-
The N-diphenylmethyl group appears to confer enhanced stability against acid-catalyzed hydrolysis, likely through steric protection of the nitrogen center.
-
The C3-tertiary alcohol provides robust resistance to oxidative degradation, a significant advantage over secondary alcohol counterparts.
For drug development professionals, these findings are significant. The intrinsic stability of this scaffold suggests a lower risk of degradation during manufacturing, storage, and potentially in the acidic environment of the stomach upon oral administration. While acid-catalyzed hydrolysis remains the primary liability, its rate is attenuated compared to simpler azetidines. Future work should focus on the definitive structural elucidation of the major degradation product formed under acidic stress to fully complete the stability assessment required for regulatory submission.
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Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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St. Jean, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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Hroch, L., & Císařová, I. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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American Chemical Society. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Fall 2025. [Link]
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ResearchGate. (n.d.). Stability of different azetidine esters. [Link]
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Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Chem-Impex. (n.d.). 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride. [Link]
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Seshachalam, V., et al. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. [Link]
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PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
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ResearchGate. (n.d.). Degradation pathway for pyridinium group. [Link]
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Frontiers. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride
This document provides a detailed operational and disposal plan for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, designed for researchers, scientists, and drug development professionals. The procedures outlined herein are synthesized from regulatory standards and chemical safety data to ensure the protection of laboratory personnel and the environment. Adherence to these guidelines is critical for maintaining a safe and compliant research environment.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a substituted azetidine derivative. While comprehensive toxicological data for this specific compound is limited, information from structurally related molecules and its hydrochloride salt form allows for a robust hazard assessment.
The primary hazards are associated with irritation. According to aggregated GHS information, the compound is classified as causing skin and serious eye irritation, and may also cause respiratory irritation[1]. The hydrochloride salt indicates the substance is acidic and will likely have a low pH in aqueous solution. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment to prevent contact.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-benzhydryl-3-methylazetidin-3-ol;hydrochloride | PubChem[1] |
| CAS Number | 90604-02-7 | ChemicalBook, PubChem[1][2] |
| Molecular Formula | C₁₇H₂₀ClNO | PubChem[1] |
| Molecular Weight | 289.80 g/mol | PubChem[1] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | PubChem[1] |
| Storage Temp. | Inert atmosphere, Room Temperature | ChemicalBook[2] |
Regulatory Framework: A Foundation for Compliance
The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4]. These regulations are complex and apply differently based on the volume of waste a facility generates, classifying them as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG)[3].
It is a legal requirement for the waste generator—the laboratory that creates the waste—to perform a "hazardous waste determination"[4]. Given the irritant and uncharacterized nature of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, it must be managed as hazardous waste until proven otherwise.
Many academic and research institutions may operate under the "Alternative Requirements for Eligible Academic Entities" (Subpart K), which provides a more flexible framework for managing laboratory waste better suited to a research environment than industrial settings[4][5].
Core Directive: Always consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your generator status and local or state regulations, which can be more stringent than federal law[3][6].
On-Site Waste Management and Segregation Protocol
Proper handling and segregation at the point of generation are the most critical steps in ensuring a safe disposal pathway.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn.
-
Eye Protection: Wear chemical safety goggles with side shields or a face shield[7].
-
Hand Protection: Use chemically resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated waste after handling.
-
Protective Clothing: A standard laboratory coat is required. Ensure it is clean and fully buttoned.
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.
-
Collect Waste: Collect waste 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, including contaminated materials (e.g., weighing boats, gloves, paper towels), in a dedicated, compatible waste container[8].
-
Container Type: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap. Ensure the container is in good condition[8].
-
Incompatible Materials: This compound is a hydrochloride salt of an amine. Keep it segregated from:
Step 3: Labeling
Accurate labeling is a regulatory requirement and a critical safety measure.
-
Label Contents: The container must be clearly labeled with the words "Hazardous Waste"[8].
-
Full Chemical Name: List the full chemical name: "1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride"[8].
-
Hazard Identification: Indicate the known hazards (e.g., "Irritant," "Corrosive - Acidic").
Step 4: Temporary Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation while awaiting pickup[3][4].
-
Location: The SAA must be under the control of the personnel generating the waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Container Status: Keep the waste container closed at all times except when adding waste.
Disposal Methodologies
The selection of a final disposal method depends on regulatory requirements and the chemical nature of the waste. For this compound, two potential pathways exist, with one being overwhelmingly preferred for safety and compliance.
Primary Method (Recommended): Licensed Hazardous Waste Contractor
This is the safest, most compliant, and strongly recommended method for disposal[8][11].
-
Mechanism: A licensed waste management company will transport the consolidated waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this organic compound is high-temperature incineration, which ensures complete destruction of the molecule into simpler, less harmful components[11].
-
Procedure:
-
Follow the on-site management protocol described in Section 3.
-
Contact your institution's EHS office to schedule a waste pickup.
-
Ensure all paperwork (e.g., waste manifest) is completed accurately.
-
Alternative Method (Not for Bulk Waste): Neutralization of Dilute Aqueous Solutions
In some laboratory settings, it may be permissible to neutralize very dilute aqueous solutions resulting from cleaning glassware that was in contact with the compound. This procedure should NOT be used for the disposal of the concentrated solid or stock solutions.
-
Causality: The hydrochloride salt makes the compound acidic. Neutralization converts the acidic waste into a solution of neutral salts, which may be permissible for drain disposal depending on local regulations[12][13].
-
Protocol for Dilute Aqueous Rinsate:
-
Perform the procedure in a fume hood while wearing full PPE.
-
Place the dilute aqueous waste in a suitable beaker or flask with magnetic stirring.
-
Slowly add a weak base, such as a 5% sodium bicarbonate solution, dropwise to the stirring waste[12].
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the base until the pH is neutral (between 6.0 and 8.0)[12].
-
Crucially, consult your local EHS office and wastewater regulations before disposing of the neutralized solution down the drain. Many jurisdictions have strict limits on the concentration of dissolved solids and organic compounds that can enter the sanitary sewer[13][14].
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated. If safe to do so, open a fume hood sash.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 3.1.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the spill[8][15]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and any remaining solid into a designated waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Seal and label the container as hazardous waste, including the date of the spill and the contents. Arrange for disposal via your EHS office[8][10].
Visual Workflow for Disposal
The following diagram outlines the logical flow for the proper management and disposal of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride waste.
Caption: Disposal workflow for 1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]
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Safety Data Sheet - Diphenylmethanol. Carl ROTH. Available at: [Link]
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How to dispose of hydrochloric acid. Lab Alley. Available at: [Link]
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1-benzhydrylazetidin-3-ol Hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available at: [Link]
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How to dispose of >96% hydrochloride acid. Reddit r/DIYUK. Available at: [Link]
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1-(Diphenylmethyl)azetidin-3-one. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]
-
1-(Diphenylmethyl)-3-hydroxyazetidine. Aqbiopharma. Available at: [Link]
-
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Mastering the Safe Handling of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride: A Guide for the Modern Researcher
For the discerning researcher in the fast-paced world of drug development, the ability to handle novel chemical entities with both confidence and precision is paramount. 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, a substituted azetidine, represents a class of compounds with significant potential in medicinal chemistry due to their unique structural and physicochemical properties.[1] This guide provides a comprehensive, experience-driven framework for the safe and effective handling of this compound, ensuring the integrity of your research and, most importantly, your personal safety.
Understanding the Hazard Profile: More Than Just a Label
Before any work commences, a thorough understanding of the potential hazards is crucial. While comprehensive toxicological data for this specific compound may be limited, the available information for similar azetidine derivatives indicates a clear need for caution. The primary hazards associated with 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride and its analogues are:
-
Serious Eye Irritation: Can cause serious eye damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3]
The hydrochloride salt form also suggests the potential for the release of hydrogen chloride gas upon decomposition, a corrosive respiratory irritant. Therefore, our safety protocols are designed to mitigate these risks at every stage of the workflow.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) is the cornerstone of safe chemical handling.[5] The following table outlines the minimum required PPE for handling 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, with a detailed rationale rooted in practical laboratory experience.
| Protection Type | Recommended Equipment & Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[6][7] | Azetidine compounds can cause severe eye irritation.[2][3][8] Goggles provide a seal around the eyes to protect against splashes and vapors, while a face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) with a minimum thickness of 0.11 mm. Ensure gloves are regularly inspected for tears or pinholes before use. A long-sleeved laboratory coat is mandatory.[6][8] | Direct skin contact can lead to irritation.[2][3] Nitrile gloves offer good chemical resistance for incidental contact. A lab coat prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a certified chemical fume hood or if the material is being aerosolized.[6][7] | To prevent respiratory irritation from dust or vapors, especially in poorly ventilated areas.[3] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material.[6] | Protects against spills and dropped objects. |
The Handling Workflow: A Step-by-Step Procedural Guide
Adherence to a strict, well-defined workflow is critical for minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline the best practices for handling 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride from receipt to disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


